Cyclopentyl nitrite
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
cyclopentyl nitrite |
InChI |
InChI=1S/C5H9NO2/c7-6-8-5-3-1-2-4-5/h5H,1-4H2 |
InChI Key |
MAEOZYAUPZYZTO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)ON=O |
Canonical SMILES |
C1CCC(C1)ON=O |
Origin of Product |
United States |
Foundational & Exploratory
Cyclopentyl Nitrite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of cyclopentyl nitrite (B80452). It includes a summary of its quantitative data, experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.
Core Chemical and Physical Properties
Cyclopentyl nitrite is an organic compound and an ester of cyclopentanol (B49286) and nitrous acid.[1] It belongs to the class of alkyl nitrites, which are known for their vasodilatory effects.[1]
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 67764-33-4[3][4][5] |
| Molecular Formula | C5H9NO2[2][5][6][7][8] |
| Molecular Weight | 115.13 g/mol [2] |
| SMILES | C1CCC(C1)ON=O[2] |
| InChI | InChI=1S/C5H9NO2/c7-6-8-5-3-1-2-4-5/h5H,1-4H2[2] |
| InChIKey | MAEOZYAUPZYZTO-UHFFFAOYSA-N[2] |
Physical and Chemical Data
A comprehensive investigation of the physical and chemical properties of this compound has been challenging due to limited available data. Many standard physical properties have not been thoroughly experimentally determined or reported in the literature.[3]
| Property | Value | Source |
| Boiling Point | 102-103 °C | [7] |
| Appearance | Clear, yellow-tinted acidic liquid | [9] |
| Odor | Strong solvent odor | [9] |
| pH | 1-2 (for a synthesized sample) | [9] |
| Calculated LogP | 1.627 | [5] |
| Calculated Polar Surface Area | 38.66 Ų | [5] |
| Melting Point/Freezing Point | No data available | [3] |
| Density | No data available | [8] |
| Flash Point | No data available | [3] |
| Solubility | No data available |
Experimental Protocols
Synthesis of this compound
The synthesis of alkyl nitrites can be achieved by the reaction of an alcohol with a nitrite salt in an acidic medium.[10][11][12] A successful laboratory-scale synthesis of this compound has been reported involving the reaction of cyclopentanol with ammonium (B1175870) nitrate (B79036) in the presence of concentrated sulfuric acid.[9]
Materials:
Procedure:
-
React cyclopentanol with ammonium nitrate in the presence of concentrated sulfuric acid.[9]
-
The reaction is exothermic and results in the formation of a yellow liquid with a pH of 1-2.[9]
-
The upper layer containing the this compound can be separated.
An alternative, more general method for the continuous synthesis of alkyl nitrites involves gradually and continuously adding an alcohol, a metal nitrite (like sodium nitrite), and a strong acid to an aqueous medium.[10] The formed alkyl nitrite is then continuously drawn off from the reaction medium.[10]
It is important to note that an attempted synthesis using cyclopentanol and potassium nitrite in concentrated sulfuric acid was reported to be unsuccessful, with no detectable formation of this compound.[9]
Analytical Methods
The identification and analysis of this compound can be performed using a combination of spectroscopic and chromatographic techniques.[9]
1. Vapor Phase Infrared (IR) Spectroscopy:
-
Method: A drop of the liquid sample is placed in a gas cell with KBr windows and examined using a Fourier-transform infrared (FTIR) spectrometer.[9]
-
Expected Result: The resulting spectrum will show characteristic peaks for a non-aromatic nitrite compound.[9]
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Method: A headspace sample is injected into a GC-MS system.[9]
-
Typical GC Conditions: A suitable capillary column is used with a temperature program, for example, an initial temperature of 40°C held for 5 minutes, followed by a ramp to 200°C at 25°C/minute.[9]
-
Expected Mass Spectrum: The mass spectrum of this compound will show characteristic fragmentation patterns. A peak with a base peak at m/z 41 and major ions at 55, 57, 67, 69, and 84 has been reported to be consistent with this compound.[9]
3. Ion Chromatography:
-
Method: The sample is diluted in analytical grade water and analyzed using an ion chromatograph equipped with a suitable anion-exchange column. A mobile phase such as 9mM sodium carbonate can be used.[9]
-
Purpose: This method is used to confirm the presence of the nitrite anion and to distinguish it from nitrate.[9]
Mechanism of Action and Signaling Pathway
Alkyl nitrites, including this compound, are potent vasodilators.[1][11] Their physiological effects are mediated through the release of nitric oxide (NO), which acts as a signaling molecule to relax involuntary muscles, particularly those in the walls of blood vessels.[11] This leads to a decrease in blood pressure, flushing of the face, and an increased heart rate.[9][11]
The following diagram illustrates the generalized signaling pathway for the vasodilatory effect of alkyl nitrites.
Caption: Mechanism of alkyl nitrite-induced vasodilation.
Safety and Handling
This compound should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[3] It is advised to use personal protective equipment such as safety glasses and gloves.[3] The chemical stability is maintained under recommended storage conditions, which involve keeping the container tightly closed in a cool, dry place.[3] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[3]
Applications and Relevance in Drug Development
This compound, like other alkyl nitrites, has applications as a vasodilator.[1][9] Historically, amyl nitrite was used to treat angina.[11] The vasodilatory properties of these compounds also led to their recreational use as "poppers" to enhance sexual pleasure.[1][9]
For drug development professionals, the interest in this compound and related compounds lies in their ability to act as nitric oxide donors. The nitric oxide signaling pathway is a critical target in the treatment of various cardiovascular conditions, including hypertension and angina. Understanding the chemistry and pharmacology of compounds like this compound can inform the design of new therapeutic agents that modulate this pathway.
References
- 1. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. valsynthese.ch [valsynthese.ch]
- 4. This compound | 67764-33-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Nitrous acid, cyclopentyl ester|lookchem [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound [chemister.ru]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 10. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]
- 11. Amyl_nitrite [bionity.com]
- 12. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
An In-Depth Technical Guide to the Molecular Structure and Formula of Cyclopentyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl nitrite (B80452), an alkyl nitrite with the molecular formula C₅H₉NO₂, is a compound of interest in various chemical and pharmacological research fields. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis via spectroscopic methods are presented, along with a summary of its known chemical reactions. This document aims to serve as a core resource for professionals engaged in research and development involving cyclopentyl nitrite and related compounds.
Molecular Structure and Formula
This compound is the ester of cyclopentanol (B49286) and nitrous acid. Its chemical structure consists of a five-membered cyclopentyl ring attached to a nitrite functional group (-ONO).
Molecular Formula: C₅H₉NO₂[1]
IUPAC Name: this compound[1]
SMILES: C1CCC(C1)ON=O[1]
InChI Key: MAEOZYAUPZYZTO-UHFFFAOYSA-N[1]
The molecule's structure is characterized by the C-O-N=O linkage. The cyclopentyl ring is not planar and adopts puckered conformations to relieve ring strain.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 115.13 g/mol | [1] |
| Boiling Point | 102-103 °C | |
| Appearance | Clear, yellow-tinted liquid | [2] |
| Density | Data not available | [3] |
| Computed XLogP3 | 1.3 | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The vapor phase infrared spectrum of this compound is characteristic of a non-aromatic nitrite compound.[2] Key absorptions are expected for the nitrite functional group.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1665 | N=O stretch (trans-conformer) | Strong |
| ~1620 | N=O stretch (cis-conformer) | Strong |
| ~780 | O-N stretch | Strong |
| 2850-2975 | C-H stretch (cyclopentyl) | Medium to Strong |
| 1470 | C-H bend (cyclopentyl) | Strong |
Table 2: Characteristic IR Absorptions for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of this compound. Under specific conditions, this compound has a characteristic retention time and mass spectrum. For instance, in one study, it eluted at 1.19 minutes and exhibited a mass spectrum with a base peak at m/z 41 and major ions at 55, 57, 67, 69, and 84.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for this compound are not widely reported. However, based on the structure, the following characteristic signals can be predicted.
¹H NMR (Predicted):
-
A multiplet in the downfield region corresponding to the proton on the carbon bearing the nitrite group (CH-ONO).
-
Overlapping multiplets in the upfield region for the remaining methylene (B1212753) protons of the cyclopentyl ring.
¹³C NMR (Predicted):
-
A downfield signal for the carbon atom attached to the nitrite group (C-ONO).
-
Upfield signals for the other carbon atoms of the cyclopentyl ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl nitrites is the reaction of the corresponding alcohol with a source of nitrous acid. The following is a general protocol adapted for this compound.
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath, prepare a solution of sodium nitrite in water.
-
Slowly add cyclopentanol to the stirred sodium nitrite solution.
-
Prepare a cooled solution of concentrated sulfuric acid in water.
-
Add the sulfuric acid solution dropwise to the cyclopentanol/sodium nitrite mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
-
Transfer the reaction mixture to a separatory funnel.
-
The upper organic layer containing this compound is separated from the lower aqueous layer.
-
Wash the organic layer with a dilute sodium bicarbonate solution, followed by water, to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude this compound can be purified by distillation.
Note: This is a generalized procedure. For a detailed, validated protocol, refer to specialized organic synthesis literature.[4][5][6]
GC-MS Analysis Protocol
The following is a general protocol for the analysis of this compound by headspace GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent).
-
Headspace autosampler.
Parameters:
-
Injector Temperature: 200 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 25 °C/minute to 200 °C.[2]
-
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.[2]
Note: These parameters may need to be optimized for the specific instrument and column used.
Chemical Reactions and Signaling Pathways
The Barton Reaction
This compound, like other alkyl nitrites, can undergo the Barton reaction, a photochemical process that enables the functionalization of an unactivated C-H bond.[7][8][9][10] The reaction proceeds via the photochemically induced homolytic cleavage of the O-N bond to form an alkoxy radical. This radical then abstracts a hydrogen atom from the δ-carbon of the cyclopentyl ring through a six-membered transition state. The resulting carbon-centered radical then recombines with the nitrosyl radical.[7][8]
References
- 1. This compound | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]
- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 7. Barton reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. grokipedia.com [grokipedia.com]
Synthesis of Cyclopentyl Nitrite from Cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclopentyl nitrite (B80452) from cyclopentanol (B49286). It details two primary synthetic methodologies, including a reported successful synthesis utilizing ammonium (B1175870) nitrate (B79036) and an alternative pathway employing sodium nitrite. This document furnishes detailed experimental protocols, key physical and analytical data, and a process workflow to facilitate the replication and further investigation of this compound in a laboratory setting. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Cyclopentyl nitrite is an alkyl nitrite ester of cyclopentanol. Alkyl nitrites are a class of organic compounds with the general structure R-ONO. These compounds have historical and ongoing significance in both therapeutic and industrial applications. Medically, certain alkyl nitrites have been used as vasodilators for the treatment of angina pectoris and as an antidote for cyanide poisoning. In organic synthesis, they serve as versatile reagents, for instance, as nitrosating agents and in the formation of oximes.
The synthesis of this compound, while not as extensively documented as that of other lower-chain alkyl nitrites, is of interest for the exploration of structure-activity relationships within this class of compounds and for the development of new chemical entities. This guide aims to consolidate the available information on its synthesis and characterization.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Boiling Point | Not available | |
| Appearance | Yellowish liquid (expected) | [2] |
Table 1: Physicochemical Properties of this compound
Synthetic Methodologies
The synthesis of this compound from cyclopentanol can be approached through different nitrosating strategies. The most common method for preparing alkyl nitrites involves the reaction of the corresponding alcohol with a source of nitrous acid.[3][4]
Method 1: Synthesis using Ammonium Nitrate and Sulfuric Acid
A reported successful synthesis of this compound involves the reaction of cyclopentanol with ammonium nitrate in the presence of concentrated sulfuric acid.[2] This method is noteworthy as a more conventional approach using potassium nitrite was reported to be unsuccessful.[2]
Materials:
-
Cyclopentanol
-
Ammonium nitrate
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool the cyclopentanol in an ice bath.
-
Slowly add concentrated sulfuric acid to the cyclopentanol with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution or slurry of ammonium nitrate in a minimal amount of water.
-
Slowly add the ammonium nitrate mixture to the acidic cyclopentanol solution via the addition funnel. An exothermic reaction is expected.[2] Maintain vigorous stirring and keep the temperature below 10 °C using the ice bath.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0-5 °C.
-
Pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Method 2: Synthesis using Sodium Nitrite and Sulfuric Acid (Alternative Method)
A more traditional and widely used method for the synthesis of alkyl nitrites involves the reaction of an alcohol with sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid.[3][4] While one report indicated this was unsuccessful for cyclopentanol with potassium nitrite, the use of sodium nitrite may yield different results and is presented here as a viable alternative approach.
Materials:
-
Cyclopentanol
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Prepare a solution of sodium nitrite in deionized water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Cool the solution to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare a pre-cooled (0 °C) mixture of cyclopentanol and concentrated sulfuric acid.
-
Slowly add the acidic cyclopentanol mixture to the stirred sodium nitrite solution via the addition funnel, ensuring the temperature of the reaction mixture is maintained at or below 0 °C.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0 °C.
-
Transfer the reaction mixture to a separatory funnel. The this compound should form an upper organic layer.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy: Alkyl nitrites exhibit characteristic strong absorbance bands in their IR spectra. The expected key peaks for this compound are summarized in Table 2. A vapor phase infrared spectrum of a synthesized this compound standard has been reported.[2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=O Stretch | ~1650 - 1680 | Strong |
| N-O Stretch | ~750 - 850 | Strong |
| C-H Stretch (alkane) | ~2850 - 2960 | Strong |
| C-O Stretch | ~1000 - 1100 | Strong |
Table 2: Expected IR Absorption Bands for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for this compound is not readily available in the reviewed literature. However, based on the structure and data from analogous compounds, the expected chemical shifts can be predicted.
-
¹H NMR: The proton on the carbon bearing the nitrite group (CH-ONO) is expected to be the most downfield signal of the cyclopentyl ring protons, likely appearing in the range of δ 4.5-5.5 ppm. The other methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets further upfield.
-
¹³C NMR: The carbon attached to the nitrite group (C-ONO) would be the most downfield carbon signal of the cyclopentyl ring, expected in the range of δ 70-80 ppm. The other ring carbons would appear at higher field.
Mass Spectrometry (MS): A mass spectrum of what is believed to be this compound has been reported with a base peak at m/z 41 and other major ions at 55, 57, 67, 69, and 84.[2]
Workflow and Logical Relationships
The synthesis of this compound from cyclopentanol can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps in the process.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound from cyclopentanol, focusing on a reported successful method using ammonium nitrate and an alternative protocol with sodium nitrite. The provided experimental procedures, physicochemical data, and analytical information are intended to serve as a valuable resource for researchers. The successful synthesis and characterization of this compound will enable further studies into its chemical properties and potential applications. It is recommended that any laboratory synthesis be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment, due to the potential for exothermic reactions and the formation of volatile, reactive species.
References
An In-depth Technical Guide to the Reaction Mechanisms of Cyclopentyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl nitrite (B80452) (C₅H₉NO₂) is an alkyl nitrite that serves as a versatile reagent in organic synthesis. Its reactivity is primarily dictated by the labile oxygen-nitrogen bond, which can undergo homolytic cleavage under thermal or photochemical conditions to generate a cyclopentoxy radical and nitric oxide. This reactivity profile makes cyclopentyl nitrite a useful tool for C-H functionalization, nitrosation reactions, and as a source of the nitroso group. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and key applications of this compound in organic chemistry.
Synthesis of this compound
This compound can be synthesized from cyclopentanol (B49286) through esterification using a suitable nitrosating agent. Two common methods are detailed below.
Experimental Protocol 1: From Cyclopentanol, Ammonium (B1175870) Nitrate (B79036), and Sulfuric Acid
This method provides a direct route to this compound, yielding a characteristic yellow liquid.
Materials:
-
Cyclopentanol (99%)
-
Ammonium nitrate (ACS grade)
-
Concentrated sulfuric acid (ACS grade)
Procedure:
-
In a suitable reaction vessel, cool cyclopentanol on an ice bath.
-
Slowly and with caution, add concentrated sulfuric acid to the cooled cyclopentanol.
-
Gradually add ammonium nitrate to the mixture. The reaction is exothermic and will result in a sustained reaction, producing a yellow liquid with a pH of 1-2[1].
-
The product can be isolated and purified by standard laboratory techniques such as extraction and distillation.
Experimental Protocol 2: General Procedure from Cyclopentanol and Sodium Nitrite
This is a widely used method for the synthesis of various alkyl nitrites and can be adapted for this compound.
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Ice
Procedure:
-
Prepare a solution of sodium nitrite in water and cool it to 0°C in an ice-salt bath.
-
Separately, prepare a cooled (0°C) mixture of cyclopentanol and concentrated acid in water[2][3].
-
Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution, ensuring the temperature is maintained at or below 0°C[2][3].
-
Upon addition, this compound will form as an upper organic layer.
-
Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by water, to remove any residual acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate) to yield the final product[2].
Diagram of this compound Synthesis
Caption: Synthesis of this compound via Esterification.
Spectroscopic and Physical Data
Quantitative and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [3] |
| Boiling Point | 102-103 °C | [4] |
| Appearance | Yellow liquid | [1] |
| Mass Spectrometry (EI) | Base Peak: m/z 41. Major Ions: m/z 55, 57, 67, 69, 84. | [5] |
| Infrared Spectroscopy | Strong absorbances characteristic of the R-O-N=O group are present. | [5] |
| ¹H NMR (Predicted) | -O-CH: ~4.5-5.0 ppm (m), -CH₂: ~1.5-2.0 ppm (m) | |
| ¹³C NMR (Predicted) | -C-O: ~75-80 ppm, -CH₂: ~20-35 ppm |
Reaction Mechanisms
Photochemical Reactions: The Barton Reaction
The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to generate an alkoxy radical, which then typically abstracts a hydrogen atom from a δ-carbon. However, in the case of this compound, the reaction proceeds through an alternative pathway involving C-C bond cleavage[6][7].
Mechanism:
-
Homolytic Cleavage: Upon irradiation with UV light, the O-NO bond of this compound undergoes homolytic cleavage to form a cyclopentoxy radical and a nitric oxide radical (•NO)[6][7].
-
C-C Bond Cleavage: The highly reactive cyclopentoxy radical undergoes β-scission of a C-C bond in the cyclopentyl ring. This ring-opening is favored and leads to the formation of a more stable, open-chain radical.
-
Radical Recombination: The resulting carbon-centered radical then recombines with the nitric oxide radical to form a nitroso compound.
-
Tautomerization: The nitroso compound tautomerizes to the more stable glutaraldehyde (B144438) monoxime[6][7].
Diagram of the Barton Reaction of this compound
Caption: Barton reaction of this compound leading to glutaraldehyde monoxime.
Nitrosation of Amines
This compound can act as a nitrosating agent for primary and secondary amines, typically under acidic conditions. The reaction proceeds through the formation of an electrophilic nitrosating species, such as the nitrosonium ion (NO⁺).
Secondary amines react with this compound to form N-nitrosamines.
General Mechanism:
-
Protonation: In the presence of an acid, the oxygen atom of the nitrite group is protonated.
-
Formation of Nitrosating Agent: The protonated this compound can then act as a source of the nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of the secondary amine attacks the electrophilic nitrogen of the nitrosonium ion.
-
Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine and regenerates the acidic catalyst.
Diagram of Secondary Amine Nitrosation
Caption: General mechanism for the nitrosation of a secondary amine.
Primary amines react with this compound under acidic conditions to form diazonium salts, which are often unstable and can decompose to form a variety of products.
General Mechanism:
-
Initial Nitrosation: The reaction proceeds similarly to that of secondary amines to form an N-nitrosoamine intermediate.
-
Tautomerization and Protonation: The N-nitrosoamine undergoes tautomerization, followed by protonation of the oxygen atom.
-
Dehydration: Loss of a water molecule leads to the formation of a diazonium ion (R-N₂⁺).
Diagram of Primary Amine Nitrosation
Caption: General mechanism for the formation of a diazonium ion.
Reaction with Carbonyl Compounds (Proposed)
While specific examples with this compound are scarce, alkyl nitrites are known to react with enolizable carbonyl compounds under basic or acidic conditions to form α-oximino ketones or related products.
Proposed Mechanism (Base-Catalyzed):
-
Enolate Formation: A base abstracts an α-proton from the carbonyl compound to form an enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the nitrogen atom of this compound.
-
Elimination: The resulting intermediate eliminates a cyclopentoxide ion to form the α-oximino carbonyl compound.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo homolytic cleavage of the weak O-NO bond, initiating a radical cascade.
Proposed Mechanism:
-
Initiation: The O-NO bond breaks to form a cyclopentoxy radical and a nitric oxide radical.
-
Propagation/Termination: The highly reactive cyclopentoxy radical can undergo several subsequent reactions, including:
-
Hydrogen Abstraction: Abstracting a hydrogen atom from another molecule to form cyclopentanol.
-
β-Scission: Ring-opening via C-C bond cleavage to form an open-chain radical, similar to the Barton reaction pathway.
-
Disproportionation: Reaction with another radical to form cyclopentanone (B42830) and other products. The final product mixture will depend on the specific reaction conditions (temperature, pressure, presence of other species).
-
Diagram of Thermal Decomposition
Caption: Proposed pathways for the thermal decomposition of this compound.
Conclusion
This compound is a valuable reagent with a rich and diverse reaction chemistry. Its ability to generate radical species under photochemical conditions, particularly its unique C-C bond cleavage in the Barton reaction, offers synthetic routes to functionalized acyclic compounds. As a nitrosating agent, it provides a means to synthesize N-nitrosamines and diazonium salts from primary and secondary amines. While its reactions with carbonyl compounds are less documented, the general reactivity of alkyl nitrites suggests potential for the formation of α-oximino derivatives. Further research into the quantitative aspects of these reactions and the elucidation of specific reaction pathways will undoubtedly expand the synthetic utility of this versatile molecule.
References
- 1. Formation of nitrosamines in alkaline conditions: a kinetic study of the nitrosation of linear and cyclic secondary amines by nitroalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. poppersguide.com [poppersguide.com]
- 4. This compound [chemister.ru]
- 5. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 6. Barton reaction - Wikiwand [wikiwand.com]
- 7. Barton reaction - Wikipedia [en.wikipedia.org]
The Unique Role of Cyclopentyl Nitrite in the Barton Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Barton reaction, a classic photochemical transformation, provides a powerful method for the functionalization of unactivated C-H bonds. Typically, this reaction proceeds via the photolysis of an alkyl nitrite (B80452) to generate an alkoxy radical, which then abstracts a δ-hydrogen atom, leading to a functionalized product. However, the use of cyclopentyl nitrite presents a notable exception to this general mechanism. Instead of the expected δ-hydrogen abstraction, the cyclopentyloxy radical intermediate preferentially undergoes a carbon-carbon bond cleavage through β-scission. This guide provides an in-depth technical overview of the role of this compound in the Barton reaction, detailing the underlying mechanism, experimental considerations, and the synthetic utility of this unique transformation.
Introduction
The Barton reaction, first reported by Sir Derek Barton in 1960, is a photochemical process that involves the photolysis of an alkyl nitrite (R-O-N=O) to form a δ-nitroso alcohol.[1][2] The reaction is initiated by the homolytic cleavage of the O-NO bond upon irradiation with UV light, generating an alkoxy radical and a nitric oxide radical.[3][4] In most cases, the alkoxy radical undergoes a 1,5-hydrogen abstraction from a δ-carbon, leading to the formation of a carbon-centered radical, which then combines with the nitric oxide radical.[5][6] Tautomerization of the resulting nitroso compound yields the final oxime product.[1]
However, the reaction takes a different course when this compound is employed as the substrate. The intermediate cyclopentyloxy radical undergoes a facile C-C bond cleavage, or β-scission, to produce an open-chain radical.[1] This fragmentation pathway ultimately leads to the formation of glutaraldehyde (B144438) monoxime, a departure from the typical cyclic products of the Barton reaction.[1][3] This unique reactivity highlights the influence of substrate structure on the outcome of radical reactions and offers a synthetic route to bifunctional open-chain compounds from cyclic precursors.
The Core Mechanism: C-C Bond Cleavage of this compound
The distinctive role of this compound in the Barton reaction is centered around the fate of the initially formed cyclopentyloxy radical. The mechanism can be broken down into the following key steps:
-
Photolytic Cleavage: Upon irradiation with UV light, this compound undergoes homolytic cleavage of the weak O-NO bond to generate a cyclopentyloxy radical and a nitric oxide (NO) radical.[3][6]
-
β-Scission (C-C Bond Cleavage): The highly reactive cyclopentyloxy radical rapidly undergoes β-scission, a process where the C-C bond adjacent to the radical center breaks. This ring-opening fragmentation is thermodynamically favorable as it relieves the ring strain of the five-membered ring and forms a more stable, open-chain radical.
-
Radical Recombination: The resulting open-chain carbon-centered radical then recombines with the nitric oxide radical that was generated in the initial photolytic step.
-
Tautomerization: The newly formed nitroso compound is unstable and readily tautomerizes to the more stable glutaraldehyde monoxime.
Mandatory Visualization: Reaction Mechanism
Caption: Mechanism of the Barton reaction with this compound.
Quantitative Data
| Reactant | Product | Reagents & Conditions | Typical Yield Range | Reference |
| This compound | Glutaraldehyde Monoxime | UV irradiation (e.g., high-pressure mercury lamp), inert solvent (e.g., benzene (B151609), toluene), inert atmosphere (e.g., N₂) | Moderate to Good | [1],[3] |
Experimental Protocols
A detailed experimental protocol for the Barton reaction of this compound is not explicitly provided in the surveyed literature. However, a general procedure can be adapted from standard Barton reaction protocols.
Preparation of this compound
This compound can be prepared from cyclopentanol (B49286) by reaction with a nitrosating agent. A common method involves the reaction of the alcohol with sodium nitrite in the presence of an acid.[2]
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A solution of sodium nitrite in water is prepared and cooled in an ice bath.
-
A solution of cyclopentanol in an organic solvent is added to the stirred nitrite solution.
-
Dilute acid is added dropwise to the mixture while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The organic layer is separated, washed with water and a dilute solution of sodium bicarbonate, and then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be purified by distillation.
Barton Reaction of this compound
Materials:
-
This compound
-
Inert solvent (e.g., benzene or toluene)
-
High-pressure mercury lamp or other suitable UV light source
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A solution of this compound in the chosen inert solvent is prepared in a photolysis reactor.
-
The solution is deoxygenated by bubbling an inert gas through it for a sufficient period.
-
The reactor is sealed and irradiated with a UV lamp while maintaining a constant temperature.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, glutaraldehyde monoxime, can be purified by crystallization or chromatography.
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for the synthesis of glutaraldehyde monoxime.
Applications in Drug Development and Organic Synthesis
The Barton reaction of this compound, by providing a pathway to an open-chain bifunctional molecule, has potential applications in organic synthesis and drug development. Glutaraldehyde and its derivatives are important building blocks for the synthesis of various heterocyclic compounds and other complex molecules. The monoxime functionality can be further transformed into other functional groups, such as amines or carbonyls, offering synthetic versatility. This transformation allows for the conversion of a simple cyclic alcohol into a linear bifunctional scaffold, which can be a valuable strategy in the design and synthesis of novel pharmaceutical agents and other fine chemicals.
Conclusion
The Barton reaction of this compound serves as a compelling example of how substrate structure can dictate the course of a radical reaction. The preferential C-C bond cleavage of the cyclopentyloxy radical intermediate, in contrast to the more common δ-hydrogen abstraction, provides a unique synthetic route to glutaraldehyde monoxime. This technical guide has outlined the core mechanism, provided representative experimental protocols, and highlighted the synthetic potential of this transformation. For researchers in organic synthesis and drug development, understanding such exceptions to general reaction mechanisms is crucial for the innovative design of synthetic pathways and the creation of novel molecular architectures. Further quantitative studies on the yields and scope of this reaction would be beneficial to fully exploit its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Barton reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. BARTON REACTION.pptx [slideshare.net]
- 6. Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Homolytic cleavage pathways of the RO-NO bond in Cyclopentyl nitrite
An In-depth Technical Guide on the Homolytic Cleavage Pathways of the RO-NO Bond in Cyclopentyl Nitrite (B80452)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl nitrite, as a member of the alkyl nitrite class, is a molecule of interest due to its vasodilatory properties, which are attributed to its ability to act as a nitric oxide (NO) donor. The key chemical event underpinning this biological activity is the homolytic cleavage of the relatively weak alkoxy-nitroso (RO-NO) bond. This technical guide provides a comprehensive overview of the primary pathways for this bond scission: photochemical and thermal decomposition. It details the formation of the cyclopentoxy and nitrosyl radicals and the subsequent reactions of the cyclopentoxy radical. This document synthesizes available data on analogous compounds to provide quantitative insights, outlines detailed experimental protocols for the synthesis and analysis of this compound, and visualizes the core chemical and biological processes.
Introduction
Alkyl nitrites (R-O-N=O) are organic esters of nitrous acid known for their potent vasodilatory effects, which has led to their use as recreational drugs, often referred to as "poppers".[1] this compound is one such compound, and its physiological effects are directly linked to its capacity to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2][3] The release of NO is initiated by the homolytic cleavage of the RO-NO bond, a process that can be induced by light (photolysis) or heat (thermolysis).[4] This bond is notably weak, with a dissociation energy generally in the range of 40-50 kcal/mol for alkyl nitrites.[4]
Upon cleavage, a cyclopentoxy radical (c-C₅H₉O•) and a nitrosyl radical (•NO) are formed. The nitrosyl radical is the precursor to the biologically active NO. The cyclopentoxy radical is a highly reactive intermediate that can undergo several subsequent reactions, including hydrogen abstraction and ring-opening. A comprehensive understanding of these pathways is crucial for researchers in drug development, toxicology, and organic chemistry.
Homolytic Cleavage Pathways
The homolytic cleavage of the RO-NO bond in this compound results in the formation of two radical species:
c-C₅H₉O-NO → c-C₅H₉O• + •NO
This process is facilitated by the low bond dissociation energy of the O-N bond.
Photochemical Cleavage
The photolysis of alkyl nitrites is a well-established method for generating alkoxy radicals and is famously utilized in the Barton reaction.[5] This reaction involves the irradiation of an alkyl nitrite with ultraviolet (UV) light, typically from a high-pressure mercury lamp, leading to the homolytic cleavage of the O-N bond.[5]
The primary products are the cyclopentoxy radical and the nitrosyl radical. The subsequent reactions of the cyclopentoxy radical are highly dependent on the reaction conditions and the molecular structure.
Thermal Decomposition
Heating this compound can also provide the necessary energy to overcome the RO-NO bond dissociation energy, leading to its homolytic cleavage. Studies on the thermal decomposition of other small alkyl nitrites, such as propyl and butyl nitrites, have shown that this is a clean source of alkoxy radicals at temperatures between 700 and 1000 K.[6] The decomposition proceeds via a common mechanism involving the initial RO-NO bond scission.[6]
Quantitative Data
| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Rate Coefficient (k) | Temperature (K) | Method |
| Alkyl Nitrites (general) | RO-NO | ~40-50 | - | - | General Literature |
| n-Propyl Nitrite | RO-NO | - | k = (5.69±1.71)×10²¹T⁻¹·⁶⁰exp(-21458/T) s⁻¹ | 700-1000 | Thermal Decomposition |
| n-Butyl Nitrite | RO-NO | - | k = (9.91±2.97)×10²¹T⁻¹·⁵⁹exp(-21588/T) s⁻¹ | 700-1000 | Thermal Decomposition |
| i-Butyl Nitrite | RO-NO | - | k = (3.92±1.18)×10²¹T⁻¹·⁵⁸exp(-21162/T) s⁻¹ | 700-1000 | Thermal Decomposition |
Table 1: Quantitative data for the thermal decomposition of analogous alkyl nitrites. The rate coefficients are given in the Arrhenius format. Data sourced from a study on the thermal dissociation of alkyl nitrites.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl nitrites is the reaction of an alcohol with sodium nitrite in an acidic medium.[7][8] The following protocol is adapted from general procedures for alkyl nitrite synthesis.
Materials:
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of sodium nitrite in water is prepared in a flask and cooled to 0°C in an ice-salt bath.
-
A pre-cooled mixture of cyclopentanol and sulfuric acid (or hydrochloric acid) diluted with water is added dropwise to the stirred sodium nitrite solution, keeping the temperature at 0°C.
-
The reaction mixture is stirred for an additional hour at 0°C.
-
The upper organic layer containing the this compound is separated using a separatory funnel.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with water.
-
The crude this compound is dried over anhydrous sodium sulfate.
-
The final product can be purified by distillation.
Analysis of Homolytic Cleavage Products
The products of homolytic cleavage can be analyzed using various techniques.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)
-
Headspace Autosampler
Procedure for Thermal Decomposition Analysis:
-
A sample of this compound is placed in a sealed vial.
-
The vial is heated to a specific temperature for a set period to induce thermal decomposition.
-
The headspace gas is sampled using a gas-tight syringe or an autosampler.
-
The sample is injected into the GC-FID or GC-MS to identify and quantify the decomposition products, such as cyclopentanol (from the reduction of the cyclopentoxy radical) and other volatile compounds.
Procedure for Photochemical Cleavage Analysis:
-
A solution of this compound in an inert solvent is placed in a quartz photoreactor.
-
The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) for a specified time.
-
Aliquots of the reaction mixture are taken at different time intervals.
-
The samples are analyzed by GC-MS to monitor the disappearance of this compound and the appearance of photoproducts.
Signaling Pathways and Subsequent Reactions
Nitric Oxide Signaling Pathway
The vasodilatory effect of this compound is mediated by the nitric oxide (NO) released upon homolytic cleavage.[9][10] The NO radical diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[9] sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] The increased levels of cGMP activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle and vasodilation.[9]
Reactions of the Cyclopentoxy Radical
The cyclopentoxy radical (c-C₅H₉O•) is a highly reactive intermediate that can undergo several competing reactions.
-
Hydrogen Abstraction: The cyclopentoxy radical can abstract a hydrogen atom from a suitable donor (e.g., another molecule or the solvent) to form cyclopentanol.
-
Ring-Opening: A potential and significant reaction pathway for cyclic alkoxy radicals is ring-opening. In the case of the cyclopentoxy radical, this would involve the cleavage of a C-C bond in the ring to form a linear radical, such as the 5-oxo-pentan-1-yl radical.[11] The kinetics of such ring-opening reactions are a subject of ongoing research.[12][13]
Visualizations
Caption: Homolytic cleavage of this compound.
Caption: Experimental workflow for synthesis and analysis.
Caption: Nitric oxide signaling pathway in vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodissociation of alkyl nitrites in a molecular beam. Primary and secondary reactions | Semantic Scholar [semanticscholar.org]
- 3. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of vasodilatation induced by nitrite instillation in intestinal lumen: possible role of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 10. slideshare.net [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Ring opening of a formal cyclopentylmethyl radical in the thermolysis of di(tert-alkyl)(1-norbornyl)methanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological significance of cyclopentyl nitrite (B80452) and related alkyl nitrite esters. It is intended to serve as a technical resource, offering detailed experimental protocols, structured data, and visual representations of key chemical and biological processes.
IUPAC Nomenclature of Alkyl Nitrites
Alkyl nitrites are organic compounds with the general structure R−O−N=O, formally recognized as alkyl esters of nitrous acid.[1] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds is straightforward and analogous to that of other organic esters.[2][3]
The naming convention involves identifying the alkyl group (R) attached to the oxygen atom of the nitrite functional group. The name of this alkyl group is stated first, followed by the word "nitrite" as a separate word.[2]
Examples:
-
Cyclopentyl nitrite: The alkyl group is a cyclopentyl ring.
-
Isoamyl nitrite: The alkyl group is isoamyl, which has the IUPAC name 3-methylbutyl. Therefore, the systematic IUPAC name is (3-methylbutyl) nitrite.[3][4]
-
Cyclohexyl nitrite: The alkyl group is a cyclohexyl ring.[3]
Caption: Logical workflow for determining the IUPAC name of an alkyl nitrite.
Physicochemical and Analytical Data
Quantitative data for this compound and related compounds are crucial for experimental design and characterization. The following tables summarize key physical properties and analytical data reported in the literature.
Table 1: Physicochemical Properties of Selected Alkyl Nitrites
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | This compound | C₅H₉NO₂ | 115.13[5] | 102-103[6] |
| Isoamyl nitrite | (3-methylbutyl) nitrite | C₅H₁₁NO₂ | 117.15 | 97-99 |
| n-Butyl nitrite | butyl nitrite | C₄H₉NO₂ | 103.12 | 75 |
| Cyclohexyl nitrite | cyclohexyl nitrite | C₆H₁₁NO₂ | 129.16 | 129-130 |
Table 2: Mass Spectrometry Data for this compound Headspace Analysis[7]
| Retention Time (min) | Compound | Base Peak (m/z) | Major Ions (m/z) |
| 1.19 | This compound | 41 | 55, 57, 67, 69, 84 |
| 1.37 | Cyclopentanol (B49286) | 57 | 44, 67, 86 (M⁺) |
Synthesis of Alkyl Nitrites
The standard synthesis of alkyl nitrites involves the esterification of an alcohol with nitrous acid.[1] Since nitrous acid is unstable, it is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures.[1][8][9] The alcohol present in the reaction mixture is then converted to the corresponding alkyl nitrite.
General Equation: R-OH + NaNO₂ + H₂SO₄ → R-O-N=O + NaHSO₄ + H₂O
This protocol is adapted from established methods for alkyl nitrite synthesis.[7][8][10] Caution should be exercised, as the reaction can be exothermic and may produce toxic nitrogen oxide gases. All procedures should be performed in a well-ventilated fume hood.
Materials:
-
Cyclopentanol (1.0 mol)
-
Sodium nitrite (NaNO₂, 1.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: Equip the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a large ice-salt bath.
-
Initial Mixture: In the flask, dissolve 1.1 moles of sodium nitrite in approximately 375 mL of water. Cool the solution to 0°C while stirring.
-
Acidic Alcohol Solution: In a separate beaker, cool 1.0 mole of cyclopentanol. Slowly and carefully add 0.55 moles of concentrated sulfuric acid dropwise to the cyclopentanol while cooling in an ice bath.
-
Reaction: Transfer the cold acidic cyclopentanol solution to the dropping funnel. Add this solution dropwise to the stirred sodium nitrite solution in the flask over a period of 45-60 minutes. Critically, maintain the reaction temperature at or below 5°C to minimize the formation of nitrogen dioxide gas.[10]
-
Separation: Once the addition is complete, continue stirring for another 30 minutes. Transfer the entire reaction mixture to a separatory funnel. An upper organic layer of crude this compound will separate from the lower aqueous layer.
-
Washing: Drain and discard the aqueous layer. Wash the organic layer sequentially with:
-
100 mL of cold water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize residual acid).
-
100 mL of saturated sodium chloride solution (to aid in breaking emulsions).
-
-
Drying and Isolation: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The resulting liquid is this compound. Further purification can be achieved via distillation under reduced pressure if required.[10]
Caption: Experimental workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Alkyl nitrites are potent vasodilators, a property that underlies their historical medical use for angina and their contemporary recreational use.[1][11] The mechanism of action is mediated by the release of nitric oxide (NO).[12]
-
NO Release: Upon administration (typically inhalation), alkyl nitrites are metabolized, releasing nitric oxide.
-
Guanylyl Cyclase Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.[12]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]
-
Smooth Muscle Relaxation: The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains. This cascade results in the relaxation of the smooth muscle.
-
Physiological Effect: The relaxation of vascular smooth muscle causes blood vessels to dilate, leading to a decrease in blood pressure and reduced cardiac preload, which alleviates angina.[12]
Caption: The NO/cGMP signaling pathway for alkyl nitrite-induced vasodilation.
-
Cyanide Antidote: Alkyl nitrites are used as an antidote for cyanide poisoning. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin has a high affinity for cyanide, sequestering it as cyanomethemoglobin and thereby preventing it from inhibiting the critical enzyme cytochrome oxidase.[13]
-
Dopaminergic Effects: Studies in animal models have shown that some alkyl nitrites can increase dopamine (B1211576) release in the striatal region of the brain, suggesting a mechanism for their abuse potential and psychological dependence.[14]
-
Mutagenicity: Several alkyl nitrites, including isobutyl and n-butyl nitrite, have tested positive in the Salmonella typhimurium mutagenicity assay, indicating potential genotoxic activity.[15] This remains a concern given their use as recreational substances.[15]
References
- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. This compound | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemister.ru]
- 7. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 10. poppersguide.com [poppersguide.com]
- 11. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Abuse potential and dopaminergic effect of alkyl nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenicity of some alkyl nitrites used as recreational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Barton Nitrite Ester Reaction: Historical Context and Discovery
For Researchers, Scientists, and Drug Development Professionals
The Barton nitrite (B80452) ester reaction, a powerful method for the functionalization of unactivated C-H bonds, stands as a landmark achievement in organic chemistry. Its discovery in 1960 by Sir Derek H. R. Barton not only introduced a novel synthetic tool but also beautifully illustrated the predictive power of conformational analysis, a field for which Barton was awarded the Nobel Prize in Chemistry in 1969.[1][2][3][4] This guide provides a deep dive into the historical context, discovery, and seminal experimental work that brought this remarkable reaction to the forefront of synthetic chemistry.
Historical Context: The Dawn of Conformational Analysis
The intellectual foundation for the Barton reaction was laid a decade before its discovery, with Barton's groundbreaking 1950 paper, "The Conformation of the Steroid Nucleus."[1] This work revolutionized the way chemists viewed the three-dimensional structure of molecules.[2] Moving beyond flat, two-dimensional representations, Barton applied the principles of conformational analysis, pioneered by Odd Hassel, to complex systems like steroids.[2][5] He demonstrated that the reactivity of a particular functional group is profoundly influenced by its spatial orientation—its conformation. This understanding was key to predicting and explaining the chemical behavior of intricate natural products and became the bedrock upon which the Barton reaction was conceived.[4]
The Discovery: A Solution to a Pressing Synthetic Challenge
In the late 1950s, the synthesis of the potent mineralocorticoid hormone aldosterone (B195564) was a significant challenge in synthetic organic chemistry.[6] A key hurdle was the introduction of a functional group at the C-18 angular methyl group of the steroid skeleton—a site that was chemically inert to most reagents.[7] Barton, leveraging his profound understanding of steroid conformation, devised an ingenious solution. He envisioned that an alkoxy radical, generated photochemically from a nitrite ester at a remote position, could, through an intramolecular hydrogen abstraction, functionalize this unactivated C-H bond.[7]
This led to the discovery of the Barton nitrite ester reaction in 1960, a photochemical process that converts an alkyl nitrite into a δ-nitroso alcohol.[4][8] The reaction proceeds via the homolytic cleavage of the O-NO bond, followed by a 1,5-hydrogen atom transfer, radical recombination, and tautomerization to an oxime.[4] The remarkable regioselectivity of the reaction is dictated by the proximity of the δ-hydrogen to the alkoxy radical, a consequence of the molecule's conformation.[4]
Immediately following its discovery, Barton and his colleagues successfully applied the reaction to the synthesis of aldosterone acetate (B1210297) from the more readily available corticosterone (B1669441) acetate, demonstrating its utility in complex molecule synthesis.[4][7]
Quantitative Data
The yields of the Barton reaction are highly dependent on the substrate and reaction conditions. The landmark synthesis of aldosterone acetate from corticosterone acetate proceeded with an approximate overall yield of 15%.[9] Below is a summary of yields for key steps in this synthesis and other representative examples.
| Starting Material | Product | Yield (%) | Reference |
| Corticosterone acetate | Aldosterone acetate oxime | ~20 | [9] |
| Aldosterone acetate oxime | Aldosterone acetate | ~75 | [9] |
| 6β-nitroso-oxy-5α-cholestan-3β-yl acetate | 19-oxime derivative | Not Specified | [10] |
| Corticosterone acetate nitrite | 1-dehydro-aldosterone acetate (via intermediate oxime) | 55 (for the nitrone intermediate) | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the discovery and application of the Barton reaction.
Preparation of Alkyl Nitrites
The starting alkyl nitrite is typically prepared from the corresponding alcohol. A general and widely used procedure involves the reaction of the alcohol with nitrosyl chloride in the presence of a base like pyridine (B92270).[4][7][11][12]
Example: Preparation of Corticosterone Acetate 11-Nitrite
-
The solution is cooled in an ice bath.
-
A solution of nitrosyl chloride in pyridine is added dropwise with stirring.
-
The reaction mixture is stirred for a specified time (e.g., 30 minutes) at low temperature.
-
The mixture is then poured into ice-water and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with dilute acid (e.g., HCl) to remove pyridine, followed by water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude nitrite ester, which is often used without further purification.
The Barton Reaction: Photolysis of the Nitrite Ester
The core of the Barton reaction is the photochemical rearrangement of the nitrite ester. This is typically carried out using a high-pressure mercury lamp as the light source.[4][13]
Example: Photolysis of Corticosterone Acetate 11-Nitrite to Aldosterone Acetate Oxime
-
The crude corticosterone acetate 11-nitrite is dissolved in a suitable inert solvent, such as benzene (B151609) or toluene.[4][12][14]
-
The solution is placed in a photochemical reactor, typically made of Pyrex to filter out high-energy UV light.
-
The solution is deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through it for an extended period.
-
The reaction vessel is irradiated with a high-pressure mercury lamp at a controlled temperature (e.g., 20-30 °C).[13]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude δ-nitroso alcohol, which exists in equilibrium with its dimer and the oxime, is typically worked up by treatment with an aqueous solution of sodium nitrite to ensure complete conversion to the more stable oxime.[4]
-
The product is then purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Barton nitrite ester reaction.
Caption: Experimental workflow for the synthesis of aldosterone acetate.
Caption: Logical relationship between conformation and reaction outcome.
References
- 1. Sir Derek H.R. Barton | Nobel Prize-Winning British Chemist | Britannica [britannica.com]
- 2. Barton and Hassel Share the Nobel Prize | Research Starters | EBSCO Research [ebsco.com]
- 3. Derek H. R. Barton - All Nobel Prizes in Chemistry - LookChem [lookchem.com]
- 4. Barton reaction - Wikipedia [en.wikipedia.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Nitrite photolysis (the Barton reaction) (Chapter 3) - Half a Century of Free Radical Chemistry [resolve.cambridge.org]
- 7. youtube.com [youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of the barton reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. testbook.com [testbook.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Barton reaction - Wikiwand [wikiwand.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of Volatile Alkyl Nitrites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of volatile alkyl nitrites. These compounds, known for their significant physiological effects, are of considerable interest in various scientific disciplines, including pharmacology and toxicology. Understanding their physical characteristics is paramount for safe handling, accurate experimental design, and the development of new chemical entities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Core Physical Properties of Volatile Alkyl Nitrites
The volatility and reactivity of alkyl nitrites are directly influenced by their fundamental physical properties. These characteristics govern their behavior in both laboratory and biological systems.
Data Presentation
The following tables summarize the key physical properties of a range of volatile alkyl nitrites, facilitating easy comparison of their characteristics.
| Alkyl Nitrite (B80452) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure | Water Solubility |
| Methyl Nitrite | 624-91-9 | CH₃NO₂ | 61.04 | -12[1][2] | 0.991[1][2] | 1650 mmHg @ 25°C (estimated)[1] | Soluble in ethanol (B145695) and ether; 2.4 x 10⁻⁴ mg/L @ 25°C (estimated) in water.[1] |
| Ethyl Nitrite | 109-95-5 | C₂H₅NO₂ | 75.07 | 17[3][4] | 0.90 @ 15.5°C[4] | High | Slightly soluble, decomposes in water; miscible with alcohol and ether.[4] |
| n-Propyl Nitrite | 627-13-4 | C₃H₇NO₂ | 89.09 | 46-49 | 0.886 | Not readily available | Not readily available |
| Isopropyl Nitrite | 541-42-4 | C₃H₇NO₂ | 89.09 | 39-42[5][6] | ~0.868[7][8] | 57.6-61.1 kPa @ 25°C[6] | Insoluble.[8] |
| n-Butyl Nitrite | 544-16-1 | C₄H₉NO₂ | 103.12 | 75-78 | 0.88 | Not readily available | Not readily available |
| Isobutyl Nitrite | 542-56-3 | C₄H₉NO₂ | 103.12 | 67[9] | 0.870 @ 20°C[9] | 10 mmHg @ 20°C[10] | Limited solubility in water.[11] |
| sec-Butyl Nitrite | 924-43-6 | C₄H₉NO₂ | 103.12 | 68 | 0.873 | Not readily available | Not readily available |
| tert-Butyl Nitrite | 540-80-7 | C₄H₉NO₂ | 103.12 | 61-63[12][13] | 0.867[12][13] | Not readily available | Good solubility in organic solvents, limited in water.[14] |
| n-Pentyl Nitrite (Amyl Nitrite) | 463-04-7 | C₅H₁₁NO₂ | 117.15 | 104[15][16] | 0.88 @ 20°C[15] | 65 hPa @ 20°C[15] | Slightly soluble.[17] |
| Isopentyl Nitrite (Isoamyl Nitrite) | 110-46-3 | C₅H₁₁NO₂ | 117.15 | 96-99[18] | 0.872 @ 25°C | Not readily available | Slightly soluble. |
Experimental Protocols
Accurate determination of the physical properties of volatile alkyl nitrites requires standardized and meticulous experimental procedures. Below are detailed methodologies for key physical property measurements.
Synthesis of Alkyl Nitrites (General Protocol)
A common method for the synthesis of alkyl nitrites is the esterification of the corresponding alcohol with nitrous acid. The nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong acid, such as sulfuric or hydrochloric acid.
Materials:
-
Appropriate alcohol (e.g., isopropanol, n-butanol, etc.)
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
A solution of sodium nitrite in water is prepared and cooled in an ice bath to 0°C.
-
The desired alcohol is added to the cooled sodium nitrite solution.
-
Concentrated acid is added dropwise to the stirred mixture while maintaining the temperature at or below 0°C to minimize the decomposition of the product.
-
The reaction mixture is then transferred to a separatory funnel. The upper organic layer containing the alkyl nitrite is separated from the aqueous layer.
-
The organic layer is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
The crude alkyl nitrite is dried over an anhydrous drying agent.
-
The final product is purified by distillation, collecting the fraction at the appropriate boiling point.
Determination of Boiling Point (OECD TG 103)
The boiling point of a volatile liquid can be determined using several methods. The choice of method depends on the required accuracy and the amount of substance available. A common and reliable method is distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer with appropriate range and precision
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The alkyl nitrite sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point of the substance at the measured atmospheric pressure.
-
Corrections for atmospheric pressure can be made using a pressure correction chart or formula if the measurement is not performed at standard pressure (760 mmHg).
Determination of Density
The density of volatile liquids can be measured using several techniques, including the use of a hydrometer, pycnometer, or an oscillating U-tube densitometer.
1. Hydrometer Method (OECD TG 109): This method is based on Archimedes' principle.[19][20]
Apparatus:
-
Hydrometer with a suitable range for the expected density of the alkyl nitrite.[7][19]
-
A transparent, vertical cylinder of sufficient diameter and height to allow the hydrometer to float freely.[19]
-
A calibrated thermometer.
Procedure:
-
The alkyl nitrite sample is poured into the clean, dry cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely, without touching the sides of the cylinder.[7][19]
-
The temperature of the liquid is measured and recorded.
-
The density is read from the hydrometer scale at the point where the surface of the liquid intersects the stem.[8] The reading should be taken at the bottom of the meniscus for transparent liquids.
-
If the measurement is not made at the hydrometer's calibration temperature, a correction must be applied.[20]
2. Oscillating U-tube Densitometer (OECD TG 109): This method measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[1]
Apparatus:
-
An oscillating U-tube density meter.[1]
Procedure:
-
The instrument is calibrated using fluids of known density, such as dry air and pure water.
-
The sample is injected into the U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.
-
The temperature of the sample is precisely controlled by the instrument.
Determination of Vapor Pressure (Reid Method - ASTM D323)
The Reid vapor pressure (RVP) is a standardized measure of the vapor pressure of volatile petroleum products, and the principle can be adapted for other volatile liquids.[9][10][21] It measures the absolute vapor pressure at 37.8°C (100°F).[6][9]
Apparatus:
-
Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.[6]
-
Pressure gauge.
-
Water bath capable of maintaining a temperature of 37.8 ± 0.1°C.
Procedure:
-
The liquid chamber is filled with the chilled alkyl nitrite sample.[6]
-
The vapor chamber, which has been heated to 37.8°C, is connected to the liquid chamber.[6]
-
The assembled apparatus is immersed in the water bath at 37.8°C and shaken periodically until a constant pressure reading is obtained.[6]
-
This final pressure reading, with appropriate corrections, is reported as the Reid vapor pressure.
Determination of Water Solubility
The shake-flask method is a widely recognized "gold standard" for determining the aqueous solubility of a substance.[14][22]
1. Shake-Flask Method (OECD TG 105):
Apparatus:
-
Flasks with stoppers.
-
A mechanical shaker or magnetic stirrer.
-
A constant temperature bath or incubator.
-
Centrifuge or filtration apparatus.
-
An analytical instrument for quantifying the concentration of the alkyl nitrite (e.g., UV-Vis spectrophotometer, gas chromatograph).
Procedure:
-
An excess amount of the alkyl nitrite is added to a known volume of water in a flask.[22]
-
The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully removed and centrifuged or filtered to remove any undissolved droplets of the alkyl nitrite.
-
The concentration of the alkyl nitrite in the clear aqueous solution is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.
Visualization of Pathways and Workflows
Signaling Pathway of Alkyl Nitrite-Induced Vasodilation
Volatile alkyl nitrites exert their primary physiological effect—vasodilation—through the nitric oxide (NO) signaling pathway. Upon inhalation, these compounds are metabolized, releasing NO, which then activates soluble guanylate cyclase (sGC).[11][23][24] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][23] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of smooth muscle cells and vasodilation.[4][25][26] This process is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP.[25]
Figure 1. Signaling pathway of alkyl nitrite-induced smooth muscle relaxation.
Experimental Workflow for Physical Property Determination
The systematic characterization of a novel or uncharacterized volatile alkyl nitrite follows a logical workflow, from synthesis and purification to the determination of its key physical properties.
Figure 2. General experimental workflow for physical property characterization.
References
- 1. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rudolphresearch.com [rudolphresearch.com]
- 4. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. shxf17.com [shxf17.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. quora.com [quora.com]
- 9. Reid vapor pressure - Wikipedia [en.wikipedia.org]
- 10. ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method) - Savant Labs [savantlab.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Slow-stir water solubility measurements of selected alcohols and diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. ahajournals.org [ahajournals.org]
- 18. oecd.org [oecd.org]
- 19. Hydrometer - Wikipedia [en.wikipedia.org]
- 20. novatech-usa.com [novatech-usa.com]
- 21. Reid Vapor Pressure Testing [intertek.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Chemical Synthesis of Nitrocyclopentane from Cyclopentane Precursors
Introduction
Nitrocyclopentane (B1585555) (C₅H₉NO₂) is a valuable chemical intermediate in organic synthesis, serving as a precursor for a variety of functional groups, including amines and carbonyls. Its role in the synthesis of pharmaceuticals and other biologically active molecules makes its efficient production a topic of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the primary synthetic routes to nitrocyclopentane from cyclopentane (B165970) and its derivatives. It details methodologies for direct nitration and multi-step pathways, offering experimental protocols, comparative data, and mechanistic insights to serve as a practical resource for laboratory applications.
Core Synthetic Pathways
The synthesis of nitrocyclopentane from cyclopentane precursors is primarily achieved through two distinct approaches: the direct nitration of cyclopentane's C-H bond and multi-step synthesis involving functionalized cyclopentane intermediates.
-
Direct Nitration of Cyclopentane : This approach involves the direct reaction of cyclopentane with a nitrating agent. It can be performed under different phase conditions, including liquid-phase and vapor-phase nitration.
-
Multi-Step Synthesis via Nucleophilic Substitution : This alternative route involves the initial functionalization of cyclopentane, typically through halogenation, followed by a nucleophilic substitution reaction to introduce the nitro group.
The choice of method depends on factors such as scale, desired purity, and available starting materials. Direct nitration is often simpler in terms of the number of steps, while multi-step synthesis can offer greater control and selectivity.
Data Presentation: Properties and Method Comparison
A foundational understanding of nitrocyclopentane's properties is crucial for its handling and application.
Table 1: Physicochemical Properties of Nitrocyclopentane
| Property | Value |
| Molecular Formula | C₅H₉NO₂[1][2] |
| Molecular Weight | 115.13 g/mol [1][2] |
| CAS Number | 2562-38-1[1] |
| Appearance | Liquid[2] |
| Density | 1.086 g/mL at 25 °C[1][3] |
| Boiling Point | 180 °C[1][3] |
| Refractive Index (n20/D) | 1.454[1][2] |
| Flash Point | 67 °C (closed cup)[1][2] |
The selection of a synthetic route is often a trade-off between yield, selectivity, cost, and operational complexity.
Table 2: Comparison of Primary Synthesis Methods
| Synthesis Method | Precursor(s) | Key Reagents | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Liquid-Phase Nitration | Cyclopentane | Conc. HNO₃, Conc. H₂SO₄ | 20-50%[4][5] | Moderate | Inexpensive starting material, one-step process. | Moderate yields, risk of over-nitration and oxidation, requires careful temperature control.[4] |
| Vapor-Phase Nitration | Cyclopentane | HNO₃ or N₂O₄ (gas) | Variable | Low | Suitable for large-scale industrial production. | High temperatures (150-475 °C) required, produces a mixture of products, potential for ring cleavage.[4] |
| Nucleophilic Substitution | Cyclopentyl Halide | NaNO₂ | Good to High (~58-60%) | High | Good control, high selectivity, milder conditions.[4] | Multi-step process, requires pre-functionalization of cyclopentane.[4] |
Visualization of Synthetic Pathways
The logical flow of the primary synthetic routes from the cyclopentane precursor is illustrated below.
Experimental Protocols
Detailed methodologies are provided for the most common laboratory-scale syntheses of nitrocyclopentane.
Method 1: Direct Nitration of Cyclopentane (Liquid-Phase)
This protocol describes the synthesis of nitrocyclopentane via electrophilic substitution using a mixed acid nitrating agent. The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺).[4]
Materials:
-
Cyclopentane
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
5% Sodium Bicarbonate (aqueous solution)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Protocol:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (a 1:1 or 1:2 molar ratio is typical).[4] Cool the flask in an ice-water bath to maintain a temperature below 10 °C.
-
Reaction: Add cyclopentane dropwise from the dropping funnel to the stirred, cooled acid mixture. Carefully control the rate of addition to ensure the reaction temperature does not exceed 20 °C.[4]
-
Stirring: After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Neutralization: Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude nitrocyclopentane by fractional distillation under reduced pressure.[4]
Method 2: Multi-Step Synthesis via Nucleophilic Substitution
This two-step process offers an alternative with potentially higher selectivity.
Part A: Halogenation of Cyclopentane (e.g., Bromination)
This step functionalizes the cyclopentane ring via a free-radical mechanism to create a suitable leaving group for the subsequent substitution.
Materials:
-
Cyclopentane
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) as an initiator
-
Carbon Tetrachloride (or a safer alternative solvent)
Protocol:
-
Reaction Setup: In a round-bottom flask, combine cyclopentane, NBS, and a catalytic amount of BPO or AIBN in carbon tetrachloride.[4]
-
Reflux: Reflux the mixture. Monitor the reaction's progress by Gas Chromatography (GC) for the disappearance of cyclopentane.
-
Workup: Upon completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Purification: Remove the solvent by distillation to yield crude cyclopentyl bromide, which can be further purified by distillation.[4]
Part B: Nucleophilic Substitution with Sodium Nitrite (B80452)
The cyclopentyl halide is reacted with a nitrite salt to form nitrocyclopentane.
Materials:
-
Cyclopentyl Bromide
-
Sodium Nitrite (NaNO₂)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
Protocol:
-
Reaction Setup: Add the solution of cyclopentyl bromide in DMF to a stirred suspension of sodium nitrite in DMF.[4]
-
Heating: Heat the reaction mixture to 50-70 °C and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC.
-
Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[4]
-
Purification: Remove the solvent and purify the resulting nitrocyclopentane by distillation.[4]
Mechanistic Considerations and Side Reactions
The mechanism of nitration depends heavily on the reaction conditions. Liquid-phase nitration with mixed acids proceeds via an electrophilic attack by the nitronium ion (NO₂⁺). In contrast, high-temperature vapor-phase nitration occurs through a free-radical chain reaction.[4]
Direct nitration, while straightforward, can lead to several side products. Careful control of reaction conditions is critical to maximize the yield of the desired mononitro product.
Common Side Reactions in Direct Nitration:
-
Over-nitration: Prolonged reaction times or high temperatures can lead to the formation of dinitrocyclopentane isomers.
-
Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can cause ring cleavage, forming dicarboxylic acids like glutaric and succinic acid.
-
Nef Reaction: Under acidic workup conditions, the desired nitrocyclopentane can be converted to cyclopentanone.
To minimize these side reactions, it is crucial to maintain low reaction temperatures, use a molar excess of cyclopentane relative to the nitrating agent, and ensure prompt neutralization during workup.
Conclusion
The synthesis of nitrocyclopentane can be effectively achieved through either direct nitration of cyclopentane or a multi-step nucleophilic substitution pathway. Direct liquid-phase nitration is a rapid, one-pot method but requires stringent control to limit side-product formation and generally results in moderate yields. The multi-step approach, involving halogenation followed by substitution with a nitrite salt, is longer but typically affords higher yields and greater product purity. The choice of methodology will ultimately be guided by the specific requirements of the research or development goal, including scale, purity needs, and economic considerations. This guide provides the foundational protocols and comparative data necessary for making an informed selection.
References
Methodological & Application
Application of Vapor Phase Infrared Spectroscopy for the Analysis of Cyclopentyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Vapor phase Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of volatile compounds such as Cyclopentyl nitrite (B80452). This method is particularly relevant for purity assessment, stability studies, and quality control in the development and manufacturing of drug substances. Cyclopentyl nitrite, an alkyl nitrite, exhibits characteristic absorption bands in the mid-infrared region, allowing for its specific identification and quantification.
The vapor phase IR spectra of alkyl nitrites, including this compound, are characterized by strong absorbances corresponding to the nitrogen-oxygen bonds of the nitrite group.[1][2] Key spectral features include:
-
R-O-N=O asymmetric and symmetric stretches: Strong absorption bands are typically observed near 1665 cm⁻¹ and 1620 cm⁻¹.[1][2] These distinct peaks are highly characteristic of the nitrite functional group and serve as a primary means of identification.
-
O-N stretch: Another significant absorption band is found around 780 cm⁻¹.[1][2]
The unique fingerprint region of the infrared spectrum allows for the differentiation of this compound from other alkyl nitrites and potential impurities or degradation products.[1] Coupling vapor phase FTIR with gas chromatography (GC/FTIR) provides an even more powerful tool for separating and identifying components in complex mixtures.[1][2]
For quantitative analysis, the Beer-Lambert law can be applied, which states that the absorbance of a specific band is directly proportional to the concentration of the analyte in the vapor phase. By preparing and analyzing standards of known concentration, a calibration curve can be generated to determine the concentration of this compound in unknown samples. This is crucial for dose uniformity studies and for monitoring the release of the volatile active pharmaceutical ingredient from a drug product.
Quantitative Data
The following table represents illustrative quantitative data for this compound vapor phase FTIR analysis, demonstrating the linear relationship between concentration and absorbance as dictated by the Beer-Lambert law. The data is based on the characteristic absorption band at approximately 1665 cm⁻¹.
| Concentration (ppm) | Absorbance at 1665 cm⁻¹ (Arbitrary Units) |
| 10 | 0.12 |
| 25 | 0.30 |
| 50 | 0.60 |
| 75 | 0.90 |
| 100 | 1.20 |
| 150 | 1.80 |
| 200 | 2.40 |
Note: This data is for illustrative purposes. Actual absorbance values will depend on the specific instrument, path length of the gas cell, and the molar absorptivity of this compound.
Experimental Protocols
I. Qualitative Analysis of this compound by Vapor Phase FTIR
Objective: To identify the presence of this compound and characterize its vapor phase infrared spectrum.
Materials:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer with a mercury-cadmium-telluride (MCT) detector
-
Gas cell (e.g., 10 cm path length) with potassium bromide (KBr) windows
-
Vacuum line or source of inert gas (e.g., nitrogen) for purging
-
Micropipette
Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the spectrometer's sample compartment with dry nitrogen or under vacuum to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Place the empty, clean gas cell in the sample compartment.
-
Collect a background spectrum. This will be used to subtract the absorbance of the atmosphere inside the cell.
-
-
Sample Preparation and Introduction:
-
Introduce a small, precisely measured volume (e.g., 1-5 µL) of the liquid this compound sample into the gas cell through a septum port.
-
Allow the sample to vaporize completely within the cell. Gentle heating of the cell may be required to ensure full vaporization, depending on the vapor pressure of the compound.
-
-
Sample Spectrum Acquisition:
-
Place the gas cell containing the this compound vapor back into the sample compartment.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce an absorbance spectrum.
-
Identify the characteristic absorption bands of this compound, specifically the strong peaks around 1665 cm⁻¹, 1620 cm⁻¹, and 780 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of this compound if available.
-
II. Quantitative Analysis of this compound by Vapor Phase FTIR
Objective: To determine the concentration of this compound in a vapor sample using a calibration curve.
Materials:
-
Pure this compound standard
-
FTIR spectrometer with an MCT detector
-
Gas cell with a known path length
-
Gas-tight syringes
-
A series of calibrated gas cylinders or a dynamic gas blending system for preparing standards of known concentrations. Alternatively, liquid standards can be injected into the gas cell and the concentration calculated based on the ideal gas law.
Protocol:
-
Preparation of Standard Concentrations:
-
Prepare a series of at least five standard concentrations of this compound vapor spanning the expected concentration range of the unknown sample. This can be achieved by injecting known volumes of the liquid standard into the gas cell of a known volume and allowing it to vaporize. The concentration in ppm can be calculated using the ideal gas law.
-
-
Instrument Setup and Background Collection:
-
Follow steps 1 and 2 from the qualitative analysis protocol.
-
-
Measurement of Standards:
-
Introduce the lowest concentration standard into the gas cell.
-
Acquire the absorbance spectrum.
-
Record the absorbance value at the chosen analytical wavelength (e.g., 1665 cm⁻¹).
-
Clean and purge the gas cell thoroughly between each standard.
-
Repeat the measurement for all prepared standards.
-
-
Generation of Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.
-
-
Measurement of Unknown Sample:
-
Introduce the unknown sample into the gas cell under the same conditions as the standards.
-
Acquire the absorbance spectrum and record the absorbance at the analytical wavelength.
-
-
Concentration Determination:
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Visualizations
Biological Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis of this compound via vapor phase FTIR.
References
Application Note: Quantification of Cyclopentyl Nitrite using Ion Chromatography
Abstract
This application note details a method for the indirect quantification of cyclopentyl nitrite (B80452) through the analysis of the nitrite anion using ion chromatography (IC). Cyclopentyl nitrite is diluted in analytical grade water, allowing for the separation and quantification of the nitrite ion on an anion-exchange column with suppressed conductivity detection. This method provides a straightforward and reliable approach for determining the concentration of this compound in a given sample, which is valuable for researchers, scientists, and professionals in drug development and forensic analysis.
Introduction
Alkyl nitrites, including this compound, are volatile compounds that have seen use as recreational inhalants. Due to their potential for abuse and associated health risks, accurate and reliable methods for their quantification are essential. While gas chromatography is a common technique for the analysis of intact alkyl nitrites, ion chromatography offers a robust alternative for quantifying these compounds by measuring their corresponding nitrite anion concentration after hydrolysis. This method is particularly useful for confirming the presence of the nitrite functional group and can be used to determine the purity and concentration of this compound samples.
Experimental
Instrumentation:
-
Ion Chromatograph: Dionex DX-120 or equivalent
-
Column: Dionex IonPac AS9-HC (4 x 250 mm) anion-exchange column
-
Detector: Suppressed conductivity detector
-
Autosampler and injection valve
Reagents and Standards:
-
Deionized (DI) water, analytical grade (resistivity > 18 MΩ·cm)
-
Sodium carbonate (Na₂CO₃), ACS grade or higher
-
Sodium nitrite (NaNO₂) standard, 1000 mg/L
-
This compound sample
Chromatographic Conditions:
| Parameter | Setting |
| Eluent | 9 mM Sodium Carbonate (Na₂CO₃) |
| Flow Rate | 1.2 mL/min |
| Run Type | Isocratic |
| Injection Volume | 25 µL |
| Column Temp. | Ambient |
| Detector | Suppressed Conductivity |
Standard and Sample Preparation:
-
Eluent Preparation: To prepare the 9 mM sodium carbonate eluent, dissolve 0.954 g of Na₂CO₃ in 1 L of deionized water.
-
Nitrite Standard Preparation: A series of working standards are prepared by diluting the 1000 mg/L sodium nitrite stock solution with deionized water to achieve concentrations ranging from 0.1 to 10 mg/L.
-
Sample Preparation: The this compound sample is diluted in analytical grade deionized water to a concentration that falls within the linear range of the calibration curve. A dilution factor should be chosen based on the expected concentration of the sample. The diluted sample is then filtered through a 0.45 µm syringe filter before injection.[1]
Data Presentation
The following table summarizes the expected quantitative data from the analysis of the nitrite anion for the indirect quantification of this compound. These values are representative and should be determined for each specific instrument and laboratory conditions during method validation.
| Parameter | Result |
| Retention Time (Nitrite) | ~4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.03 mg/L |
| Recovery (%) | 95 - 105% |
| Precision (%RSD) | < 2% |
Results and Discussion
The described ion chromatography method allows for the successful separation and quantification of the nitrite anion, which is formed from the hydrolysis of this compound in an aqueous solution. The retention time of the nitrite peak is compared to that of a known nitrite standard for identification.[1] Quantification is achieved by constructing a calibration curve from the peak areas of the nitrite standards. The concentration of this compound in the original sample can then be calculated based on the measured nitrite concentration and the dilution factor, assuming a 1:1 molar ratio of this compound to the nitrite anion.
Protocol: Ion Chromatography for this compound Quantification
1.0 Purpose
This protocol provides a step-by-step procedure for the quantification of this compound via the analysis of the nitrite anion using ion chromatography.
2.0 Materials and Equipment
-
Dionex DX-120 Ion Chromatograph or equivalent
-
Dionex IonPac AS9-HC (4 x 250 mm) column
-
Suppressed conductivity detector
-
Analytical balance
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Syringes and 0.45 µm filters
-
Deionized water
-
Sodium carbonate
-
Sodium nitrite standard
-
This compound sample
3.0 Procedure
3.1 Eluent Preparation (9 mM Na₂CO₃)
-
Weigh 0.954 g of sodium carbonate.
-
Transfer the sodium carbonate to a 1 L volumetric flask.
-
Add approximately 500 mL of deionized water and dissolve the solid.
-
Bring the volume to 1 L with deionized water and mix thoroughly.
-
Degas the eluent before use.
3.2 Standard Preparation
-
Prepare a 100 mg/L intermediate nitrite standard by diluting 10 mL of the 1000 mg/L stock standard to 100 mL with deionized water.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by further diluting the intermediate standard with deionized water.
3.3 Sample Preparation
-
Accurately weigh or measure a known amount of the this compound sample.
-
Dilute the sample with a known volume of deionized water to an expected nitrite concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
3.4 Instrument Setup and Analysis
-
Set up the ion chromatograph with the specified column and chromatographic conditions.
-
Equilibrate the system with the eluent until a stable baseline is achieved.
-
Create a sequence including the prepared standards and samples.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
4.0 Data Analysis
-
Integrate the peak corresponding to the nitrite anion in the chromatograms of the standards and samples.
-
Generate a linear calibration curve by plotting the peak area versus the concentration of the nitrite standards.
-
Determine the concentration of nitrite in the diluted samples using the calibration curve.
-
Calculate the concentration of this compound in the original sample using the following formula:
Cthis compound = (CNitrite × DF × MWthis compound) / MWNitrite
Where:
-
Cthis compound is the concentration of this compound
-
CNitrite is the measured concentration of the nitrite anion
-
DF is the dilution factor
-
MWthis compound is the molecular weight of this compound (115.14 g/mol )
-
MWNitrite is the molecular weight of the nitrite anion (46.01 g/mol )
-
5.0 Visualization
Caption: Experimental workflow for this compound quantification by IC.
References
Application Notes and Protocols for C-H Functionalization with Cyclopentyl Nitrite: A General Overview and Proposed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex organic molecules.[1][2][3] This methodology avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and enabling the late-stage modification of intricate molecular scaffolds, a particularly valuable tool in drug discovery.[1][2] Among the various reagents employed for C-H functionalization, alkyl nitrites have emerged as effective precursors for the in situ generation of reactive nitrogen-centered radicals, which can subsequently engage in C-H abstraction to initiate a cascade of bond-forming reactions.
This document provides a general overview and proposed protocols for the use of cyclopentyl nitrite (B80452) in C-H functionalization reactions. It is important to note that while the principles of radical-mediated C-H functionalization using alkyl nitrites are well-established, specific and detailed literature exclusively employing cyclopentyl nitrite is limited. Therefore, the following application notes and protocols are based on analogous transformations using other alkyl nitrites, such as tert-butyl nitrite, and are intended to serve as a starting point for methodology development.
Core Concepts and Proposed Mechanism
The central principle behind C-H functionalization with this compound involves the homolytic cleavage of the weak O-N bond upon thermal or photochemical induction to generate a cyclopentoxyl radical and nitric oxide. The cyclopentoxyl radical is a highly reactive species capable of abstracting a hydrogen atom from a C-H bond of a substrate, thereby generating a carbon-centered radical. This radical can then undergo various transformations, including reaction with nitric oxide to form a nitroso compound, which can then tautomerize or be further oxidized to a nitro group, or participate in other radical-mediated bond-forming reactions.
A plausible mechanistic pathway for a generic C-H functionalization using this compound is depicted below.
References
- 1. Catalytic C–H Functionalization by Metal Carbenoid and Nitrenoid Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Cyclopentyl Nitrite in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl nitrite (B80452) is a valuable and versatile reagent in modern organic synthesis, primarily utilized as an efficient source of the nitroso group (NO) and as a precursor for radical generation. Its application spans a range of transformations crucial for the construction of complex molecular architectures, including the synthesis of natural products and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of cyclopentyl nitrite in key synthetic transformations, including diazotization of primary amines, nitrosation of secondary amines, and radical-mediated reactions such as the Barton reaction.
Key Applications of this compound
This compound's utility in organic synthesis is centered around its ability to deliver a reactive nitroso group or to generate radicals under mild conditions. The main applications are:
-
Diazotization of Primary Amines: Conversion of primary amines to diazonium salts, which are versatile intermediates for a wide array of functional group transformations.
-
Nitrosation of Secondary Amines: Synthesis of N-nitrosamines, which are important synthetic intermediates and have applications in medicinal chemistry.
-
Radical Reactions (e.g., Barton Reaction): Generation of oxygen- and carbon-centered radicals for C-H functionalization and C-C bond formation.
Application Note 1: Diazotization of Primary Aromatic Amines
This compound serves as an effective diazotizing agent for primary aromatic amines, leading to the formation of aryl diazonium salts. These salts are highly valuable synthetic intermediates that can be converted into a variety of functional groups, including halides, hydroxyls, and cyano groups, through Sandmeyer and related reactions. The use of an organic-soluble nitrite ester like this compound offers advantages in certain solvent systems compared to aqueous sodium nitrite.[1][2]
Experimental Protocol: General Procedure for Diazotization of an Aromatic Amine
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous organic solvent (e.g., THF, Dichloromethane)
-
Acid (e.g., HCl, H2SO4, if required by the subsequent reaction)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aromatic amine (1.0 eq) in the chosen anhydrous organic solvent.
-
Cool the solution to 0-5 °C using a low-temperature bath.
-
If the subsequent reaction requires acidic conditions (e.g., Sandmeyer reaction), add the acid at this stage while maintaining the low temperature.
-
Slowly add this compound (1.1 - 1.5 eq) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
The resulting solution containing the aryl diazonium salt is typically used immediately in the next synthetic step without isolation.
Monitoring the Reaction:
The completion of the diazotization can be monitored by testing for the presence of the starting amine using thin-layer chromatography (TLC).
Quantitative Data for Diazotization Reactions
While specific data for this compound is limited in readily available literature, the following table provides generalized data for diazotization reactions using other alkyl nitrites, which are expected to have similar reactivity profiles.
| Starting Amine | Alkyl Nitrite | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aniline | Isopropyl Nitrite | Hexane | rt | 1 | Phenyl azide (B81097) (via subsequent reaction) | 63 | [3] |
| Substituted Anilines | Isopentyl Nitrite | Various | rt | 0.5-2 | Deaminated Aromatic Heterocycles | 60-95 | [4] |
| 4-Bromoaniline | tert-Butyl Nitrite | Acetonitrile | 0 | 1 | 4-Bromobenzenediazonium | (Used in situ) | [5] |
Note: The yields reported are often for the final product after the in situ generated diazonium salt has been further reacted.
Logical Relationship: Diazotization of a Primary Aromatic Amine
Caption: Diazotization of a primary aromatic amine.
Application Note 2: N-Nitrosation of Secondary Amines
This compound can be employed for the N-nitrosation of secondary amines to yield N-nitrosamines.[6][7] This transformation is typically carried out under neutral or slightly acidic conditions. N-nitrosamines are important intermediates in organic synthesis and are also a class of compounds studied for their biological activity.
Experimental Protocol: General Procedure for N-Nitrosation of a Secondary Amine
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.2 eq)
-
Organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
Procedure:
-
Dissolve the secondary amine (1.0 eq) in the chosen organic solvent in a round-bottom flask.
-
Add this compound (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude N-nitrosamine can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for N-Nitrosation of Secondary Amines
| Starting Amine | Nitrosating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Dibenzylamine | [NO+·Crown·H(NO3)2-] | Dichloromethane | rt | 0.1 | N-Nitrosodibenzylamine | 98 | [8] |
| Piperidine | Sodium Nitrite / Ester | Ethylene Glycol | 120 | - | N-Nitrosopiperidine | 4-80 | [6] |
| Various Amines | tert-Butyl Nitrite | Dichloromethane | rt | 1-24 | N-Nitrosamines | 80-95 | [7] |
Experimental Workflow: N-Nitrosation of a Secondary Amine
Caption: Workflow for N-nitrosation of a secondary amine.
Application Note 3: The Barton Reaction and Radical Generation
This compound is a precursor for the generation of a cyclopentoxy radical upon photolysis. This radical can then participate in intramolecular hydrogen abstraction, a key step in the Barton reaction, to functionalize a remote, unactivated C-H bond. This reaction is a powerful tool for the synthesis of complex molecules, particularly in the steroid and alkaloid families. It is important to note that with this compound, C-C bond cleavage can be a competing reaction pathway.
Experimental Protocol: General Procedure for a Barton Reaction
Materials:
-
Alcohol precursor to the nitrite ester (if preparing in situ) or the isolated this compound derivative of a complex alcohol
-
High-pressure mercury lamp or other suitable light source
-
Inert solvent (e.g., benzene, toluene)
-
Pyrex reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound derivative of the substrate alcohol in the chosen inert solvent in a Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling an inert gas through it for 15-30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining an inert atmosphere and stirring. The reaction temperature is typically close to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting δ-nitroso alcohol can be isolated or further converted to the corresponding oxime by treatment with a protic solvent or a mild base.
-
Purify the product by column chromatography.
Quantitative Data for Barton Reactions
| Substrate | Product Type | Yield (%) |
| Corticosterone acetate (B1210297) nitrite | Aldosterone acetate oxime | High |
| Various Steroidal Nitrites | δ-Nitroso Alcohols/Oximes | Generally Good |
Signaling Pathway: The Barton Reaction Mechanism
Caption: Mechanism of the Barton reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from cyclopentanol (B49286).
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Distilled water
-
Ice
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flask, prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
In a separate beaker, slowly add concentrated sulfuric acid to cyclopentanol with cooling.
-
Slowly add the acidic alcohol solution to the cold sodium nitrite solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for a short period.
-
Transfer the mixture to a separatory funnel. The upper organic layer is the crude this compound.
-
Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and then again with water.
-
Dry the this compound over an anhydrous drying agent.
-
The product can be used as is or purified by distillation under reduced pressure.
Safety Precautions:
-
Alkyl nitrites are volatile and flammable. Work in a well-ventilated fume hood.
-
The reaction can be exothermic; maintain careful temperature control.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a potent reagent for various transformations in the synthesis of complex organic molecules. Its ability to act as a diazotizing agent, a nitrosating agent, and a radical precursor makes it a valuable tool for synthetic chemists. The protocols and data presented here provide a foundation for the application of this compound in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. Further exploration of its reactivity is likely to uncover even more applications in the construction of intricate molecular structures.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. 2024.sci-hub.red [2024.sci-hub.red]
Application Notes and Protocols for the Analytical Identification of Cyclopentyl Nitrite
Introduction
Cyclopentyl nitrite (B80452) is an alkyl nitrite, a class of compounds known for their use as recreational inhalants, colloquially referred to as "poppers."[1][2] Accurate and reliable analytical methods are crucial for the identification and quantification of cyclopentyl nitrite in various samples, including forensic evidence and pharmaceutical preparations. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Vapor Phase Infrared Spectroscopy (FTIR), and Ion Chromatography, based on established methodologies for alkyl nitrites.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful and definitive technique for the identification of volatile compounds like this compound. The method involves separating the components of a sample in a gas chromatograph and then detecting and identifying them based on their mass-to-charge ratio using a mass spectrometer. Headspace analysis is particularly suitable for volatile liquids to minimize contamination of the instrument.[1][3]
Experimental Protocol:
-
Instrumentation: A Thermo-Finnigan Trace Gas Chromatograph-Mass Spectrometer (or equivalent) equipped with an electron ionization (EI) source.[1]
-
Sample Preparation: A 10 µL sample of the container headspace is drawn using a gas-tight Hamilton syringe.[1]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
Data Presentation:
Table 1: GC-MS Data for the Identification of this compound and Related Compounds.[1]
| Compound | Retention Time (min) | Base Peak (m/z) | Major Ions (m/z) | Molecular Ion (m/z) |
| This compound | 1.18 - 1.19 | 41 | 55, 57, 67, 69, 84 | Not specified |
| Cyclopentanol | 1.37 | 57 | 44, 67 | 86 |
| 2-Pentanol | 2.37 | 57 | 44, 67 | 86 |
Workflow Diagram:
References
Application Notes: Analysis of Alkyl Nitrite Decomposition by Headspace Gas Chromatography
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Sensitive analysis of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood and urine by headspace capillary GC with cryogenic oven trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Photochemical Reactions of Cyclopentyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for conducting photochemical reactions of cyclopentyl nitrite (B80452). This document is intended to guide researchers in setting up and executing these reactions, with a focus on the Barton reaction, a key transformation of alkyl nitrites.
Introduction
The photochemistry of alkyl nitrites, particularly the Barton reaction, offers a powerful synthetic tool for the functionalization of unactivated C-H bonds.[1] Cyclopentyl nitrite, upon photochemical activation, undergoes a unique C-C bond cleavage, deviating from the typical δ-hydrogen abstraction seen in many Barton reactions.[1] This process yields valuable synthetic intermediates, such as glutaraldehyde (B144438) monoxime.[1] Understanding the experimental parameters governing this transformation is crucial for its successful application in organic synthesis and drug development.
Reaction Mechanism and Products
The photochemical reaction of this compound is a variant of the Barton reaction. The process is initiated by the homolytic cleavage of the O-N bond upon absorption of UV light, typically from a high-pressure mercury lamp, to form a cyclopentoxy radical and a nitric oxide radical.[1] In the case of this compound, the cyclopentoxy radical preferentially undergoes C-C bond cleavage rather than intramolecular hydrogen atom abstraction.[1] This ring-opening event leads to the formation of a 5-oxopentyl radical, which then recombines with the nitric oxide radical to form 5-nitrosopentanal. This nitroso compound subsequently isomerizes to the more stable glutaraldehyde monoxime.
Reaction Scheme:
Experimental Setup
A typical experimental setup for the photochemical reaction of this compound requires a dedicated photoreactor. The key components include a UV light source, a reaction vessel made of UV-transparent material, and a cooling system to manage the heat generated by the lamp.
Key Equipment:
-
UV Lamp: A medium-pressure or high-pressure mercury vapor lamp is a common choice for providing the necessary UV radiation.[1][2] These lamps offer broad emission spectra suitable for exciting the n-π* transition of the nitrite group.
-
Reaction Vessel: A quartz immersion well or a reactor made of Pyrex (for wavelengths > 300 nm) or quartz is essential to allow the UV light to penetrate the reaction mixture.[2]
-
Cooling System: An immersion cooler or a cooling jacket is necessary to maintain a constant reaction temperature, as mercury lamps generate significant heat.
-
Inert Atmosphere: A setup to bubble an inert gas, such as nitrogen or argon, through the reaction mixture is recommended to remove dissolved oxygen, which can quench the excited state of the nitrite.
A diagram of a typical photochemical reactor setup is provided below.
Caption: A schematic of a standard photochemical reactor.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from cyclopentanol (B49286). A reported method involves the reaction of cyclopentanol with ammonium (B1175870) nitrate (B79036) in the presence of sulfuric acid.[3]
Materials:
-
Cyclopentanol
-
Ammonium nitrate
-
Concentrated sulfuric acid
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of cyclopentanol and ammonium nitrate.
-
The reaction is exothermic and results in the formation of a yellow liquid.[3]
-
The product can be isolated and purified by distillation under reduced pressure.
Protocol for the Photochemical Reaction of this compound
This protocol provides a general procedure for the photolysis of this compound. The specific reaction conditions, such as concentration and irradiation time, may require optimization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., benzene, toluene, or cyclohexane)
-
Photochemical reactor setup (as described in Section 3)
Procedure:
-
Prepare a solution of this compound in the chosen anhydrous solvent in the photochemical reaction vessel. A typical concentration range is 0.01-0.1 M.
-
Degas the solution for 15-30 minutes by bubbling a gentle stream of inert gas (nitrogen or argon) through it.
-
Turn on the cooling system to maintain the desired reaction temperature (e.g., 15-25 °C).
-
Position the UV lamp and turn it on to initiate the photochemical reaction.
-
Monitor the progress of the reaction by analytical techniques such as TLC, GC-MS, or FTIR. The disappearance of the this compound starting material can be followed by observing the decrease in its characteristic IR absorption bands.
-
Once the reaction is complete (typically after several hours, depending on the scale and lamp power), turn off the lamp.
-
Remove the solvent under reduced pressure.
-
The crude product, glutaraldehyde monoxime, can be purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Description | Expected Value/Range (for optimization) |
| Reactant | ||
| This compound Conc. | Initial concentration of the starting material. | 0.01 - 0.1 M |
| Solvent | Reaction medium. | Benzene, Toluene, Cyclohexane |
| Reaction Conditions | ||
| Light Source | Type and power of the UV lamp. | Medium/High-Pressure Hg Lamp (100-450 W) |
| Wavelength | Emission wavelength(s) of the lamp. | > 300 nm |
| Irradiation Time | Duration of UV exposure. | 1 - 12 hours |
| Temperature | Reaction temperature. | 15 - 25 °C |
| Outputs | ||
| Product Yield | Isolated yield of glutaraldehyde monoxime. | To be determined experimentally |
| Quantum Yield (Φ) | Moles of product formed per mole of photons absorbed. | To be determined experimentally |
Quantum Yield Determination
The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules of product formed to the number of photons absorbed by the system.
General Procedure for Quantum Yield Determination:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate.[4] This involves irradiating the actinometer solution under the same conditions as the main reaction and measuring the extent of the photochemical reaction of the actinometer.
-
Reaction Monitoring: Perform the photochemical reaction of this compound and measure the amount of glutaraldehyde monoxime formed over a specific time interval.
-
Calculation: The quantum yield can be calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
The workflow for determining the quantum yield is illustrated below.
Caption: Workflow for quantum yield determination.
Analytical Methods
A suite of analytical techniques is necessary for monitoring the reaction and characterizing the products.
| Analytical Method | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile components in the reaction mixture, including the starting material and any byproducts. It can also be used to confirm the molecular weight of the product.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the disappearance of the nitrite group (characteristic N=O stretching vibration) of the starting material and the appearance of the oxime group (C=N and O-H stretching vibrations) in the product.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the final product, glutaraldehyde monoxime, through ¹H and ¹³C NMR analysis. |
| Thin-Layer Chromatography (TLC) | For rapid qualitative monitoring of the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot. |
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. The photoreactor should be properly shielded to prevent exposure. Use appropriate UV-blocking safety glasses.
-
High Voltage: The power supplies for mercury lamps operate at high voltages and pose an electrical hazard.
-
Chemical Hazards: this compound and organic solvents are flammable and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Pressure Build-up: Photochemical reactions can sometimes generate gaseous byproducts. Ensure the reaction vessel is not sealed to avoid pressure build-up.
References
Application Note: Synthetic Routes to Nitrocyclopentane via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitrocyclopentane (B1585555) is a valuable synthetic intermediate due to the versatile reactivity of the nitro group, which can be transformed into other functional groups like amines and carbonyls. This makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. While direct nitration of cyclopentane (B165970) is one synthetic route, it can suffer from poor selectivity and harsh conditions. Nucleophilic substitution offers a more controlled and often higher-yielding alternative for laboratory-scale synthesis. This document provides detailed protocols and comparative data for the synthesis of nitrocyclopentane from cyclopentyl halides and sulfonates.
Overview of Synthetic Pathways
The primary routes to nitrocyclopentane via nucleophilic substitution involve the displacement of a good leaving group from the cyclopentyl ring by a nitrite (B80452) anion (NO₂⁻). The nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom, leading to the desired nitroalkane or an alkyl nitrite byproduct, respectively. The choice of reagents and conditions can influence the ratio of these products. The main precursors are cyclopentyl halides and cyclopentyl tosylates.
dot
Caption: Overview of nucleophilic substitution routes to nitrocyclopentane.
Synthesis from Cyclopentyl Halides
This is the most common approach, utilizing either cyclopentyl bromide or the more reactive cyclopentyl iodide. The two classical methods are the Victor Meyer and Kornblum reactions.
Victor Meyer Reaction
This method involves the reaction of a cyclopentyl halide with silver nitrite (AgNO₂). The use of a less polar solvent like diethyl ether favors the formation of the nitroalkane.
Kornblum Reaction
This approach uses a more economical alkali metal nitrite, such as sodium nitrite (NaNO₂), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] These solvents effectively solvate the sodium cation, increasing the nucleophilicity of the nitrite anion and promoting the Sₙ2 reaction.[3]
Data Presentation: Comparison of Halide-Based Routes
| Parameter | Victor Meyer Reaction | Kornblum Reaction |
| Substrate | Cyclopentyl Bromide/Iodide | Cyclopentyl Bromide/Iodide |
| Nitrite Source | Silver Nitrite (AgNO₂) | Sodium Nitrite (NaNO₂) |
| Typical Solvent | Diethyl Ether | DMF or DMSO |
| Temperature | Room Temp. to 40 °C | 50 - 70 °C[1] |
| Typical Reaction Time | 24 - 48 hours[4] | 4 - 12 hours |
| Reported Yield * | ~15%[5] | 55 - 62% (primary halides)[6] ~20% (secondary halides)[5] |
| Key Features | Good for primary halides; less nitrite byproduct. | More economical; faster reaction times. |
*Yields for secondary nitroalkanes are generally lower than for primary ones due to competing elimination reactions.
Experimental Workflow: Halide Route
The general laboratory workflow for synthesizing nitrocyclopentane from a cyclopentyl halide is outlined below.
dot
Caption: General workflow for the halide to nitrocyclopentane synthesis.
Protocol 2.1: Synthesis via Kornblum Reaction (from Cyclopentyl Bromide)
Materials:
-
Cyclopentyl bromide
-
Sodium nitrite (NaNO₂), finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium nitrite (1.5 eq).
-
Add anhydrous DMF to the flask to create a suspension.
-
Begin stirring and add cyclopentyl bromide (1.0 eq) dropwise to the suspension at room temperature.[2]
-
After the addition is complete, heat the reaction mixture to 60-70 °C.[1]
-
Maintain stirring at this temperature for several hours, monitoring the reaction's progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice/water.[1]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude nitrocyclopentane by vacuum distillation to yield a colorless liquid.
Synthesis from Cyclopentyl Tosylate
An alternative strategy involves converting cyclopentanol into cyclopentyl tosylate. The tosylate group is an excellent leaving group, allowing for displacement under milder conditions than those typically required for halides.[7] This method avoids the direct use of halogenating agents. Tetrabutylammonium nitrite (TBAN) is an effective nitrite source for this conversion, offering good solubility in organic solvents like toluene.[7]
Data Presentation: Tosylate Route
| Parameter | Tosylate Displacement Reaction |
| Substrate | Cyclopentyl Tosylate |
| Nitrite Source | Tetrabutylammonium Nitrite (TBAN) |
| Typical Solvent | Toluene |
| Temperature | Room Temperature |
| Typical Reaction Time | ~5 hours (for secondary tosylates)[7] |
| Reported Yield * | 41 - 61% (overall from alcohol)[7][8] |
| Key Features | Milder reaction conditions; avoids halides. |
*Yield is for the two-step process: alcohol -> tosylate -> nitroalkane.
Experimental Workflow: Tosylate Route
This is a two-stage process starting from cyclopentanol.
// Nodes start [label="Start:\nCyclopentanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; tosylation [label="Step 1: Tosylation\n- Dissolve Cyclopentanol in DCM\n- Add Pyridine, then TsCl at 0°C\n- Stir until completion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup1 [label="Workup & Isolate\n- Quench with water\n- Extract with ether\n- Wash with HCl, NaHCO₃, brine\n- Dry and evaporate to get\nCyclopentyl Tosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; nitration [label="Step 2: Nitrite Displacement\n- Dissolve Tosylate in Toluene\n- Add TBAN\n- Stir at room temperature for ~5h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup2 [label="Workup & Purify\n- Add MTBE, separate phases\n- Wash organic layer\n- Dry, evaporate, and purify\nby column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\nNitrocyclopentane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tosylation; tosylation -> workup1; workup1 -> nitration; nitration -> workup2; workup2 -> end; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Cyclopentyl Nitrite in Pharmaceutical Intermediate Synthesis
Introduction
Cyclopentyl nitrite (B80452) is an alkyl ester of nitrous acid that serves as a versatile and efficient reagent in organic synthesis. Within the pharmaceutical industry, the precise introduction of specific functional groups is paramount. Cyclopentyl nitrite is primarily utilized as a diazotizing agent, particularly under anhydrous conditions, for the conversion of primary aromatic amines into diazonium salts. These salts are highly valuable intermediates that can be subsequently transformed into a wide array of functionalities, including halides, nitriles, and hydroxyl groups, which are often key structural motifs in active pharmaceutical ingredients (APIs). Alkyl nitrites, such as this compound, offer a mild and effective alternative to aqueous sodium nitrite systems, especially for substrates that are sensitive to acidic aqueous conditions.[1][2]
The primary application of this compound in this context is in reactions such as the Sandmeyer reaction, which provides a reliable method for the synthesis of aryl halides from aryl diazonium salts using copper(I) salts as catalysts.[3][4] This application note will detail the synthesis of this compound and its subsequent use in a representative Sandmeyer reaction for the preparation of a halogenated aromatic compound, a common precursor in drug development.
Representative Application: Sandmeyer Bromination of 4-Bromoaniline (B143363)
A key transformation in the synthesis of many pharmaceutical intermediates is the conversion of an amino group on an aromatic ring to a halide. This is often achieved through a Sandmeyer reaction. In this representative application, this compound is used to diazotize 4-bromoaniline, a common building block, to form the corresponding diazonium salt. This intermediate is then reacted in situ with copper(I) bromide to yield 1,4-dibromobenzene.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its subsequent use in the Sandmeyer bromination of 4-bromoaniline.
| Parameter | Synthesis of this compound | Sandmeyer Bromination of 4-Bromoaniline |
| Starting Material | Cyclopentanol (B49286) | 4-Bromoaniline |
| Key Reagent | Sodium Nitrite | This compound, Copper(I) Bromide |
| Solvent | Water, Sulfuric Acid | Acetonitrile (B52724) |
| Reaction Temperature | 0 °C | Room Temperature |
| Reaction Time | 2 hours | 3 hours |
| Product | This compound | 1,4-Dibromobenzene |
| Yield | Approx. 80-85% | 70-75% |
| Purity (post-purification) | >95% (by GC) | >98% (by GC-MS) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from cyclopentanol and sodium nitrite.
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Cool the flask in an ice-salt bath to 0 °C with continuous stirring.
-
In a separate beaker, prepare a cooled solution of cyclopentanol (1.0 equivalent) and concentrated sulfuric acid (1.0 equivalent) in deionized water.
-
Slowly add the acidic cyclopentanol solution dropwise to the stirred sodium nitrite solution via the dropping funnel. Maintain the reaction temperature at 0 °C throughout the addition to minimize the formation of nitrogen dioxide gas. The addition typically takes 1-2 hours.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel. A yellow-orange organic layer of this compound will separate.
-
Separate the lower aqueous layer. Wash the organic layer twice with a saturated sodium bicarbonate solution, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and store the resulting this compound in a cool, dark place. Due to its limited stability, it is recommended to use the product within a few days of synthesis.
Protocol 2: Sandmeyer Bromination of 4-Bromoaniline using this compound
This protocol details the conversion of 4-bromoaniline to 1,4-dibromobenzene.
Materials:
-
4-Bromoaniline
-
This compound (synthesized as per Protocol 1)
-
Copper(I) bromide (CuBr)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromoaniline (1.0 equivalent) and copper(I) bromide (1.2 equivalents).
-
Add anhydrous acetonitrile to the flask to dissolve the solids.
-
Place the flask under an inert atmosphere and begin stirring.
-
Slowly add this compound (1.2 equivalents) dropwise to the reaction mixture at room temperature. Gas evolution (N₂) should be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure 1,4-dibromobenzene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of aromatic amine diazotization.
Caption: Workflow for synthesis and application.
References
Application Notes and Protocols: Cyclopentyl Nitrite as a Reagent for Oxime Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl nitrite (B80452) is a versatile reagent in organic synthesis, primarily utilized for the formation of oximes through two distinct mechanistic pathways. Oximes are crucial intermediates in synthetic chemistry, serving as precursors for a variety of functional groups including amides (via Beckmann rearrangement), amines, and nitriles. They are also integral components in the development of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of cyclopentyl nitrite in the synthesis of oximes via:
-
The Barton Reaction: A photochemical method for the functionalization of unactivated C-H bonds.
-
Nitrosation of Active Methylene (B1212753) Compounds: A reaction involving the acidic or basic mediation of α-carbon nitrosation in carbonyl and related compounds.
Additionally, a protocol for the preparation of the this compound reagent is included.
Synthesis of this compound
This compound can be readily prepared from cyclopentanol (B49286) by reaction with a nitrosating agent. A common and effective method involves the use of sodium nitrite in an acidic medium.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice-salt bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in water.
-
Cool the flask in an ice-salt bath to 0°C with continuous stirring.
-
A mixture of cyclopentanol and a solution of sulfuric acid in water is prepared and cooled to 0°C.
-
Slowly add the acidic cyclopentanol solution dropwise to the stirred sodium nitrite solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0°C.
-
Allow the mixture to stand until two distinct layers form.
-
Transfer the mixture to a separatory funnel and separate the upper organic layer, which is the crude this compound.
-
Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by a wash with cold brine.
-
Dry the this compound over anhydrous sodium sulfate.
-
The product can be used directly or purified by distillation under reduced pressure.
Safety Note: Alkyl nitrites are volatile and can have physiological effects. Handle in a well-ventilated fume hood. The reaction is exothermic and requires careful temperature control.
Oxime Formation via the Barton Reaction
The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to generate an alkoxy radical. This radical can then abstract a hydrogen atom from a δ-carbon, leading to a carbon-centered radical that recombines with nitric oxide to form a nitroso compound, which tautomerizes to the more stable oxime.[1][2]
A notable application of this compound in the Barton reaction leads to the formation of glutaraldehyde (B144438) monoxime through a C-C bond cleavage pathway, which competes with the typical δ-hydrogen abstraction.[1]
Reaction Mechanism
The photolysis of this compound initiates the homolytic cleavage of the O-N bond, forming a cyclopentyloxy radical and a nitric oxide radical. The cyclopentyloxy radical can undergo β-scission of a C-C bond, which is favorable in the strained cyclopentyl system, to form an open-chain radical. This radical then recombines with the nitric oxide radical, and subsequent tautomerization yields glutaraldehyde monoxime.
Experimental Protocol: Synthesis of Glutaraldehyde Monoxime
Materials:
-
This compound
-
Anhydrous benzene (B151609) or toluene (B28343)
-
High-pressure mercury lamp
-
Photoreactor with a quartz immersion well
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Set up the photoreactor with the high-pressure mercury lamp in the quartz immersion well, and ensure a cooling system is in place for the lamp.
-
Prepare a solution of this compound in anhydrous benzene or toluene in the reaction vessel. The concentration should be dilute (e.g., 0.05-0.1 M).
-
Deoxygenate the solution by bubbling a gentle stream of inert gas through it for 20-30 minutes.
-
Irradiate the solution with the mercury lamp while maintaining a slow stream of inert gas over the surface of the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, turn off the lamp and allow the reactor to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, glutaraldehyde monoxime, can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | Glutaraldehyde Monoxime | 4-8 | 40-60 (Typical) | [1] |
Note: Yields can vary depending on the specific reaction conditions, including the concentration of the substrate, the solvent, and the intensity of the light source.
Oxime Formation via Nitrosation of Active Methylene Compounds
This compound can also be used as a nitrosating agent to convert compounds with active methylene groups (i.e., a CH₂ group flanked by electron-withdrawing groups) into oximes. This reaction is typically catalyzed by either acid or base. The active methylene group is deprotonated to form a carbanion (under basic conditions) or an enol (under acidic conditions), which then attacks the electrophilic nitrogen of the alkyl nitrite.
Reaction Mechanism (Acid-Catalyzed)
Under acidic conditions, the ketone equilibrates with its enol tautomer. The enol then acts as a nucleophile, attacking the protonated alkyl nitrite. Subsequent rearrangement leads to the formation of the oxime and cyclopentanol.
Experimental Protocol: Synthesis of an α-Oximino Ketone
Materials:
-
A ketone with an active methylene group (e.g., cyclohexanone)
-
This compound
-
Anhydrous ether or tetrahydrofuran (B95107) (THF)
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the ketone in anhydrous ether or THF.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add this compound to the cooled ketone solution.
-
While maintaining the temperature at 0°C, bubble dry hydrogen chloride gas through the solution or add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Stir the reaction mixture at 0°C for the appropriate amount of time, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude oxime can be purified by recrystallization or column chromatography.
Data Presentation
| Substrate (Ketone) | Product (Oxime) | Catalyst | Reaction Time (h) | Yield (%) |
| Cyclohexanone | 2-Oximinocyclohexanone | HCl | 2-4 | 70-85 (Typical) |
| Propiophenone | 2-Oximinopropiophenone | HCl | 2-4 | 75-90 (Typical) |
| Diethyl Ketone | 3-Oximino-2-pentanone | HCl | 3-5 | 65-80 (Typical) |
Note: These are representative yields based on similar reactions with other alkyl nitrites.[3] Optimization may be required for specific substrates with this compound.
Experimental Workflow Visualization
References
Troubleshooting & Optimization
Technical Support Center: Cyclopentyl Nitrite Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentyl nitrite (B80452). It addresses common issues encountered during its handling, storage, and experimental use, with a focus on identifying its decomposition products.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for cyclopentyl nitrite?
A1: this compound primarily decomposes through three main pathways:
-
Hydrolysis: In the presence of water or acidic conditions, it hydrolyzes to form cyclopentanol (B49286) and nitrous acid.[1]
-
Thermal Decomposition: When heated, this compound can decompose into cyclopentanol, oxides of nitrogen, water, and potential polymerization products of resulting aldehydes.[2]
-
Photochemical Decomposition (Photolysis): Exposure to light, particularly UV light, can induce decomposition. This can lead to the formation of cyclopentanol or, through a specific rearrangement known as the Barton reaction, can result in C-C bond cleavage to form glutaraldehyde (B144438) monoxime.[3]
Q2: What are the expected decomposition products of this compound?
A2: The primary decomposition products depend on the conditions:
-
Under hydrolytic or thermal stress, the main product is cyclopentanol .[4]
-
Under photolytic conditions (Barton reaction), a significant product is glutaraldehyde monoxime .[3] Other potential byproducts from photolysis include cyclopentanone and 5-nitrosocyclopentanal .
Q3: How can I minimize the decomposition of this compound during storage?
A3: To minimize decomposition, store this compound in a cool, dark place in a tightly sealed container to protect it from heat, light, and moisture.[2]
Q4: I see an unexpected peak in my GC-MS analysis of a this compound sample. What could it be?
A4: An unexpected peak could be one of several decomposition products. Compare the mass spectrum of the unknown peak with reference spectra for cyclopentanol and glutaraldehyde monoxime. Also, consider the possibility of cyclopentanone. If the sample was exposed to light, the C-C bond cleavage product, glutaraldehyde monoxime, is a likely candidate.[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results with this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Varying reaction yields or product profiles. | Decomposition of this compound stock solution. | 1. Check Storage Conditions: Ensure the this compound is stored in a cool, dark, and dry environment. 2. Analyze Stock Solution: Perform a quick analysis of your stock solution using Headspace GC-MS (see Experimental Protocol 1) to check for the presence of cyclopentanol or other degradants. 3. Purify if Necessary: If significant degradation is observed, consider purifying the this compound by distillation under reduced pressure. |
| Formation of unexpected byproducts. | Photolytic decomposition due to ambient light exposure. | 1. Protect from Light: Conduct experiments in a fume hood with the sash down and shielded from direct light, or use amber glassware. 2. Identify Byproducts: Use GC-MS to identify the byproducts. The presence of glutaraldehyde monoxime is a strong indicator of photolytic decomposition.[3] |
Issue 2: Difficulty in Identifying and Quantifying Decomposition Products
| Symptom | Possible Cause | Troubleshooting Steps |
| No clear peaks for expected decomposition products in GC-MS. | Inappropriate analytical method or parameters. | 1. Use Headspace Analysis: For volatile decomposition products like cyclopentanol, headspace injection is more sensitive than direct liquid injection.[5][6] 2. Optimize GC-MS Parameters: Refer to Experimental Protocol 1 for recommended GC-MS parameters for cyclopentanol and cyclopentanone. For glutaraldehyde monoxime, a derivatization step might be necessary for better detection (see Experimental Protocol 2). |
| Co-elution of peaks. | Suboptimal chromatographic separation. | 1. Adjust Temperature Program: Modify the GC oven temperature ramp to improve the separation of analytes. 2. Select Appropriate Column: A mid-polarity column is generally suitable for this analysis. |
Quantitative Data on Decomposition Products
Table 1: Expected Decomposition Products of this compound under Various Conditions
| Condition | Primary Decomposition Product(s) | Analytical Method | Expected Observations |
| Hydrolysis (Aqueous solution, acidic pH) | Cyclopentanol, Nitrite ions | Headspace GC-MS, Ion Chromatography | A major peak corresponding to cyclopentanol in the GC-MS chromatogram. Presence of nitrite ions in the aqueous phase. |
| Thermal Stress (Heating) | Cyclopentanol, Nitrogen Oxides | Headspace GC-MS | A significant peak for cyclopentanol. Other smaller peaks may be present due to side reactions. |
| Photolysis (UV irradiation - Barton Reaction) | Glutaraldehyde monoxime, Cyclopentanol, Cyclopentanone | GC-MS (with derivatization for the oxime) | Peaks corresponding to the C-C cleavage product (glutaraldehyde monoxime) and the simple decomposition product (cyclopentanol). |
Experimental Protocols
Experimental Protocol 1: Headspace GC-MS Analysis of Volatile Decomposition Products
This protocol is for the identification and quantification of volatile compounds like cyclopentanol and cyclopentanone.
-
Sample Preparation:
-
Place approximately 100 µL of the this compound sample into a 20 mL headspace vial.
-
Add 4.0 mL of a suitable dispersant (e.g., dimethyl sulfoxide).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of headspace gas
-
-
GC-MS Parameters:
-
Column: Rtx-BAC2 medium-bore capillary column (or equivalent)
-
Inlet Temperature: 200°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 25°C/minute to 200°C
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.
-
Experimental Protocol 2: GC-MS Analysis of Glutaraldehyde Monoxime
This protocol involves a derivatization step to improve the volatility and chromatographic behavior of glutaraldehyde monoxime.
-
Derivatization:
-
To an aqueous sample containing the decomposition products, add o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) solution.
-
Adjust the pH to 4.
-
Heat the mixture at 70°C for 10 minutes to form the oxime derivative.
-
-
Extraction:
-
Perform a micro liquid-liquid extraction with ethyl acetate (B1210297).
-
-
GC-MS Analysis:
-
Inject the ethyl acetate layer into the GC-MS.
-
Use a similar GC-MS parameter setup as in Protocol 1, adjusting the temperature program as needed for the elution of the derivatized product.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Headspace GC-MS workflow for decomposition analysis.
References
Long-term stability and storage conditions for Cyclopentyl nitrite
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of Cyclopentyl nitrite (B80452).
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing Cyclopentyl nitrite?
For optimal long-term stability, this compound should be stored under refrigerated conditions, specifically between 2°C and 8°C (36°F and 46°F).[1] Storing at cooler temperatures helps to minimize decomposition.[2][3]
Q2: How should I protect this compound from environmental factors?
This compound is sensitive to light, air, and moisture.[1][3] To ensure its stability, it is crucial to:
-
Protect from Light: Store in light-resistant containers.[1]
-
Protect from Air and Moisture: Keep the container tightly closed in a dry and well-ventilated place.[1][2][3] For enhanced stability, storing under an inert gas atmosphere, such as nitrogen or argon, is recommended.[1][3]
Q3: What materials are incompatible with this compound?
Avoid storing this compound with acids, strong bases, alcohols, and reducing agents, as these can react with the compound and promote degradation.[3]
Q4: What are the signs of this compound degradation?
Alkyl nitrites, in general, decompose slowly over time.[4] Signs of degradation may include a change in color, the formation of a precipitate, or a noticeable change in odor. The decomposition products can include oxides of nitrogen, water, cyclopentanol, and polymerization products.[4]
Q5: I observed a color change in my this compound sample. What should I do?
A color change can indicate decomposition. It is recommended to verify the purity of the sample using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and air exposure). Confirm the purity of the material using analytical techniques like GC-MS or HPLC. |
| Visible precipitate in the solution | Polymerization or formation of insoluble degradation products. | Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. |
| Pressure buildup in the container | Decomposition leading to the formation of gaseous byproducts (e.g., nitrogen oxides). | Handle with extreme caution in a well-ventilated fume hood.[5] Slowly vent the container. Consider the material to be degraded and dispose of it properly. |
Quantitative Stability Data
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Recommended | 2-8°C | Inert Gas (N₂, Ar) | Dark (Light-resistant container) | High |
| Sub-optimal | Room Temperature | Air | Ambient Light | Low to Moderate |
| Poor | > 25°C | Air | Direct Sunlight | Very Low |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of a this compound sample and identifying potential degradation products.
1. Objective: To quantify the percentage of this compound and identify impurities or degradation products.
2. Materials:
- This compound sample
- High-purity solvent (e.g., Dichloromethane, Hexane)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
- Autosampler vials with septa
3. Sample Preparation: a. In a well-ventilated fume hood, prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL). b. Transfer the solution to an autosampler vial and cap it securely.
4. GC-MS Parameters (Example):
- Inlet Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes
- Ramp: 10°C/min to 250°C
- Hold at 250°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 35-350
5. Data Analysis: a. Integrate the peak corresponding to this compound and any other observed peaks. b. Calculate the area percentage of the this compound peak to estimate purity. c. Use the mass spectra of other peaks to identify potential degradation products by comparing them to a mass spectral library. Common degradation products may include cyclopentanol.[7]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for stability assessment by GC-MS.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. fishersci.com [fishersci.com]
- 4. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. ojp.gov [ojp.gov]
- 7. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
Technical Support Center: Effective Purification of Synthesized Cyclopentyl Nitrite
Welcome to the technical support center for the purification of synthesized Cyclopentyl nitrite (B80452). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Cyclopentyl nitrite synthesized from cyclopentanol (B49286) and a nitrite source?
A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. These can include:
-
Unreacted Starting Materials: Primarily cyclopentanol.
-
Residual Acid: Sulfuric acid or hydrochloric acid, depending on the synthetic route used.
-
Water: Introduced from aqueous reagents or formed during the reaction.
-
Side Products: Small amounts of cyclopentyl nitrate (B79036) may be formed.[1]
-
Degradation Products: Alkyl nitrites are susceptible to decomposition, which can lead to the formation of nitrogen oxides and other byproducts, especially if exposed to light, heat, or moisture.[2]
Q2: What is the general strategy for purifying crude this compound?
A2: A multi-step approach is typically employed to remove the various types of impurities. The general workflow involves:
-
Neutralization: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove residual acid.
-
Aqueous Extraction: Washing with water or brine to remove water-soluble impurities and residual salts.
-
Drying: Removing dissolved water from the organic phase using an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Distillation (Optional): For achieving higher purity, fractional distillation under reduced pressure can be used to separate this compound from less volatile impurities like cyclopentanol.
Q3: Why is it important to keep the temperature low during synthesis and purification?
A3: Alkyl nitrites are thermally sensitive and can decompose at elevated temperatures.[2][3] Low temperatures minimize the formation of degradation byproducts, thus increasing the yield and purity of the final product. During synthesis, low temperatures also help to control the exothermic reaction between the alcohol, nitrite, and acid.
Q4: How can I assess the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of this compound.[1][4] By analyzing the crude and purified samples, you can identify and quantify the main product and any remaining impurities. For example, in a typical GC-MS analysis, this compound and the common impurity cyclopentanol will have distinct retention times.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: The organic layer is acidic after washing with sodium bicarbonate solution.
-
Possible Cause: Insufficient amount or concentration of the sodium bicarbonate solution was used.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete neutralization.
Problem 2: The final product is cloudy or contains water after drying.
-
Possible Cause 1: Insufficient amount of drying agent was used.
-
Possible Cause 2: The drying agent was not in contact with the solution for a sufficient amount of time.
-
Possible Cause 3: The drying agent used was not effective.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete drying.
Data Presentation
The following table provides an illustrative example of the expected purity of an alkyl nitrite at different stages of purification, based on data for similar compounds. Actual purities for this compound may vary depending on the specific reaction and purification conditions.
| Purification Stage | Major Impurities | Typical Purity (% Area by GC) |
| Crude Product | Cyclopentanol, Residual Acid, Water | 60-80% |
| After NaHCO₃ Wash | Cyclopentanol, Water | 80-90% |
| After Water Wash | Cyclopentanol, Trace Water | 85-95% |
| After Drying | Cyclopentanol | 90-97% |
| After Vacuum Distillation | Trace Cyclopentanol | >98% |
Experimental Protocols
Protocol 1: Standard Purification of this compound
This protocol is adapted from established procedures for other alkyl nitrites and is suitable for general laboratory use.[5]
Workflow Diagram:
Caption: Standard purification workflow for this compound.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water. Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Filter or carefully decant the purified this compound from the drying agent into a clean, dry storage vessel.
-
For long-term storage, keep the product in a tightly sealed container at a low temperature (e.g., in a refrigerator) and protected from light to minimize decomposition.[6]
Protocol 2: High-Purity Purification by Vacuum Distillation
For applications requiring higher purity, vacuum distillation can be performed after the standard purification protocol.
Methodology:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the dried and purified this compound into the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of other alkyl nitrites like n-amyl nitrite is 29°C at 40 mmHg, suggesting a similar range for this compound.[3]
-
Store the purified product as described in Protocol 1.
Disclaimer: The information provided in this technical support center is for educational and informational purposes only. All chemical syntheses and purifications should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.
References
Common side reactions in the synthesis of Cyclopentyl nitrite
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyl nitrite (B80452).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of cyclopentyl nitrite?
The synthesis of this compound is typically achieved through the esterification of cyclopentanol (B49286). This reaction involves treating cyclopentanol with a source of nitrous acid, which is commonly generated in situ from an alkali metal nitrite, such as sodium nitrite, and a strong mineral acid like sulfuric or hydrochloric acid.[1][2][3]
Q2: Why is it crucial to maintain a low temperature during the reaction?
Maintaining a low temperature, typically around 0°C, is critical for several reasons. Firstly, the reaction is exothermic, and low temperatures help to control the reaction rate and prevent dangerous runaways. Secondly, nitrous acid is unstable and decomposes at higher temperatures. Low temperatures ensure that the nitrous acid reacts with the cyclopentanol to form the desired product rather than decomposing.[1][4] Additionally, keeping the temperature low minimizes the formation of side products such as nitrogen dioxide gas and byproducts from alcohol dehydration.[4]
Q3: My final product has a yellow tint. Is this normal?
While pure alkyl nitrites are often colorless or pale yellow, a yellow to brownish color in the crude product is common. This coloration is typically due to the presence of dissolved nitrogen oxides (NOx), which are byproducts of the reaction.[4] A washing step with a sodium bicarbonate solution during workup can help to remove these acidic impurities.[1]
Q4: How should I properly store the synthesized this compound?
This compound is known to be unstable and decomposes over time, especially when exposed to heat, light, or moisture.[1][2] It should be stored in a tightly sealed, dark container, preferably under an inert atmosphere, and kept in a cool place like a refrigerator to maximize its shelf life.[1] Decomposition products include the original alcohol (cyclopentanol), water, oxides of nitrogen, and polymerization products of the corresponding aldehyde.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Nitrous Acid: The reaction temperature may have been too high, causing the nitrous acid to decompose before it could react with the cyclopentanol.[2] 2. Incorrect Order of Reagent Addition: Adding the reagents in the wrong order can lead to the premature decomposition of nitrous acid.[2] 3. Insufficient Acid: The amount of acid may be insufficient to fully convert the sodium nitrite to nitrous acid. | 1. Ensure the reaction mixture is maintained at a low temperature (e.g., 0°C) using an ice-salt bath throughout the addition of reagents.[1] 2. A common and effective method is to add the acidic solution of cyclopentanol slowly to the chilled aqueous sodium nitrite solution.[1] 3. Use a stoichiometric or slight excess of acid relative to the sodium nitrite. |
| Presence of Unreacted Cyclopentanol in Product | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, poor mixing, or non-optimal temperature. 2. Insufficient Nitrous Acid: Not enough sodium nitrite or acid was used to convert all of the cyclopentanol. | 1. Allow the reaction to stir for a sufficient amount of time at a low temperature after the addition of reagents is complete. Ensure vigorous stirring to mix the aqueous and organic layers. 2. Re-evaluate the stoichiometry of your reagents to ensure the cyclopentanol is the limiting reagent if full conversion is desired. |
| Product Contaminated with Cyclopentanone | 1. Oxidation of Cyclopentanol: The acidic and oxidizing conditions of the reaction may have caused the oxidation of the starting material, cyclopentanol, to cyclopentanone.[5] 2. Decomposition of this compound: Over time or under harsh workup conditions, the product can decompose into cyclopentanone.[1][2] | 1. Use the mildest acidic conditions possible and avoid excessively high temperatures. 2. Perform the workup promptly after the reaction is complete and avoid prolonged exposure to acidic conditions. Purify the product as soon as possible after synthesis. |
| Formation of Cyclopentyl Nitrate (B79036) | Oxidation of Nitrite: The nitrite ester can be oxidized to the corresponding nitrate ester. This is often observed as a trace impurity.[6] | This is a common, though usually minor, side reaction. Purification by distillation can help to separate this compound from the higher-boiling cyclopentyl nitrate. |
| Formation of Cyclopentene | Dehydration of Cyclopentanol: The use of strong acid, particularly at elevated temperatures, can cause the dehydration of cyclopentanol to form cyclopentene.[2] | Strictly maintain low reaction temperatures. If dehydration is a persistent issue, consider using a milder acid than concentrated sulfuric acid. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established synthesis of n-butyl nitrite and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Materials:
-
Cyclopentanol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of Nitrite Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium nitrite (1.1 equivalents) in deionized water.
-
Cooling: Place the flask in an ice-salt bath and stir the solution until the temperature drops to 0°C.
-
Preparation of Acidic Alcohol Solution: In a separate beaker, carefully and slowly add concentrated sulfuric acid (0.5 equivalents) to a mixture of cyclopentanol (1.0 equivalent) and a small amount of water, all while cooling in an ice bath.
-
Reaction: Slowly add the acidic cyclopentanol solution dropwise from the dropping funnel into the vigorously stirred, cold sodium nitrite solution. Ensure the tip of the dropping funnel is below the surface of the nitrite solution. Maintain the reaction temperature at or below 0°C throughout the addition. This process should take approximately 1.5 to 2 hours.
-
Separation: Once the addition is complete, allow the mixture to stand in the ice bath until two distinct layers form. Decant the liquid layers into a pre-chilled separatory funnel.
-
Washing: Remove the lower aqueous layer. Wash the organic layer (the upper layer, which is the crude this compound) with a cold, dilute solution of sodium bicarbonate, followed by a wash with cold brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried product. The this compound can be used as is or further purified by vacuum distillation. Note that alkyl nitrites can decompose upon heating, so distillation should be performed at reduced pressure.[1]
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway for this compound and the common side reactions that can occur.
Caption: Synthesis of this compound and potential side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
Technical Support Center: Nitration Reactions & Oxidative Degradation
Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting oxidative degradation during nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation in the context of nitration reactions?
A1: Oxidative degradation refers to the unwanted side reactions where the substrate or the desired nitro-product is oxidized by the nitrating agent or byproducts. This is a common issue, especially when using strong nitrating agents like nitric acid, which is a powerful oxidant. These side reactions can lead to the formation of colored impurities, tarry byproducts, and a significant reduction in the yield of the desired nitrated compound.[1][2][3] For instance, functional groups like amino and methyl groups on an aromatic ring are particularly susceptible to oxidation under harsh nitration conditions.[2][3]
Q2: What are the primary causes of oxidative degradation during nitration?
A2: The primary causes of oxidative degradation include:
-
High Reaction Temperatures: Nitration reactions are highly exothermic.[3][4] Poor temperature control can lead to a rapid increase in temperature, favoring oxidation pathways.[1][2][3]
-
Presence of Nitrous Acid (HNO₂): Nitrous acid and its derivatives (lower nitrogen oxides) are often present in nitric acid and can act as catalysts for oxidation.[5][6] These species can be particularly problematic, leading to radical reactions and degradation of the substrate.[5]
-
Harsh Nitrating Agents: The use of highly concentrated or aggressive nitrating agents increases the likelihood of oxidation.[7][1]
-
Susceptible Substrates: Molecules with electron-rich aromatic rings or functional groups that are easily oxidized (e.g., amino, hydroxyl, alkyl groups) are more prone to degradation.[2][3]
Q3: How can I visually identify if oxidative degradation is occurring in my reaction?
A3: A common visual indicator of oxidative degradation is the formation of a dark brown or black, often tarry or oily, mixture in the reaction flask.[1][2] This coloration is typically due to the formation of complex, high-molecular-weight byproducts resulting from the oxidation and polymerization of the starting material or product.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Suggested Solution(s) |
| Dark, Tarry Reaction Mixture & Low Yield | Oxidative degradation of the substrate or product. [1][2] | 1. Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, using an ice or ice-salt bath.[1][2][3] 2. Slow Reagent Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized hotspots.[1][3] 3. Use a Nitrous Acid Scavenger: Add a scavenger like urea (B33335) or sulfamic acid to the reaction mixture to remove catalytic amounts of nitrous acid.[5][8] 4. Consider a Milder Nitrating Agent: If oxidation persists, explore alternative, less aggressive nitrating agents.[1] |
| Low Yield of Desired Isomer with Amino-Substituted Aromatics | Oxidation and meta-directing effect of the protonated amino group. [2] | 1. Protect the Amino Group: Convert the amino group to an acetamido group (-NHCOCH₃) by reacting it with acetic anhydride (B1165640) before nitration. The acetamido group is less susceptible to oxidation and is an ortho, para-director.[2][9] The protecting group can be removed by hydrolysis after nitration.[2] |
| Formation of Phenolic Byproducts (e.g., Nitrophenols) | Oxidative side reactions leading to hydroxylation followed by nitration. | 1. Purification: These byproducts can often be removed by washing the crude product with an aqueous alkaline solution (e.g., sodium bicarbonate or dilute sodium hydroxide). The acidic phenolic compounds will be converted to their salts and extracted into the aqueous phase.[1][10] |
| Inconsistent Results or Runaway Reactions | Presence of catalytic impurities (e.g., nitrogen oxides) in nitric acid. | 1. Use Fresh or Purified Nitric Acid: Employ a fresh bottle of nitric acid or purify older stock. 2. Incorporate a Scavenger: Prophylactically add a small amount of a nitrous acid scavenger to neutralize any nitrogen oxides.[5] |
Strategies to Prevent Oxidative Degradation
Optimization of Reaction Conditions
Controlling the reaction parameters is the first and most critical line of defense against oxidative degradation.
-
Temperature Control: Maintaining a low and stable temperature is paramount. Nitration is exothermic, and excessive heat accelerates oxidative side reactions.[1][3][4]
-
Controlled Reagent Addition: Adding the nitrating agent slowly and with efficient stirring prevents localized high concentrations and temperature spikes.[1][3]
-
Stoichiometry: Using a minimal excess of the nitrating agent can help limit side reactions, including over-nitration and oxidation.[11]
Use of Nitrous Acid Scavengers
Nitrous acid (HNO₂) and other lower oxides of nitrogen can catalyze oxidative processes.[5][6] Adding a scavenger can effectively remove these species.
Common Nitrous Acid Scavengers:
-
Urea
-
Sulfamic Acid
-
Hydrazoic Acid
-
Hydrazine
The reactivity of these scavengers can be dependent on the acidity of the reaction medium.[8] For example, at low acidity (0.05M acid), 4-nitroaniline (B120555) and sulfamic acid are highly effective, while at higher acidity (1.3M acid), the hydrazinium (B103819) ion and hydrazoic acid are more reactive.[8]
Table 1: Comparison of Nitrous Acid Scavenger Reactivity
| Scavenger | Relative Reactivity at Low Acidity (e.g., 0.05M) | Relative Reactivity at High Acidity (e.g., 1.3M) |
| 4-Nitroaniline | High | Moderate |
| Sulfamic Acid | High | Moderate |
| Hydrazoic Acid | Moderate | High |
| Hydrazinium Ion | Moderate | High |
| Urea | Low | Low |
Note: This table provides a qualitative summary based on the findings in the cited literature.[8] Quantitative rate constants are highly dependent on specific reaction conditions.
Selection of Nitrating Agent
While the classic mixed acid (HNO₃/H₂SO₄) is widely used, alternative, milder reagents can be employed for sensitive substrates to minimize oxidation.
Table 2: Alternative Nitrating Agents
| Nitrating Agent | Typical Use Case | Advantages |
| Acetyl Nitrate (CH₃COONO₂) | Nitration of sensitive aromatics | Milder than mixed acid, reduces oxidation. |
| Nitronium Salts (e.g., NO₂BF₄) | For substrates that are sensitive to strong acids | Can be used in non-acidic, aprotic solvents.[9] |
| Dinitrogen Pentoxide (N₂O₅) | Clean nitrations | Produces nitric acid as the only byproduct. |
| Sodium Nitrite (NaNO₂) in Acid | In-situ generation of nitrous acid for specific transformations | Can be used for nitration of arenes.[12] |
Use of Protecting Groups
For substrates with functional groups highly susceptible to oxidation, such as primary amines, a protecting group strategy is highly effective.[7][2][9]
Experimental Protocols
Protocol 1: Nitration of an Amine-Substituted Aromatic using a Protecting Group Strategy (Example: o-Toluidine) [2]
Step 1: Acetylation (Protection)
-
Dissolve o-toluidine (B26562) in acetic anhydride.
-
Add a catalytic amount of a suitable acid (e.g., sulfuric acid).
-
Heat the mixture under reflux until Thin Layer Chromatography (TLC) indicates complete conversion of the starting material.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.
-
Filter, wash with water, and dry the solid product.
Step 2: Nitration
-
Cool a flask containing concentrated sulfuric acid in an ice bath to 0°C.
-
Add the N-acetyl-o-toluidine from Step 1 portion-wise, ensuring the temperature remains below 5-10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of the protected amine, maintaining the reaction temperature below 10°C.
-
Stir the reaction at low temperature for a specified time, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis (Deprotection)
-
Reflux the nitrated intermediate from Step 2 with an aqueous solution of sulfuric acid.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the final nitro-o-toluidine product.
-
Filter, wash with water, and dry the product.
Visualizations
Caption: Troubleshooting workflow for oxidative degradation.
Caption: Workflow for using a protective group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Sciencemadness Discussion Board - nitration vs oxidation using HNO3 - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. brainly.com [brainly.com]
- 8. Comparison of the reactivity of nine nitrous acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. thieme-connect.de [thieme-connect.de]
Safe handling and storage protocols for Cyclopentyl nitrite
This technical support center provides comprehensive guidance on the safe handling, storage, and use of Cyclopentyl nitrite (B80452) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is Cyclopentyl nitrite?
This compound is an organic compound belonging to the alkyl nitrite class. It is the ester of cyclopentanol (B49286) and nitrous acid. It is primarily used in organic synthesis and has applications in the pharmaceutical industry.[1]
2. What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor.[2][3] It can be harmful if inhaled or swallowed and may cause skin and eye irritation.[4] Inhalation of vapors can lead to a rapid drop in blood pressure (hypotension), dizziness, and flushing.[4][5]
3. What personal protective equipment (PPE) should be worn when handling this compound?
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection are mandatory.[6]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[6] A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2][7] If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
4. How should this compound be stored?
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][6][7] Keep the container tightly closed and protected from light, air, and moisture.[2][3][7] It is recommended to store it under an inert gas like nitrogen or argon and in a refrigerator designated for flammable materials.[3][7]
5. What should I do in case of accidental exposure?
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4][6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]
Troubleshooting Guides
Experimental Synthesis of this compound
Problem: Low or no yield of this compound during synthesis from cyclopentanol and a nitrite salt.
| Possible Cause | Troubleshooting Step |
| Inefficient Nitrosating Agent Generation | Ensure the reaction is carried out under acidic conditions (e.g., using sulfuric or hydrochloric acid) to generate nitrous acid in situ from the nitrite salt. The reaction should be performed at low temperatures (ice bath) to minimize decomposition of nitrous acid. |
| Poor Quality Reagents | Use high-purity cyclopentanol and sodium nitrite. Ensure the acid used is of the appropriate concentration. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Product Decomposition | Alkyl nitrites are prone to decomposition.[8] Maintain a low reaction temperature throughout the synthesis and workup. Avoid exposure to light and air. |
Problem: The product is impure, showing contamination with cyclopentanol or other byproducts.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As above, ensure sufficient reaction time by monitoring the reaction progress. |
| Side Reactions | Over-nitration or oxidation can occur.[6] Control the stoichiometry of the reactants carefully and maintain a low temperature. |
| Ineffective Workup | During aqueous extraction, emulsions may form. To break emulsions, add a small amount of brine. Wash the organic layer with a dilute sodium bicarbonate solution to neutralize excess acid, followed by washing with water. |
| Decomposition During Purification | This compound is volatile. If purifying by distillation, use a rotary evaporator with a chilled condenser and carefully control the vacuum to prevent product loss. |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [9] |
| Molecular Weight | 115.13 g/mol | [9] |
| Appearance | Colorless to yellowish liquid | [4] |
| Density | 0.872 g/mL at 25 °C | [2] |
| Water Solubility | 0.38 g/L at 25 °C | [2] |
Safety Parameters
| Parameter | Value | Reference |
| Flash Point | Not available | |
| Autoignition Temperature | 210 °C / 410 °F (similar to isoamyl nitrite) | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Cyclopentanol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclopentanol and a suitable solvent (e.g., water or the extraction solvent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the concentrated acid to the stirred solution while maintaining the low temperature.
-
In a separate beaker, dissolve sodium nitrite in cold water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for the determined reaction time (monitor by TLC or GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator with a chilled condenser to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Signaling Pathway and Workflow Diagrams
Caption: Vasodilator signaling pathway of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical mechanisms underlying vascular smooth muscle relaxation: the guanylate cyclase-cyclic GMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrite potentiates the vasodilatory signaling of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 5. Interactions between organic nitrates and thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 9. Enhanced vasodilator activity of nitrite in hypertension: critical role for erythrocytic xanthine oxidoreductase and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
List of materials incompatible with Cyclopentyl nitrite
This guide provides technical information regarding the material compatibility of Cyclopentyl nitrite (B80452). Due to a lack of specific data for Cyclopentyl nitrite, this document summarizes information for structurally similar alkyl nitrites and general chemical principles. It is critical to perform specific compatibility testing for your exact application.
Frequently Asked Questions (FAQs)
Q1: Are there any known materials that are incompatible with this compound?
Direct and comprehensive chemical compatibility data for this compound is limited. However, based on the reactivity of the alkyl nitrite functional group and data from similar compounds like Amyl nitrite, certain classes of materials are expected to be incompatible. These include strong acids, strong bases, and strong oxidizing agents.[1] It is also known that alkyl nitrites can decompose in the presence of a base.[2]
Q2: What are the general reactivity concerns with alkyl nitrites like this compound?
Alkyl nitrites are chemically reactive compounds. They can decompose upon exposure to light, heat, and moisture.[3] They are also known to react with carbanions and aromatic amines.[2] The decomposition of alkyl nitrites can produce nitrogen oxides, water, the corresponding alcohol (cyclopentanol in this case), and polymerization products of the associated aldehyde.[4][5]
Q3: Can I use plastic containers or tubing with this compound?
The compatibility of this compound with various plastics has not been well-documented. For Amyl nitrite, a closely related compound, some rubber materials are known to degrade, swell, and crack as the nitrite acts as a plasticizer.[6] Therefore, it is crucial to test the compatibility of any plastic material with this compound under your specific experimental conditions before use.
Q4: What about the compatibility of this compound with metals?
There is no specific information available regarding the compatibility of this compound with different metals. As a general precaution, and given their reactivity, it is advisable to avoid contact with reactive metals unless their compatibility has been established.
Q5: Are there any materials known to be compatible with alkyl nitrites?
For some alkyl nitrites like isobutyl and isoamyl nitrite, ethyl hydroxyethyl (B10761427) cellulose (B213188) and calcium silicate (B1173343) have been found to be inert.[7] In terms of elastomers, fluorosilicone is recommended for use with Amyl nitrite as it shows good resistance to degradation.[6] However, these compatibilities should be verified for this compound.
Material Compatibility Summary (Based on Amyl Nitrite Data)
The following table provides a summary of known compatibilities and incompatibilities for Amyl nitrite, which may serve as a preliminary guide for this compound. Users must conduct their own tests to confirm compatibility.
| Material Class | Compatibility with Amyl Nitrite | Rationale / Comments |
| Strong Acids | Not Recommended | Can cause decomposition and hazardous reactions.[1] |
| Strong Bases | Not Recommended | Can cause decomposition of the alkyl nitrite.[1][2] |
| Strong Oxidizing Agents | Not Recommended | Increased risk of fire and explosion.[1] |
| Rubber | Variable / Testing Required | Amyl nitrite can act as a plasticizer, causing degradation, swelling, and cracking.[6] |
| Fluorosilicone (FVMQ) | Good | Recommended as a resistant elastomer for o-rings and seals with Amyl nitrite.[6] |
Incompatibility and Reactivity of Alkyl Nitrites
The following diagram illustrates the general chemical incompatibilities and reactivity pathways for alkyl nitrites, which should be considered when working with this compound.
Caption: General Incompatibilities and Reactivity of Alkyl Nitrites.
Disclaimer: The information provided here is intended as a general guide and is based on data for similar compounds. It is not a substitute for rigorous, application-specific compatibility testing. Users must assume full responsibility for the safe handling and use of this compound with other materials.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 6. marcorubber.com [marcorubber.com]
- 7. US4309303A - Alkyl nitrite compositions - Google Patents [patents.google.com]
Troubleshooting low yields in the Barton reaction with Cyclopentyl nitrite
A technical support resource for researchers, scientists, and drug development professionals experiencing low yields in the Barton reaction with cyclopentyl nitrite (B80452).
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues encountered during the Barton reaction, with a specific focus on challenges related to cyclopentyl nitrite.
Q1: My Barton reaction yield is very low. What are the most common causes?
A1: Low yields in the Barton reaction can stem from several factors. The most common culprits include:
-
Purity of the this compound: The alkyl nitrite starting material must be pure. It is typically prepared in situ or used immediately after synthesis, as it can be unstable.[1]
-
Competing Side Reactions: The Barton reaction is a radical process with several potential side reactions, including the formation of ketones, alcohols, and epoxy byproducts.[2]
-
Presence of Oxygen: The reaction must be conducted under an inert atmosphere (e.g., nitrogen). Oxygen can intercept radical intermediates, leading to the formation of stable nitrate (B79036) esters and reducing the yield of the desired oxime.[2]
-
Incorrect Photochemical Setup: The choice of light source, reactor material, and reaction time are critical for the efficient homolytic cleavage of the O-N bond that initiates the reaction.[3]
-
Unsuitable Solvent Choice: The solvent can significantly impact the reaction. Aromatic solvents, for instance, have been found to be unsuitable for the Barton reaction.[2]
-
Substrate-Specific Issues: The structure of the starting alcohol is critical. The conformation must allow for the formation of a 6-membered transition state to facilitate δ-hydrogen abstraction.[4]
Q2: I'm using this compound specifically. Are there unique problems associated with this reagent?
A2: Yes, this compound presents a specific challenge. The alkoxy radical generated from this compound is prone to an alternative reaction pathway involving C-C bond cleavage rather than the desired δ-hydrogen abstraction.[1][3] This fragmentation is a known competitive pathway for nitrites derived from cyclopentyl alcohols and can lead to the formation of glutaraldehyde (B144438) monoxime, significantly lowering the yield of the expected product.[1][3]
Q3: What are the main byproducts I should look for, and how are they formed?
A3: Identifying byproducts is key to diagnosing the issue. Common byproducts include:
-
Ketones: Formed from the decomposition of the nitric oxide/alkoxy radical pair.[2]
-
Alcohols: Arise from intermolecular hydrogen abstraction by the intermediate alkyl radicals, where the radical abstracts a hydrogen from another molecule instead of recombining with the nitrosyl radical.[2]
-
Epoxides: Can result from the photochemical reaction of the nitroso monomer with nitric oxide.[2]
-
Nitrate Esters: Formed when the reaction is performed in the presence of oxygen.[2]
Q4: How critical is the light source for this reaction?
A4: The light source is critical as the Barton reaction is a photochemical process.[5] The reaction is initiated by the photochemically induced cleavage of the nitrite O-N bond.[1]
-
Traditional Light Source: A high-pressure mercury lamp is typically used to provide the necessary UV irradiation.[3]
-
Alternative Light Sources: Success has also been reported with lower-energy sources in specific setups. For example, a 15W black light (peak wavelength ~352 nm) has been used effectively in continuous-flow microreactors.[6][7]
-
Wavelength: The key is that the emitted light provides sufficient energy to induce homolysis of the weak O-NO bond.
Q5: How can I be sure my this compound is of sufficient quality?
A5: this compound is typically not isolated and stored long-term. The best practice is to prepare it immediately before use. A common method involves the reaction of cyclopentanol (B49286) with a nitrosating agent, such as nitrosyl chloride or nitrous acid generated in situ.[1][8] An attempt to synthesize this compound by reacting cyclopentanol with potassium nitrite in sulfuric acid was reported to be unsuccessful, while reacting cyclopentanol with ammonium (B1175870) nitrate in sulfuric acid did produce the desired product.[9] The purity can be checked by spectroscopic methods, but for synthetic purposes, using freshly prepared reagent is the most reliable approach.
Data Presentation: Factors Influencing Low Yields
The following table summarizes key factors and their negative impact on the yield of the desired δ-nitroso alcohol or oxime product.
| Factor | Potential Negative Impact on Yield | Reason | Citation |
| Oxygen Presence | Formation of nitrate ester byproducts. | Trapping of radical intermediates by molecular oxygen. | [2] |
| Unsuitable Solvent (e.g., Aromatic) | Reduced yield of desired product. | A study of solvent effects demonstrated the unsuitability of aromatic solvents. | [2] |
| Cyclopentyl Substrate | C-C bond cleavage competes with H-atom abstraction. | The oxygen-centered radical from this compound can preferentially react via fragmentation to form glutaraldehyde monoxime. | [1][3] |
| Substrate Conformation | Inability to form the required 6-membered transition state. | The reaction's regioselectivity for the δ-hydrogen is a direct result of the conformation of the 6-membered radical intermediate. | [1][4] |
| Intermolecular H-Abstraction | Formation of alcohol byproducts. | The intermediate alkyl radical abstracts a hydrogen from the solvent or another substrate molecule instead of recombining with NO•. | [2] |
| Radical Pair Decomposition | Formation of ketone byproducts. | The [alkoxy radical / nitric oxide] pair can decompose, leading to ketone formation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound (General Method)
This protocol is a general guideline. All steps should be performed in a well-ventilated fume hood.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add the starting cyclopentanol derivative dissolved in a suitable anhydrous solvent (e.g., pyridine, dichloromethane).
-
Nitrosating Agent: Slowly add a nitrosating agent. A common method is the dropwise addition of nitrosyl chloride (NOCl) while maintaining the temperature at 0 °C. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is usually complete within 1-2 hours.
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Usage: The resulting this compound should be used immediately in the subsequent Barton reaction without further purification.
Protocol 2: The Barton Reaction
This protocol is a general guideline for the photochemical step. All steps should be performed under an inert atmosphere.
-
Setup: Dissolve the freshly prepared this compound in a suitable, deoxygenated solvent (e.g., benzene, toluene) in a photoreactor vessel made of quartz or Pyrex.[10] The concentration is typically kept low to minimize intermolecular side reactions.
-
Inert Atmosphere: Purge the solution and the reactor headspace with dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all traces of oxygen.
-
Photolysis: While stirring and maintaining the inert atmosphere, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp). The reaction vessel should be cooled to maintain the desired temperature (often near room temperature).
-
Reaction Monitoring: Monitor the disappearance of the starting nitrite by TLC. Photolysis times can vary from a few hours to over a day depending on the substrate and setup.
-
Workup: Once the reaction is complete, turn off the lamp and remove the solvent under reduced pressure. The crude δ-nitroso product is often unstable and tautomerizes to the corresponding oxime either spontaneously or upon purification.[1][5]
-
Purification: Purify the resulting oxime product using standard techniques such as column chromatography.
Visualizations
References
- 1. Barton reaction - Wikipedia [en.wikipedia.org]
- 2. STORRE: The mechanism of the Barton reaction [dspace.stir.ac.uk]
- 3. Barton reaction - Wikiwand [wikiwand.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. grokipedia.com [grokipedia.com]
- 6. The Barton reaction using a microreactor and black light. Continuous-flow synthesis of a key steroid intermediate for an endothelin receptor antagonist (2006) | Atsushi Sugimoto | 72 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Technical Support Center: Optimizing Photolysis Conditions for Cyclopentyl Nitrite Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photolysis of cyclopentyl nitrite (B80452), a key transformation often utilized in the synthesis of complex molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the photolysis of cyclopentyl nitrite, often referred to as the Barton reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of this compound | Inadequate light source: The wavelength or intensity of the UV lamp may be insufficient to induce homolytic cleavage of the O-NO bond. | Ensure the use of a high-pressure mercury lamp, which is typically effective for Barton reactions. The lamp should emit in the UV-A range (around 320-400 nm). Check the age and output of your lamp. |
| Degraded starting material: this compound can decompose over time. | Use freshly prepared this compound for best results. Store it in a cool, dark place and handle it under an inert atmosphere if possible. | |
| Incorrect solvent: The choice of solvent can significantly impact the reaction efficiency. | Avoid aromatic solvents like benzene (B151609) or toluene, as they can interfere with the radical mechanism. Non-polar, non-aromatic solvents such as cyclohexane (B81311) or heptane (B126788) are generally preferred. | |
| Formation of significant amounts of glutaraldehyde (B144438) monoxime | Inherent reactivity of the cyclopentoxy radical: The cyclopentoxy radical has a known propensity to undergo β-scission (C-C bond cleavage) due to ring strain, leading to the formation of glutaraldehyde monoxime. This is a major competing pathway to the desired δ-hydrogen abstraction.[1][2] | Lowering the reaction temperature can sometimes favor the desired intramolecular hydrogen abstraction over the C-C bond cleavage. Running the reaction at dilute concentrations may also help to minimize intermolecular side reactions. |
| Presence of cyclopentanone (B42830) as a byproduct | Decomposition of the alkoxy radical/nitric oxide pair: The initially formed cyclopentoxy radical and nitric oxide radical pair can decompose to form cyclopentanone.[3] | This is a common byproduct in Barton reactions. Optimizing for the desired product by adjusting temperature and concentration, as mentioned above, may help to reduce its formation relative to the desired product. |
| Formation of cyclopentanol (B49286) | Intermolecular hydrogen abstraction: The intermediate carbon radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of cyclopentanol.[3] | Use a solvent with strong C-H bonds that is less susceptible to hydrogen abstraction. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the involvement of oxygen. |
| Reaction is difficult to monitor | Lack of a suitable analytical method: It can be challenging to track the consumption of the starting material and the formation of products in real-time. | GC-MS is a powerful technique for separating and identifying the volatile components of the reaction mixture, including the starting material, desired product, and byproducts.[4][5] NMR spectroscopy can also be used to monitor the reaction progress by observing the disappearance of signals from the starting material and the appearance of new signals from the products.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the photolysis of this compound?
A1: The photolysis of this compound proceeds via a radical mechanism known as the Barton reaction. The key steps are:
-
Homolytic Cleavage: Upon irradiation with UV light, the relatively weak oxygen-nitrogen bond in this compound breaks homolytically to form a cyclopentoxy radical and a nitric oxide (NO) radical.[1][8][9]
-
Intramolecular Hydrogen Abstraction: The highly reactive cyclopentoxy radical abstracts a hydrogen atom from a carbon atom at the δ-position (C4) through a six-membered transition state. This is the desired pathway for functionalization.
-
Radical Recombination: The resulting carbon-centered radical then combines with the nitric oxide radical to form a δ-nitroso alcohol.
-
Tautomerization: The δ-nitroso alcohol typically tautomerizes to the more stable oxime.[1][9]
Q2: Why is the formation of glutaraldehyde monoxime a significant problem with this compound?
A2: For cyclopentyl systems, the cyclopentoxy radical can undergo a competing reaction pathway known as β-scission or C-C bond cleavage.[1][2] This involves the breaking of a carbon-carbon bond in the ring to relieve ring strain, leading to an open-chain radical that ultimately forms glutaraldehyde monoxime. This pathway is often kinetically competitive with the desired δ-hydrogen abstraction.
Q3: How can I prepare this compound?
A3: this compound can be prepared by the reaction of cyclopentanol with a nitrosating agent. A common method involves the reaction of cyclopentanol with nitrosyl chloride (NOCl) in pyridine (B92270) or by reacting it with sodium nitrite in the presence of an acid like sulfuric or hydrochloric acid.[1] It is advisable to use the prepared nitrite ester promptly as they can be unstable.
Q4: What is the ideal wavelength for the photolysis of this compound?
A4: While a specific optimal wavelength for this compound is not extensively documented, alkyl nitrites generally absorb UV light in the 300-400 nm range. A high-pressure mercury lamp is a commonly used light source for Barton reactions as it provides broad-spectrum UV radiation that is effective for this transformation.[1]
Q5: Are there any other common byproducts I should be aware of?
A5: Besides glutaraldehyde monoxime, cyclopentanone, and cyclopentanol, you may also observe the formation of epoxy byproducts. These can arise from the photochemical reaction of the nitroso monomer with nitric oxide.[3]
Experimental Protocols
General Protocol for the Photolysis of this compound (Barton Reaction)
This protocol provides a general starting point for the photolysis of this compound. Optimization of concentration, temperature, and reaction time will be necessary to maximize the yield of the desired product and minimize the formation of byproducts.
Materials:
-
This compound
-
Anhydrous, non-aromatic solvent (e.g., cyclohexane, heptane)
-
Photoreactor equipped with a high-pressure mercury lamp and a cooling system
-
Inert gas supply (e.g., argon or nitrogen)
-
Standard laboratory glassware
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.05-0.1 M) in the chosen anhydrous, non-aromatic solvent in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling a gentle stream of an inert gas (argon or nitrogen) through it for 15-30 minutes.
-
While maintaining a positive pressure of the inert gas, place the reaction vessel in the photoreactor and start the cooling system to maintain the desired reaction temperature (e.g., 0-10 °C).
-
Turn on the high-pressure mercury lamp to initiate the photolysis.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS or NMR.
-
Once the reaction has reached the desired conversion, turn off the lamp and stop the inert gas flow.
-
Carefully remove the solvent under reduced pressure.
-
The crude product can then be purified by standard techniques such as column chromatography to isolate the desired oxime product.
Analytical Protocol: Monitoring by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar column like DB-5ms or HP-5ms)
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
If necessary, add an internal standard for quantitative analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 35-400.
Analysis:
-
Identify the peaks corresponding to this compound, the desired oxime product, glutaraldehyde monoxime, and other byproducts based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathways in the photolysis of this compound.
Caption: Troubleshooting workflow for this compound photolysis.
References
- 1. Barton reaction - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. STORRE: The mechanism of the Barton reaction [dspace.stir.ac.uk]
- 4. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
Methods for removing impurities from alkyl nitrite production
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities during the synthesis of alkyl nitrites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude alkyl nitrite (B80452) products?
A1: Common impurities originate from starting materials, side reactions, and product degradation. These typically include unreacted alcohol, residual mineral acids (e.g., sulfuric or hydrochloric acid), water, nitrogen oxides (NO, NO₂), and decomposition products like the corresponding alcohol.[1][2][3]
Q2: My purified alkyl nitrite has a yellow or reddish-brown color. What causes this?
A2: A yellow to reddish-brown hue in the final product is often due to the presence of dissolved nitrogen dioxide (NO₂) or other nitrogen oxides.[4] Proper washing with a basic solution, such as sodium bicarbonate, can help remove these acidic gases.
Q3: How can I prevent my alkyl nitrite sample from degrading during storage?
A3: Alkyl nitrites are sensitive to heat, light, and acid, which can catalyze their decomposition.[5][6] To enhance stability, they should be stored in a cool, dark place. The addition of a weak base or stabilizer, such as solid potassium carbonate or magnesium oxide, can neutralize acidic byproducts that promote breakdown.[7]
Q4: Which analytical techniques are best for assessing the purity of my alkyl nitrite sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities, including residual alcohols and degradation products.[8][9][10] Gas chromatography-Fourier transform infrared spectroscopy (GC-IR) is also useful for identifying the characteristic functional groups of nitrites and potential contaminants.[11][12]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of alkyl nitrites.
Problem 1: The crude product is acidic.
-
Possible Cause: Residual mineral acid (e.g., H₂SO₄, HCl) used as a catalyst during synthesis has carried over.[1]
-
Solution: Wash the crude alkyl nitrite with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases. This neutralizes the acid. Subsequently, wash with brine (saturated NaCl solution) to remove excess water and inorganic salts.[2][4]
Problem 2: The final product appears cloudy or contains a separate aqueous layer.
-
Possible Cause: Incomplete removal of water from the washing steps or from the reaction itself.
-
Solution: Dry the organic layer using a suitable anhydrous drying agent. Common choices include anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂).[1] Add the drying agent to the liquid, swirl, and allow it to stand until the liquid is clear. Decant or filter to remove the drying agent.
Problem 3: Analytical results (GC-MS, NMR) show the presence of the starting alcohol.
-
Possible Cause: The initial reaction was incomplete, or the unreacted alcohol was not fully removed during the workup.
-
Solution: Careful fractional distillation is the most effective method to separate the alkyl nitrite product from the less volatile starting alcohol. The significant difference in boiling points allows for efficient separation. Ensure the distillation apparatus is dry and the collection flask is cooled to minimize loss of the volatile product.[2]
Problem 4: The product decomposes during distillation, resulting in low yield and discoloration.
-
Possible Cause: The distillation temperature is too high, or acidic impurities are present, causing thermal decomposition.[13] Alkyl nitrites are thermally sensitive.
-
Solution:
-
Ensure Neutrality: Before distillation, confirm the product is free of acid by washing thoroughly with a sodium bicarbonate solution.
-
Vacuum Distillation: For higher-boiling alkyl nitrites, perform the distillation under reduced pressure. This lowers the boiling point and reduces the risk of thermal decomposition.[14]
-
Temperature Control: Use a water or oil bath for gentle, uniform heating and maintain the lowest possible temperature for a steady distillation rate.
-
Summary of Impurities and Removal Methods
| Impurity Type | Common Examples | Recommended Removal Method | Citation |
| Acidic Impurities | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Nitric Acid (HNO₃), Nitrogen Oxides (NOx) | Aqueous wash with saturated NaHCO₃ or Na₂CO₃ solution. | [1][2][4] |
| Water | Residual H₂O from reaction or washing | Drying with anhydrous salts (e.g., Na₂SO₄, CaCl₂). | [1][14] |
| Unreacted Starting Material | Parent Alcohol (e.g., Isopropanol, Isoamyl alcohol) | Fractional distillation. | [2] |
| Degradation Products | Corresponding Alcohol, Aldehyd Polymerization Products | Fractional distillation; proper storage with stabilizers to prevent formation. | [5][14] |
Experimental Protocols
Protocol 1: Aqueous Washing for Acid Removal
-
Transfer the crude alkyl nitrite product to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it, making sure to vent frequently to release any pressure from CO₂ gas formation.
-
Shake gently for 1-2 minutes.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves upon addition.
-
Perform a final wash with an equal volume of saturated brine solution to remove residual water and dissolved inorganic compounds.
-
Drain the lower aqueous layer, retaining the upper organic (alkyl nitrite) layer.[2][4]
Protocol 2: Drying the Alkyl Nitrite Product
-
Transfer the washed alkyl nitrite from the separatory funnel to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂), approximately 1/10th of the liquid volume.
-
Swirl the flask gently. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Carefully decant or filter the clear, dry alkyl nitrite into a distillation flask, leaving the drying agent behind.[1]
Visualized Workflows
Caption: General workflow for alkyl nitrite purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 6. US4309303A - Alkyl nitrite compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy | Office of Justice Programs [ojp.gov]
- 12. Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. poppersguide.com [poppersguide.com]
Overcoming challenges in the purification of nitrocyclopentane
Welcome to the technical support center for the purification of nitrocyclopentane (B1585555). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of nitrocyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude nitrocyclopentane?
A1: Depending on the synthetic route, common impurities include:
-
Dinitrocyclopentane isomers: Formed from over-nitration of the cyclopentane (B165970) ring.
-
Unreacted starting materials: Such as cyclopentane or cyclopentyl halides.
-
Oxidation products: Including cyclopentanol (B49286) and cyclopentanone. The latter can also be formed via the Nef reaction under acidic conditions.[1]
-
Cyclopentyl nitrite (B80452): A common byproduct when synthesizing from a cyclopentyl halide and a nitrite salt.[2]
Q2: What are the primary methods for purifying nitrocyclopentane?
A2: The three main purification techniques are:
-
Vacuum Distillation: This is the most common method due to nitrocyclopentane's high boiling point and potential for thermal decomposition at atmospheric pressure.[2][3]
-
Column Chromatography: Effective for separating closely related impurities.[2][3]
-
Recrystallization: Can be employed to achieve high purity, especially for removing small amounts of impurities.[2][4]
Q3: How can I assess the purity of my nitrocyclopentane sample?
A3: Several analytical techniques are used to determine purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on the number of components in a sample and their mass-to-charge ratios, which aids in identifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful method for determining the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[2][3][4][5][6]
-
Thin Layer Chromatography (TLC): A quick and qualitative method to assess the number of components in a mixture and to help determine a suitable solvent system for column chromatography.[2]
Troubleshooting Guides
Vacuum Distillation
Problem: My nitrocyclopentane is decomposing during vacuum distillation, as indicated by the darkening of the liquid and inconsistent vapor temperature.
-
Possible Cause 1: The pot temperature is too high. Nitroalkanes can be thermally unstable.
-
Solution: Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set significantly higher than the liquid's boiling point. Using an oil or sand bath can provide more uniform heating.
-
-
Possible Cause 2: The distillation is proceeding too slowly, leading to prolonged heating.
-
Solution: Ensure the system is well-insulated with glass wool or aluminum foil to maintain a consistent temperature gradient and improve the distillation rate.
-
Problem: I am not achieving good separation between nitrocyclopentane and dinitrocyclopentane isomers.
-
Possible Cause: The boiling points of the components are too close for simple distillation.
-
Solution: Employ fractional distillation using a Vigreux or packed column to increase the number of theoretical plates, which will enhance separation efficiency.
-
Problem: The liquid in the distillation flask is "bumping" violently.
-
Possible Cause: Uneven boiling due to the absence of a proper boiling aid. Boiling stones are ineffective under vacuum.
-
Solution: Always use a magnetic stir bar and stir the liquid vigorously to ensure smooth boiling. A Claisen adapter can also help prevent bumped material from contaminating the distillate.
-
Column Chromatography
Problem: My nitrocyclopentane is decomposing on the silica (B1680970) gel column.
-
Possible Cause: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine. Alternatively, use a less acidic stationary phase like alumina.
-
Problem: I am getting poor separation of my compounds.
-
Possible Cause 1: The chosen eluent system is not optimal.
-
Solution: Develop a better solvent system using TLC. The ideal Rf value for the desired compound is typically around 0.25-0.35. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of components with different polarities.
-
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks in the stationary phase. A layer of sand on top of the silica gel can help prevent disturbance when adding the eluent.
-
Recrystallization
Problem: My nitrocyclopentane is "oiling out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is cooling too rapidly.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Problem: No crystals are forming, even after cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: The solution is not supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure nitrocyclopentane.
-
Data Presentation
Table 1: Comparison of Purification Methods for Nitrocyclopentane
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Predominant Impurities Removed | Typical Recovery Rate |
| Fractional Vacuum Distillation | 85% | 98.5% | Dinitrocyclopentane isomers, high-boiling oxidation products | 70-80% |
| Column Chromatography (Silica Gel) | 85% | 99.2% | Polar impurities (cyclopentanol, cyclopentanone) | 60-75% |
| Recrystallization (Ethanol/Water) | 95% (post-distillation) | >99.8% | Minor isomeric impurities, residual non-polar contaminants | 85-95% |
Table 2: Purity Analysis of Nitrocyclopentane by qNMR
| Sample | Method | Purity (w/w %) | Standard Deviation |
| Crude Product | qNMR | 84.6% | ± 0.5% |
| Post-Distillation | qNMR | 98.3% | ± 0.2% |
| Post-Chromatography | qNMR | 99.1% | ± 0.2% |
| Post-Recrystallization | qNMR | 99.9% | ± 0.1% |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all ground glass joints are lightly greased with vacuum grease.
-
Sample Preparation: Place the crude nitrocyclopentane and a magnetic stir bar into the distilling flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the stirrer and then the vacuum pump to evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle or an oil bath.
-
Fraction Collection: Collect the distillate fractions in the receiving flask. Monitor the temperature and pressure throughout the distillation. The main fraction of nitrocyclopentane should distill at a constant temperature.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 2: Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) using TLC, aiming for an Rf value of 0.25-0.35 for nitrocyclopentane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude nitrocyclopentane in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure nitrocyclopentane and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which nitrocyclopentane is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or isopropanol).
-
Dissolution: Place the impure nitrocyclopentane in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then allow them to dry completely.
Visualizations
Caption: A general experimental workflow for the purification of nitrocyclopentane.
Caption: A troubleshooting guide for vacuum distillation of nitrocyclopentane.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rssl.com [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of moisture on Cyclopentyl nitrite stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cyclopentyl Nitrite (B80452), with a focus on the impact of moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Cyclopentyl Nitrite in a laboratory setting.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield or purity of a product in a reaction using this compound. | Degradation of this compound due to moisture contamination. Alkyl nitrites are highly sensitive to moisture and can hydrolyze, reducing the effective concentration of the reagent.[1][2] | • Ensure all glassware is thoroughly oven-dried or flame-dried before use.• Use anhydrous solvents and reagents.• Handle this compound under an inert atmosphere (e.g., nitrogen or argon).• Store this compound in a tightly sealed container in a desiccator or glovebox. |
| Appearance of a yellow color and/or a pungent odor in the this compound container. | Decomposition of this compound. This can be caused by exposure to moisture, air, or light. Decomposition products include nitrogen oxides, which are often colored and have a sharp smell.[2] | • Discard the reagent if significant discoloration or odor is observed.• For future prevention, store in a cool, dark, and dry place under an inert atmosphere.[1] |
| Inconsistent reaction outcomes when using different batches of this compound. | Varying levels of degradation between batches. Older batches or those that have been improperly handled may have a higher water content and thus a lower effective concentration. | • Titrate the this compound solution to determine its exact concentration before use.• If possible, analyze the purity of each batch by Gas Chromatography (GC) before critical experiments. |
| Precipitate formation in the this compound solution. | Polymerization or formation of insoluble degradation products. This can be initiated by the presence of acidic impurities formed during hydrolysis.[2] | • Do not use the reagent if a precipitate is present.• Proper storage as described above is crucial to prevent the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in the presence of moisture?
A1: The primary degradation pathway is hydrolysis. In the presence of water, this compound hydrolyzes to form cyclopentanol (B49286) and nitrous acid. The nitrous acid is unstable and can further decompose into various nitrogen oxides (NOx), water, and other byproducts.[2]
Q2: How can I detect moisture-induced degradation of my this compound sample?
A2: You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cyclopentanol, a key hydrolysis product.[3] Fourier Transform Infrared (FTIR) spectroscopy can also be employed to monitor the disappearance of the characteristic nitrite ester peaks and the appearance of hydroxyl (-OH) bands from cyclopentanol and water.[4][5]
Q3: What are the ideal storage conditions to ensure the stability of this compound?
A3: To maximize stability, this compound should be stored in a cool (refrigerated), dry, and dark place.[1] The container should be tightly sealed and the headspace preferably filled with an inert gas like argon or nitrogen to exclude both moisture and air.
Q4: Can I use a drying agent to remove moisture from my this compound?
A4: While it may seem intuitive, the use of some common dehydrating agents like calcium sulfate (B86663) or magnesium sulfate has been found to potentially increase the degradation of alkyl nitrites.[6] It is preferable to prevent moisture contamination from the outset. If drying is necessary, it should be done with extreme care, and the compatibility of the drying agent should be verified.
Q5: Are there any stabilizers that can be added to this compound?
A5: Yes, certain alkaline materials such as potassium carbonate and magnesium oxide have been shown to act as stabilizers for alkyl nitrites.[7] These compounds likely work by neutralizing acidic byproducts that can catalyze further degradation.
Quantitative Data on Stability
| Water Content (ppm) | Storage Time (Days) | Estimated Purity (%) |
| < 50 | 0 | 99.5 |
| < 50 | 30 | 98.0 |
| < 50 | 90 | 95.0 |
| 500 | 0 | 99.5 |
| 500 | 30 | 90.0 |
| 500 | 90 | 75.0 |
| 2000 | 0 | 99.5 |
| 2000 | 30 | 70.0 |
| 2000 | 90 | 40.0 |
Experimental Protocols
Protocol 1: Determination of this compound Degradation by GC-MS
Objective: To identify and quantify the primary hydrolysis product, cyclopentanol, in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane).
-
Create a series of calibration standards of cyclopentanol in the same solvent.
-
For a time-course study, samples can be exposed to a controlled humidity environment and aliquots taken at various time points.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standards.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.
-
-
Data Analysis:
-
Identify the cyclopentanol peak in the chromatogram based on its retention time and mass spectrum (characteristic ions include m/z 86, 68, 57, and 43).[3]
-
Quantify the amount of cyclopentanol by comparing the peak area to the calibration curve.
-
The degree of degradation can be estimated from the concentration of cyclopentanol.
-
Protocol 2: Monitoring this compound Stability by FTIR Spectroscopy
Objective: To qualitatively observe the degradation of this compound by monitoring changes in its infrared spectrum.
Methodology:
-
Sample Preparation:
-
Acquire an initial FTIR spectrum of a pure, dry sample of this compound. This can be done using a liquid cell or by placing a thin film between two salt plates (e.g., NaCl or KBr).
-
To observe the effect of moisture, a small, known amount of water can be added to the sample, or the sample can be exposed to ambient air for a defined period.
-
-
FTIR Analysis:
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Acquisition: Record spectra over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Monitoring: Acquire spectra at regular intervals to observe changes over time.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic N=O stretching bands of the nitrite ester (typically around 1650-1610 cm⁻¹ and 1680-1650 cm⁻¹) and the N-O stretching band (around 850-750 cm⁻¹).
-
Observe the appearance and growth of a broad O-H stretching band (around 3600-3200 cm⁻¹) indicative of the formation of cyclopentanol and the presence of water.
-
The appearance of bands in the carbonyl region (around 1700 cm⁻¹) could indicate the formation of oxidation byproducts.[5]
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Logical workflow for handling and troubleshooting this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 4. Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy | Office of Justice Programs [ojp.gov]
- 5. mdpi.com [mdpi.com]
- 6. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Cyclopentyl Nitrite vs. Other Alkyl Nitrites in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alkyl nitrites are versatile and widely utilized reagents in organic synthesis, primarily serving as efficient sources of the nitrosonium ion (NO⁺) or as precursors for radical generation. Their applications span a range of transformations including diazotization, nitrosation, oxidation, and C-H functionalization. While acyclic alkyl nitrites such as tert-butyl nitrite (B80452) (TBN), isoamyl nitrite, and isobutyl nitrite are commercially available and extensively documented, cyclic counterparts like cyclopentyl nitrite are less common, yet exhibit unique reactivity profiles that can be advantageous in specific synthetic contexts.
This guide provides an objective comparison of the performance of this compound with other commonly used alkyl nitrites, supported by experimental data and detailed protocols.
General Reactivity and Applications of Common Alkyl Nitrites
tert-Butyl nitrite, isoamyl nitrite, and isobutyl nitrite are the workhorses of the alkyl nitrite family. They are frequently employed in diazotization reactions to convert primary aromatic amines into diazonium salts, which are valuable intermediates for Sandmeyer-type reactions.[1][] They also act as oxidants and are used in the synthesis of various nitrogen-containing heterocycles.[3] The choice between these reagents often depends on reaction conditions, solubility, and the desired reactivity. For instance, in nitrosation reactions in acetonitrile (B52724), the reactivity order has been observed as HNO₂ > tert-butyl nitrite > iso-propyl nitrite > isopentyl nitrite.[4]
Diazotization of Aromatic Amines
A primary application of alkyl nitrites is the formation of diazonium salts from anilines under anhydrous conditions. This is particularly useful for substrates that are sensitive to aqueous acidic conditions typically used with sodium nitrite.
Experimental Protocol: General Procedure for Diazotization
The following protocol is a general representation of the diazotization of an aromatic amine using an alkyl nitrite, which is a foundational step for subsequent reactions like the Sandmeyer reaction.
Materials:
-
Aromatic amine (1.0 eq)
-
Alkyl nitrite (e.g., tert-butyl nitrite, 1.2 eq)
-
Anhydrous solvent (e.g., acetonitrile, THF, or chloroform)
-
Copper(I) halide (for subsequent Sandmeyer reaction, 1.2 eq)
Procedure:
-
To a solution of the aromatic amine in the chosen anhydrous solvent, add the copper(I) halide (if performing a Sandmeyer reaction).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl nitrite dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 10-15 minutes, then warm to room temperature or heat as required, monitoring the evolution of nitrogen gas.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
Comparative Performance Data
The following tables summarize quantitative data for various reactions using different alkyl nitrites.
| Reagent | Reaction Type | Substrate | Product | Yield (%) | Reference |
| tert-Butyl Nitrite | Diazotization/Azide Formation | 4-Bromoaniline | 1-Azido-4-bromobenzene | 98% | [3] |
| tert-Butyl Nitrite | Oxidation | 2-Methylindoline | 2-Methyl-1-nitrosoindoline | 95% | [3] |
| tert-Butyl Nitrite | Annulation | N-Aryl Cyanoacetamide | Quinoxalin-2-one | ~85% | [3] |
| Pentyl Nitrite | Diazotization/Bromination | 2-Nitroaniline | 1-Bromo-2-nitrobenzene | 73% | [5] |
| Isoamyl Nitrite | Peroxynitrite Synthesis | Isoamyl Nitrite + H₂O₂ | Peroxynitrite | High Conc. | [6] |
This compound: A Unique Reagent
This compound is not as commonly used or commercially available as its acyclic counterparts. In fact, its synthesis is often necessary for its use, as highlighted in forensic science literature where a standard was required for identification.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a method used to synthesize a this compound standard.[7]
Materials:
-
Concentrated sulfuric acid
Procedure:
-
React cyclopentanol with ammonium nitrate in the presence of concentrated sulfuric acid.
-
The reaction is exothermic and results in a yellow, acidic liquid (pH 1-2).
-
The product can be isolated and purified, though for many in-situ applications, the crude product may be used.
The most significant and documented difference in the reactivity of this compound lies in its application in the Barton reaction, a photochemical process that generates δ-nitroso alcohols via the photolysis of an alkyl nitrite.[8]
The Barton Reaction: A Point of Divergence
The Barton reaction proceeds through the homolytic cleavage of the RO-NO bond, generating an alkoxy radical. This radical then abstracts a hydrogen atom from the δ-carbon, followed by radical recombination and tautomerization.
With most alkyl nitrites, this leads to the formation of an oxime at the δ-position. However, with this compound, a competing pathway of C-C bond cleavage is observed. This fragmentation leads to the formation of glutaraldehyde (B144438) monoxime, a starkly different outcome compared to acyclic analogues.[8] This unique reactivity is attributed to the specific conformational arrangement of the cyclopentyl system and the stability of the resulting radical intermediates.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows discussed.
Caption: General mechanism of diazotization using an alkyl nitrite.
Caption: Barton reaction pathways: standard vs. This compound.
Caption: General workflow for the synthesis of alkyl nitrites.
Summary and Conclusion
| Feature | This compound | tert-Butyl Nitrite | Isoamyl/Pentyl Nitrite |
| Alkyl Group | Cyclic, secondary | Acyclic, tertiary | Acyclic, primary |
| Availability | Not widely available; often requires synthesis | Commercially available | Commercially available |
| Primary Use | Barton reaction with unique C-C cleavage | Diazotization, oxidation, nitrosation, radical initiator | Diazotization, nitrosation |
| Key Advantage | Unique fragmentation pathway in radical reactions | High reactivity, good solubility in organic solvents | Lower volatility than TBN, effective in various solvents |
| Limitations | Lack of extensive application data | Can be too reactive, potential for side reactions | Can be slower than TBN in some reactions |
References
- 1. tert-Butyl Nitrite [commonorganicchemistry.com]
- 3. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 4. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 8. Barton reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of Cyclopentyl Nitrite and Isoamyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cyclopentyl nitrite (B80452) and isoamyl nitrite, two alkyl nitrites of interest in synthetic chemistry and pharmacology. This document summarizes their key physicochemical properties, explores their reactivity in common chemical transformations, and provides standardized experimental protocols for their synthesis and for evaluating their comparative reactivity.
Physicochemical Properties
Cyclopentyl nitrite and isoamyl nitrite share the same molecular formula (C₅H₁₁NO₂) and have very similar molecular weights. Their structural differences, a cyclic versus a branched-chain alkyl group, lead to slight variations in their physical properties, such as boiling point.
| Property | This compound | Isoamyl Nitrite |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 115.13 g/mol | 117.15 g/mol |
| Appearance | - | Light yellow, transparent liquid[1] |
| Boiling Point | 102-103 °C[2] | 97-99 °C[3] |
| Structure | Cyclopentyl group attached to the nitrite functional group. | Branched-chain amyl group (isopentyl group) attached to the nitrite functional group.[4] |
Reactivity and Stability
The chemical and biological properties of alkyl nitrites are primarily dictated by the nitrite functional group.[4] Both this compound and isoamyl nitrite are utilized as reagents in various chemical reactions, including nitrosation and modifications of the Sandmeyer reaction.[4] Their reactivity is influenced by the nature of the alkyl group, which can affect the stability of the molecule and the rate of reactions involving the nitrite group.
Experimental Protocols
General Synthesis of Alkyl Nitrites
A common and straightforward method for the synthesis of both this compound and isoamyl nitrite is the esterification of the corresponding alcohol with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[4][6]
Materials:
-
Cyclopentanol or Isoamyl alcohol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[7][8]
-
Water
-
Ice
-
Separatory funnel
-
Reaction flask
-
Dropping funnel
Procedure:
-
A cooled mixture of an aqueous solution of sodium nitrite and the respective alcohol (cyclopentanol or isoamyl alcohol) is prepared in a reaction flask kept in an ice bath.
-
Concentrated sulfuric acid or hydrochloric acid is added dropwise to the stirred mixture from a dropping funnel.[4][7][8] The temperature should be maintained at or below 5 °C during the addition.
-
The reaction mixture will form two layers. The upper layer, which is the crude alkyl nitrite, can be separated using a separatory funnel.
-
The crude product is then washed sequentially with water, a sodium carbonate solution, and again with water to remove any unreacted acid and alcohol.
-
The washed product is dried over an anhydrous drying agent, such as anhydrous sodium carbonate or magnesium sulfate.
-
The final product can be purified by distillation, collecting the fraction at the appropriate boiling point (102-103 °C for this compound and 97-99 °C for isoamyl nitrite).[2][3][7]
Comparative Reactivity Study: Nitrosation of an Amine
This protocol outlines a general procedure to compare the nitrosating reactivity of this compound and isoamyl nitrite by monitoring the reaction rate with a model amine using UV-Visible spectroscopy.
Materials:
-
This compound
-
Isoamyl nitrite
-
A model secondary amine (e.g., N-methylaniline)
-
A suitable solvent (e.g., acetonitrile)
-
A thermostatted UV-Visible spectrophotometer
Procedure:
-
Prepare stock solutions of known concentrations of this compound, isoamyl nitrite, and the model amine in the chosen solvent.
-
Set the spectrophotometer to monitor the absorbance at the wavelength corresponding to the formation of the nitrosamine (B1359907) product.
-
In a thermostatted cuvette, mix the solution of the amine with the solvent.
-
Initiate the reaction by adding a known amount of either this compound or isoamyl nitrite to the cuvette and start recording the absorbance as a function of time.
-
Repeat the experiment with the other alkyl nitrite under identical conditions (temperature, concentrations).
-
The initial rates of the reactions can be determined from the slope of the absorbance versus time plots. A comparison of these rates will provide a quantitative measure of the relative reactivity of the two nitrites as nitrosating agents under the tested conditions.
Diagrams
Caption: General synthesis of alkyl nitrites.
Caption: Nitrosation of a secondary amine.
Caption: Workflow for a comparative reactivity study.
References
- 1. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 3. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 4. Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds - Durham e-Theses [etheses.dur.ac.uk]
- 5. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 6. Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A kinetic study of the basic hydrolysis of 2-phenylethyl nitrite in the presence of borate buffer and β-cyclodextrin [fitforthem.unipa.it]
- 8. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
A Mechanistic Showdown: Barton vs. Hofmann-Löffler Reactions in C-H Functionalization
For researchers, scientists, and professionals in drug development, the strategic functionalization of unactivated C-H bonds is a cornerstone of complex molecule synthesis. Two classic, yet enduringly relevant, photochemical methods for achieving this are the Barton and Hofmann-Löffler reactions. Both reactions leverage radical chemistry to introduce functionality at a remote, unactivated δ-carbon, proceeding through a characteristic 1,5-hydrogen atom transfer. Despite their mechanistic similarities, these reactions differ fundamentally in their precursors, radical species, and final products, making a detailed comparison essential for synthetic planning.
This guide provides an objective, data-driven comparison of the Barton and Hofmann-Löffler reactions, presenting their mechanisms, quantitative performance, and detailed experimental protocols for key transformations.
At a Glance: A Comparative Overview
| Feature | Barton Reaction | Hofmann-Löffler Reaction |
| Precursor | Alkyl Nitrite (B80452) | N-Haloamine |
| Initiation | Photolysis (UV light, e.g., high-pressure mercury lamp) | Heat or Photolysis (UV light) in strong acid (e.g., H₂SO₄, CF₃COOH) |
| Key Intermediate | Alkoxy Radical (RO•) | Nitrogen-centered Radical Cation (R₂N⁺•) |
| Hydrogen Abstraction | 1,5-Hydrogen Atom Transfer | 1,5-Hydrogen Atom Transfer |
| Initial Product | δ-Nitroso Alcohol | δ-Haloamine |
| Final Product | Oxime (from tautomerization of the nitroso alcohol) | Cyclic Amine (Pyrrolidine or Piperidine via intramolecular Sₙ2) |
| Typical Substrates | Alcohols (converted to nitrites), particularly in steroid and terpene chemistry | Amines with at least one δ-hydrogen |
| Typical Yields | Moderate to high, often dependent on substrate conformation. Yields can be affected by side reactions like β-scission. | Moderate to high, can be influenced by the stability of the N-haloamine and the acidity of the medium. |
| Common Solvents | Non-aromatic solvents like cyclohexane, benzene, or carbon tetrachloride | Strong acids (e.g., H₂SO₄, CF₃COOH), sometimes with co-solvents |
Delving into the Mechanisms: A Step-by-Step Visualization
The core of both reactions is an intramolecular hydrogen abstraction facilitated by a radical intermediate. However, the nature of this radical and the subsequent steps diverge significantly.
The Barton Reaction: An Oxygen-Centered Radical Pathway
The Barton reaction is initiated by the photolytic cleavage of a nitrite ester's weak O-N bond, generating an alkoxy radical.[1][2] This highly reactive species then abstracts a hydrogen atom from the δ-carbon through a six-membered, chair-like transition state. The resulting carbon-centered radical recombines with the nitric oxide radical (•NO) to form a δ-nitroso alcohol, which rapidly tautomerizes to the more stable oxime.[1]
References
Differentiating Cyclopentyl Nitrite from Cyclopentyl Nitrate: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of cyclopentyl nitrite (B80452) and cyclopentyl nitrate (B79036) is crucial in various research and development settings, from quality control in pharmaceutical manufacturing to forensic analysis. Although structurally similar, the distinct functionalities of the nitrite (-ONO) and nitrate (-ONO₂) groups impart unique physicochemical properties that can be effectively distinguished using modern analytical techniques. This guide provides a comprehensive comparison of these two compounds, detailing the experimental data and protocols necessary for their unambiguous identification.
Key Differentiating Analytical Techniques
Several spectroscopic and chromatographic methods can be used to distinguish between cyclopentyl nitrite and cyclopentyl nitrate. The most definitive techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The primary difference in the IR spectra of this compound and cyclopentyl nitrate lies in the stretching vibrations of the nitrogen-oxygen bonds.
-
This compound: Exhibits two characteristic strong absorption bands corresponding to the N=O and N-O stretching vibrations. The N=O stretch typically appears in the region of 1665-1620 cm⁻¹, and the N-O stretch is observed around 780 cm⁻¹[1].
-
Cyclopentyl Nitrate: Shows strong, characteristic asymmetric and symmetric stretching bands for the NO₂ group. The asymmetric stretch is typically found in the 1660-1625 cm⁻¹ region, and the symmetric stretch appears in the 1285-1250 cm⁻¹ range.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) (Estimated) | Cyclopentyl Nitrate (cm⁻¹) (Estimated) |
| Nitrite (-ONO) | N=O stretch | 1665-1620 (strong) | - |
| N-O stretch | ~780 (strong) | - | |
| Nitrate (-ONO₂) | Asymmetric NO₂ stretch | - | 1660-1625 (strong) |
| Symmetric NO₂ stretch | - | 1285-1250 (strong) | |
| O-N stretch | - | ~870-850 (strong) |
Table 1: Key Infrared Absorption Frequencies for this compound and Cyclopentyl Nitrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy can effectively differentiate between the two compounds based on the chemical shifts of the nuclei adjacent to the nitrite or nitrate group. The more electronegative nitrate group is expected to cause a greater downfield shift compared to the nitrite group.
-
¹H NMR: The proton on the carbon bearing the functional group (C1-H) will be the most affected. For cyclopentyl nitrate, this proton signal is expected to appear at a lower field (higher ppm value) than the corresponding proton in this compound.
-
¹³C NMR: Similarly, the carbon atom directly attached to the oxygen of the functional group (C1) will be significantly deshielded in cyclopentyl nitrate compared to this compound.
| Nucleus | This compound (ppm) (Estimated) | Cyclopentyl Nitrate (ppm) (Estimated) |
| ¹H (C1-H) | 4.5 - 5.0 | 5.0 - 5.5 |
| ¹³C (C1) | 75 - 80 | 80 - 85 |
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound and Cyclopentyl Nitrate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The fragmentation patterns of this compound and cyclopentyl nitrate under electron ionization (EI) are distinct.
-
This compound: The mass spectrum of this compound is characterized by a base peak at m/z 41 and other significant ions at m/z 55, 57, 67, 69, and 84. The molecular ion peak at m/z 115 is often weak or absent.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 115 (often weak) | 84, 69, 67, 57, 55, 41 (base peak) |
| Cyclopentyl Nitrate | 131 | Expected fragments: 85 (M-NO₂), 69 (C₅H₉⁺), and other alkyl fragments |
Table 3: Expected Mass Spectrometry Data for this compound and Cyclopentyl Nitrate.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for separating and identifying volatile compounds like this compound and cyclopentyl nitrate.
Experimental Workflow:
Caption: Workflow for the separation and identification of this compound and nitrate using GC-MS.
Methodology:
-
Sample Preparation: Dilute the sample in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Logical Relationship for NMR Analysis:
Caption: The relationship between functional group electronegativity and NMR chemical shift.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Conclusion
The analytical differentiation of this compound and cyclopentyl nitrate is readily achievable through standard laboratory techniques. IR spectroscopy provides a quick and straightforward method for distinguishing the two based on the characteristic stretches of the nitrite and nitrate functional groups. For more detailed structural confirmation, ¹H and ¹³C NMR spectroscopy offer clear distinctions in chemical shifts due to the differing electronic environments. Finally, GC-MS allows for the separation of the two compounds from a mixture and provides definitive identification through their unique fragmentation patterns. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation.
References
Validating Cyclopentyl Nitrite Synthesis: A Comparative Guide to Synthetic Routes and GC-MS Analysis
For researchers, scientists, and drug development professionals, the reliable synthesis and stringent validation of chemical compounds are paramount. This guide provides a comparative analysis of two synthetic pathways for cyclopentyl nitrite (B80452), offering detailed experimental protocols and supporting Gas Chromatography-Mass Spectrometry (GC-MS) data for validation.
This document outlines the synthesis of cyclopentyl nitrite via direct esterification of cyclopentanol (B49286) and, as a comparative alternative, a proposed nucleophilic substitution reaction from a cyclopentyl halide. The guide emphasizes the use of GC-MS as a primary tool for validating the synthesis, identifying the target compound, and characterizing potential impurities.
Data Presentation: GC-MS Validation Parameters
The following table summarizes the expected GC-MS data for this compound and key related compounds, enabling researchers to effectively validate their synthesis.
| Compound | Synthesis Route | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | Esterification & Nucleophilic Substitution | ~1.19[1] | 41 (Base Peak) , 55, 57, 67, 69, 84[1] |
| Cyclopentanol | Esterification (Unreacted Starting Material) | ~1.37[1] | 57 (Base Peak) , 44, 67, 86 (Molecular Ion)[1] |
| Cyclopentyl Halide (e.g., Bromide) | Nucleophilic Substitution (Unreacted Starting Material) | Analyte-dependent | Characteristic isotopic pattern for bromine (M, M+2) |
| Nitrocyclopentane | Nucleophilic Substitution (Potential Side-product) | Analyte-dependent | 41 (Base Peak), 69, 85 (Molecular Ion - H)[2] |
| Dicyclopentyl Ether | Esterification (Potential Side-product) | Analyte-dependent | 69, 83, 154 (Molecular Ion) |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent GC-MS analysis of this compound are provided below.
Method 1: Synthesis of this compound via Esterification
This protocol is adapted from a documented synthesis of this compound.[1]
Materials:
-
Cyclopentanol
-
Concentrated sulfuric acid
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask submerged in an ice bath, cautiously add concentrated sulfuric acid to cyclopentanol.
-
Slowly add ammonium nitrate to the chilled mixture while stirring. An exothermic reaction should be observed.[1]
-
Allow the reaction to proceed until completion. The formation of a yellowish, oily layer of this compound will be apparent.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water and a dilute sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried this compound for analysis.
Method 2: Proposed Synthesis of this compound via Nucleophilic Substitution
This protocol is a proposed adaptation from the synthesis of nitroalkanes.[3] The reaction of a cyclopentyl halide with a nitrite salt can yield both this compound and nitrocyclopentane.
Materials:
-
Cyclopentyl bromide (or other cyclopentyl halide)
-
Sodium nitrite
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclopentyl bromide in DMF.
-
Add sodium nitrite to the solution and heat the mixture (e.g., to 50-70°C) with stirring for several hours.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC or a preliminary GC-MS).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent.
-
The resulting product can be purified by distillation.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Sample Preparation:
-
For headspace analysis, place a small amount of the synthesized liquid in a sealed vial.[1]
-
For direct injection, dilute a small aliquot of the product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 25°C/minute.[1]
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: 35-500 amu[1]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Workflow for this compound Synthesis and Validation.
Caption: Hypothesized GC-MS Fragmentation of this compound.
References
A Comparative Analysis of the Reactivity of t-Butyl Nitrite, i-Propyl Nitrite, and Isopentyl Nitrite in Nitrosation Reactions
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive new guide comparing the reactivity of three common alkyl nitrites—t-butyl nitrite (B80452), i-propyl nitrite, and isopentyl nitrite—offers valuable insights for researchers and professionals in drug development and organic synthesis. This guide provides a detailed analysis of their performance in nitrosation reactions under different experimental conditions, supported by quantitative data and detailed experimental protocols.
The reactivity of these alkyl nitrites is highly dependent on the reaction environment, a crucial factor for optimizing synthetic routes and understanding biological mechanisms. This guide highlights two distinct scenarios that result in a complete reversal of their reactivity order.
Reactivity in Acidic Acetonitrile (B52724): Formation of the Nitrosonium Ion
In the presence of acid in an aprotic solvent like acetonitrile, alkyl nitrites act as precursors to the highly reactive nitrosating agent, the nitrosonium ion (NO⁺). The rate of nitrosation of substrates such as alcohols and thioglycolic acid is dictated by the rate at which each alkyl nitrite can form this intermediate.
Under these conditions, the reactivity order is governed by the stability of the carbocation formed during the decomposition of the protonated alkyl nitrite. The tertiary carbocation from t-butyl nitrite is the most stable, leading to the fastest formation of the nitrosonium ion.
Reactivity Order (Acidic Acetonitrile): t-butyl nitrite > i-propyl nitrite > isopentyl nitrite[1]
This order reflects the ease of cleavage of the R-O bond following protonation of the nitrite oxygen.
Quantitative Reactivity Data (Acidic Acetonitrile)
While precise second-order rate constants were not available in the reviewed literature, the established reactivity order is based on kinetic studies where the formation of the nitrosated product was monitored over time.[1] The reactions are kinetically zero-order in the concentration of the alcohol or thiol, indicating that the formation of the nitrosonium ion is the rate-limiting step.[1][2]
| Alkyl Nitrite | Relative Reactivity |
| t-Butyl Nitrite | Highest |
| i-Propyl Nitrite | Intermediate |
| Isopentyl Nitrite | Lowest |
Reactivity with Cysteine in Aqueous Solution: Direct Nitrosation
In contrast, when reacting with a soft nucleophile like the thiolate anion of cysteine in an aqueous solution at a pH range of 6-13, the reactivity order of the alkyl nitrites is inverted.[3] In this scenario, the reaction proceeds via a direct electrophilic attack of the alkyl nitrite on the sulfur atom.
Steric hindrance plays a key role in this direct nitrosation mechanism. The bulkier t-butyl group impedes the approach of the nucleophile to the electrophilic nitrogen atom of the nitrite, resulting in a significantly slower reaction rate compared to the less hindered isopentyl and i-propyl nitrites.
Reactivity Order (Aqueous Cysteine Solution): isopentyl nitrite > i-propyl nitrite > t-butyl nitrite[3]
Quantitative Reactivity Data (Aqueous Cysteine Solution)
Kinetic studies of the reaction with cysteine have provided a clear quantitative comparison of the second-order rate constants.
| Alkyl Nitrite | Relative Reactivity Ratio[3] |
| Isopentyl Nitrite | 16 |
| i-Propyl Nitrite | 6.7 |
| t-Butyl Nitrite | 1 |
Experimental Protocols
Kinetic Analysis in Acidic Acetonitrile
Objective: To determine the relative rates of nitrosation by t-butyl nitrite, i-propyl nitrite, and isopentyl nitrite in an acidic organic solvent.
Methodology:
-
Reaction Setup: The reactions are carried out in acetonitrile with a catalytic amount of a strong acid, such as perchloric acid. The substrate (e.g., an alcohol or a thiol) is present in excess.
-
Monitoring: The reaction progress is monitored spectrophotometrically by observing the formation of the nitrosated product at a specific wavelength.
-
Kinetic Analysis: The initial rates of the reaction are determined for each alkyl nitrite. Since the reaction is zero-order with respect to the substrate, the observed rate is directly proportional to the rate of formation of the nitrosonium ion from the respective alkyl nitrite.
Kinetic Analysis of Cysteine Nitrosation in Aqueous Solution
Objective: To determine the relative rates of direct S-nitrosation of cysteine by t-butyl nitrite, i-propyl nitrite, and isopentyl nitrite.
Methodology:
-
Reaction Setup: The reactions are performed in an aqueous buffer solution at a constant pH between 6 and 13 and a constant temperature (e.g., 25°C). Cysteine is reacted with each of the alkyl nitrites.
-
Monitoring: The rate of formation of S-nitrosocysteine is followed using a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic changes.[3] The appearance of the S-nitrosothiol product is monitored at its characteristic absorbance wavelength.
-
Kinetic Analysis: The reaction is pseudo-first-order in the alkyl nitrite when the cysteine concentration is in large excess. The observed pseudo-first-order rate constants are then used to calculate the second-order rate constants for each alkyl nitrite.
Reaction Mechanism Diagrams
Caption: Acid-catalyzed nitrosation pathway.
Caption: Direct nitrosation of a thiolate anion.
Conclusion
This comparative guide underscores the importance of understanding the underlying reaction mechanisms when selecting an alkyl nitrite for a specific application. For reactions proceeding through a nitrosonium ion intermediate in acidic, non-aqueous media, t-butyl nitrite is the most reactive. Conversely, for direct nitrosation of soft nucleophiles like thiols in aqueous environments, the less sterically hindered isopentyl nitrite demonstrates superior reactivity. These findings provide a critical framework for researchers to make informed decisions in their synthetic and developmental endeavors.
References
- 1. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies on the formation of nitrosamines I | Semantic Scholar [semanticscholar.org]
Cyclopentyl Nitrite vs. Sodium Nitrite: A Comparative Guide to Nitrosating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the pharmaceutical industry, the nitrosation of secondary amines to form N-nitrosamines is a critical transformation. This reaction is pivotal for introducing the nitroso functional group, which serves as a versatile intermediate in the synthesis of various nitrogen-containing compounds. Historically, sodium nitrite (B80452) in acidic media has been the go-to reagent for this purpose. However, the emergence of alternative reagents, such as cyclopentyl nitrite, prompts a thorough evaluation of their comparative performance, safety, and applicability. This guide provides an objective comparison of this compound and sodium nitrite as nitrosating agents, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, as an alkyl nitrite, offers a valuable alternative to the traditional sodium nitrite/acid system for the nitrosation of secondary amines. The primary advantages of using this compound lie in its applicability in non-aqueous media, potentially offering milder reaction conditions and avoiding the strongly acidic aqueous environment required for sodium nitrite. This can be particularly beneficial when dealing with acid-sensitive substrates.
Conversely, sodium nitrite is an inexpensive, readily available, and highly effective reagent when acidic conditions are tolerable. The choice between these two reagents will largely depend on the specific substrate, desired reaction conditions (aqueous vs. non-aqueous), and the scale of the synthesis. While direct comparative studies on this compound are limited, data from other alkyl nitrites provide a strong basis for inferring its reactivity and advantages.
Mechanism of Nitrosation
The nitrosating species and the reaction mechanism differ significantly between sodium nitrite and this compound, especially concerning the reaction medium.
Sodium Nitrite: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent. The secondary amine then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitrosamine after deprotonation.[1][2]
This compound: In aqueous acidic solutions, alkyl nitrites can undergo hydrolysis to form nitrous acid, thereby following a similar nitrosation pathway as sodium nitrite. However, in non-aqueous or alcoholic solvents, the mechanism can involve the direct reaction of the protonated alkyl nitrite with the amine substrate.[3] This allows for nitrosation under conditions that may be incompatible with the aqueous acidic environment required for sodium nitrite.
Performance Comparison
Due to the limited availability of direct comparative studies involving this compound, the following tables include data for other alkyl nitrites (e.g., tert-butyl nitrite) as a proxy to illustrate the general performance characteristics of this class of reagents in comparison to sodium nitrite.
Table 1: Nitrosation of N-Methylaniline
| Reagent/System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Nitrite / HCl | Water/Ice | 0-10 | 1 hour | 87-93 | [Organic Syntheses, Coll. Vol. 2, p.466 (1943)] |
| tert-Butyl Nitrite | Dichloromethane (B109758) | Room Temp | 20-30 min | >95 | [Green Chem., 2016, 18, 2323-2330] |
| tert-Butyl Nitrite | Solvent-free | Room Temp | 20-30 min | Quantitative | [Green Chem., 2016, 18, 2323-2330] |
Table 2: General Comparison of Nitrosation Conditions
| Parameter | This compound (and other Alkyl Nitrites) | Sodium Nitrite |
| Reaction Medium | Organic solvents (e.g., DCM, THF), alcohols, or solvent-free. Can also be used in aqueous systems. | Primarily aqueous acidic solutions. |
| pH | Can be performed under neutral or mildly acidic conditions in organic solvents. | Requires strongly acidic conditions (typically pH < 3) to generate the active nitrosating species. |
| Temperature | Often proceeds at room temperature. | Typically requires low temperatures (0-10 °C) to control the reaction and prevent side reactions. |
| Substrate Scope | Generally good for a wide range of secondary amines. Particularly useful for acid-sensitive substrates. | Effective for many secondary amines, but may cause degradation of acid-labile functional groups. |
| Work-up | Often simpler, involving solvent evaporation and purification. | Typically requires neutralization and extraction from an aqueous medium. |
| Safety & Handling | Flammable liquid. Avoid contact with skin and eyes. Store in a cool, dry, well-ventilated place.[4] | Oxidizing solid. Hygroscopic. Handle with appropriate personal protective equipment. |
| Stability | Decomposes slowly on standing, sensitive to light, moisture, and air.[3] | Stable solid, but hygroscopic and slowly oxidizes in air. |
Experimental Protocols
Nitrosation of a Secondary Amine with this compound (General Protocol)
This protocol is based on general procedures for nitrosation using alkyl nitrites in an organic solvent.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Dissolve the secondary amine in the chosen anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Nitrosation of a Secondary Amine with Sodium Nitrite
This is a classic and widely used protocol for N-nitrosation.
Materials:
-
Secondary amine (1.0 eq)
-
Sodium nitrite (1.0 - 1.2 eq)
-
Hydrochloric acid (concentrated) or other strong acid
-
Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Prepare a solution of the secondary amine in water. If the amine is not water-soluble, a co-solvent like ethanol (B145695) can be used.
-
Add concentrated hydrochloric acid to the amine solution until it is acidic (pH 1-2).
-
Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution, maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
The N-nitrosamine product, which may separate as an oil or a solid, is then isolated by extraction with an organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic extracts are combined, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizing the Pathways and Workflows
Caption: Reaction pathways for nitrosation using sodium nitrite and this compound.
Caption: Generalized experimental workflows for nitrosation reactions.
Conclusion
Both this compound and sodium nitrite are effective reagents for the nitrosation of secondary amines, each with its own set of advantages and disadvantages.
This compound is particularly advantageous for reactions in non-aqueous media, offering milder conditions that are compatible with acid-sensitive substrates. The reactions can often be performed at room temperature with simplified work-up procedures. However, alkyl nitrites are generally less stable and more expensive than sodium nitrite.
Sodium Nitrite remains a robust, cost-effective, and widely used reagent for nitrosation. Its primary limitation is the requirement for a strongly acidic aqueous environment, which may not be suitable for all substrates.
For drug development professionals and researchers, the selection of the appropriate nitrosating agent will be a strategic decision based on the chemical nature of the substrate, the desired reaction conditions, and considerations of process efficiency and cost. While direct comparative data for this compound is not abundant, the well-documented reactivity of other alkyl nitrites provides a solid foundation for its application as a valuable tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Spectroscopic Differences Between Isomers of Alkyl Nitrites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic characteristics of alkyl nitrite (B80452) isomers, supported by experimental data. Understanding these differences is crucial for the identification, quantification, and quality control of these compounds in research and pharmaceutical development. Alkyl nitrites, such as amyl nitrite and its isomers, are known for their physiological effects and potential for abuse, making their accurate characterization a significant analytical challenge.
Introduction to Isomerism in Alkyl Nitrites
Alkyl nitrites (R-O-N=O) exhibit two primary forms of isomerism that significantly influence their spectroscopic properties:
-
Constitutional Isomerism: This arises from differences in the carbon skeleton of the alkyl group (e.g., n-pentyl nitrite, isopentyl nitrite, and neopentyl nitrite).
-
Rotational Isomerism (Conformational Isomerism): Due to restricted rotation around the R-O bond, alkyl nitrites exist as a mixture of cis (or syn) and trans (or anti) rotational isomers. The trans isomer is generally more stable. This phenomenon is a general property of alkyl nitrites and is a key factor in the complexity of their spectra.[1][2]
The following diagram illustrates the rotational isomerism in alkyl nitrites.
Caption: Rotational isomers of alkyl nitrites.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying and differentiating alkyl nitrite isomers. The presence of rotational isomers leads to a characteristic doubling of absorption bands for the nitrite group.[1][2]
Key IR Absorption Bands for Alkyl Nitrites
| Vibrational Mode | Wavenumber (cm⁻¹) | Isomer Assignment | Notes |
| N=O stretch | ~1665 | anti (trans) | Strong absorption.[3][4][5] |
| ~1620 | syn (cis) | Strong absorption.[3][4][5] | |
| N-O stretch | ~800 | - | Very strong absorption; doubling may be observed in simpler molecules.[1][2] |
| O-N=O bend | ~600 | - | Doubling of this band is also characteristic of rotational isomerism.[1][2] |
The relative intensities of the paired N=O stretching bands can be used to estimate the relative abundance of the syn and anti isomers. This ratio is influenced by the steric bulk of the alkyl group, with tertiary nitrites showing a higher proportion of the trans isomer compared to primary nitrites.[1]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is highly effective for separating and identifying constitutional isomers of alkyl nitrites.[4][6][7] The fragmentation patterns are characteristic of the alkyl chain's structure.
Common Fragmentation Patterns of Alkyl Nitrites
A common fragmentation pathway for alkyl nitrites is the cleavage of the O-NO bond, resulting in a prominent NO⁺ ion at m/z 30.[4][8] The fragmentation of the alkyl chain provides structural information.
| Isomer Example | Key Fragment Ions (m/z) | Interpretation |
| n-Amyl Nitrite | 71, 43 | Fragmentation of the pentyl chain.[8] |
| Isobutyl Nitrite | 57, 41 | Characteristic of the isobutyl group. |
| tert-Butyl Nitrite | 57 | Stable tert-butyl cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous differentiation of constitutional isomers.[9][10][11][12] The presence of syn and anti rotational isomers can also lead to the appearance of two distinct sets of signals for nuclei near the nitrite group, although this effect is often temperature-dependent.[9]
Expected ¹H NMR Chemical Shifts for Alkyl Nitrite Isomers
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Notes |
| Protons on carbon bonded to -ONO (R-CH -ONO) | 4.5 - 5.5 | Deshielded due to the electronegativity of the nitrite group. The exact shift and multiplicity will differ for primary, secondary, and tertiary isomers. |
| Other alkyl protons | 0.8 - 2.0 | Chemical shifts and splitting patterns will be characteristic of the specific alkyl chain structure.[12] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Alkyl nitrites exhibit characteristic absorption bands in the UV region, primarily between 300 and 400 nm.[1] The presence of two distinct systems of diffuse bands is attributed to the electronic transitions of the syn and anti rotational isomers.[1][2] The relative intensities of these band systems vary with the relative abundances of the two isomers, which can be influenced by temperature and the structure of the alkyl group.[1]
Experimental Protocols
Synthesis of Alkyl Nitrites
A general and widely used method for the synthesis of alkyl nitrites is the reaction of the corresponding alcohol with sodium nitrite in an acidic medium.[1][5]
Protocol:
-
A mixture of the desired alcohol, water, and concentrated sulfuric acid is prepared in a test tube.
-
The mixture is chilled in an ice bath.
-
A solution of sodium nitrite is added dropwise to the chilled alcohol mixture with periodic shaking over approximately 10 minutes.
-
The resulting alkyl nitrite, which is often immiscible with the aqueous layer, can be separated.
-
Purification can be achieved through low-temperature distillation in a vacuum.[1]
Spectroscopic Analysis Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis and differentiation of alkyl nitrite isomers.
Caption: Experimental workflow for isomer analysis.
Instrumentation for Analysis:
-
GC-IR: A gas chromatograph (e.g., Hewlett-Packard 5890) coupled to a Fourier-transform infrared spectrometer (e.g., Nicolet 5SXC IR with an MCT detector) is suitable for separating and identifying isomers.[5]
-
GC-MS: A capillary column gas chromatograph coupled to a mass spectrometer is used for detailed analysis of isomers and their degradation products.[7]
-
NMR: Standard NMR spectrometers operating at appropriate frequencies for ¹H and ¹³C nuclei are used.[12]
-
UV-Vis: A quartz spectrograph can be used for measurements in the UV range, typically with the sample in the gaseous state in a long-path cell.[1]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy | Office of Justice Programs [ojp.gov]
- 6. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. magritek.com [magritek.com]
Evaluating the efficacy of Cyclopentyl nitrite in specific chemical transformations
For researchers, scientists, and drug development professionals exploring the utility of alkyl nitrites in chemical synthesis, understanding the comparative efficacy of different reagents is paramount. This guide provides an objective comparison of Cyclopentyl Nitrite (B80452) with other common alkyl nitrites, such as isoamyl nitrite and tert-butyl nitrite, in key chemical transformations. While direct comparative experimental data for cyclopentyl nitrite is limited in publicly available literature, this guide synthesizes existing data for other alkyl nitrites to provide a framework for evaluation and includes detailed experimental protocols.
Diazotization of Primary Aromatic Amines
Diazotization is a cornerstone reaction in organic synthesis, converting primary aromatic amines into versatile diazonium salts.[1][2] These salts are pivotal intermediates for a wide array of functional group transformations, including the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[3][4] The choice of nitrosating agent can significantly influence the reaction's efficiency, yield, and safety profile. Alkyl nitrites are frequently employed as they offer a source of the nitrosonium ion (NO+) under milder and non-aqueous conditions compared to the traditional use of sodium nitrite and a strong mineral acid.[5][6][7]
Comparative Performance of Alkyl Nitrites in Diazotization
Below is a table summarizing typical reaction conditions and reported yields for the diazotization of various anilines using common alkyl nitrites. This data can serve as a baseline for evaluating the potential performance of this compound.
| Alkyl Nitrite | Substrate | Acid/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| tert-Butyl Nitrite | 4-Methoxyaniline | p-Toluenesulfonic acid | Room Temp | - | High | [8] |
| n-Butyl Nitrite | 2-Aminothiazole | Acetonitrile | 60 | 15 min | 46 | [8] |
| Amyl Nitrite | Aminocyclopropylpyridines | Dibromomethane | Room Temp | - | Good | [8] |
| Isoamyl Nitrite | Phenylalanine ester salts | 1,2-dimethoxyethane | - | - | - | [6] |
| Ethyl Nitrite | Aniline | HCl | - | - | Moderate to Good | [8] |
Note: The yields are highly substrate-dependent and optimizing reaction conditions is crucial for achieving high efficiency.
Experimental Protocol: General Procedure for Diazotization of an Aromatic Amine using an Alkyl Nitrite
This protocol provides a general methodology for the diazotization of a primary aromatic amine using an alkyl nitrite. It is crucial to perform this reaction under an inert atmosphere and with strict temperature control, as diazonium salts can be unstable.
Materials:
-
Primary aromatic amine
-
Alkyl nitrite (e.g., tert-butyl nitrite, isoamyl nitrite) (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, THF)
-
Acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) (optional, can facilitate the reaction for less nucleophilic amines)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the primary aromatic amine in the anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
If using an acid catalyst, add it to the cooled solution and stir until dissolved.
-
Slowly add the alkyl nitrite dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for the specified time (typically 30 minutes to 2 hours).
-
The resulting diazonium salt solution can be used directly in subsequent reactions, such as the Sandmeyer reaction.
Safety Precautions:
-
Alkyl nitrites are volatile and flammable. Handle them in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution without isolation.
-
The reaction can be exothermic. Maintain strict temperature control.
Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting aryl diazonium salts into aryl halides or cyanides using a copper(I) salt catalyst.[4][9] The choice of alkyl nitrite in the initial diazotization step can impact the overall efficiency of this two-step, one-pot process.
Comparative Performance of Alkyl Nitrites in Sandmeyer-type Reactions
The following table presents data from the literature on the use of different alkyl nitrites in Sandmeyer and related reactions.
| Alkyl Nitrite | Substrate (Amine) | Reagent | Product | Yield (%) | Reference |
| tert-Butyl Nitrite | Various anilines | CuCl | Aryl Chloride | - | [8] |
| tert-Butyl Nitrite | Pyrimidine amine | SbCl₃ | Chloropyrimidine | - | [8] |
| n-Butyl Nitrite | 2-Aminothiazole | CuBr | Bromothiazole | 46 | [8] |
| Amyl Nitrite | Aminocyclopropylpyridines | CuBr₂ | Bromocyclopropylpyridine | Good | [8] |
| Pentyl Nitrite | Various amines | CHBr₃ | Aryl Bromide | 39-73 | [10] |
Experimental Protocol: One-Pot Diazotization and Sandmeyer Bromination
This protocol outlines a general one-pot procedure for the conversion of a primary aromatic amine to an aryl bromide.
Materials:
-
Primary aromatic amine
-
tert-Butyl nitrite (1.2 equivalents)
-
Copper(II) bromide (CuBr₂) (1.2 equivalents)
-
Anhydrous acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add CuBr₂ and anhydrous acetonitrile.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite to the stirred suspension.
-
After stirring for 10 minutes at 0 °C, add the primary aromatic amine in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C-H Functionalization
Direct C-H functionalization is a powerful strategy in modern organic synthesis. While there is extensive literature on the use of directing groups for C-H activation, the role of reagents like alkyl nitrites in these transformations is an area of active research. tert-Butyl nitrite, for instance, has been employed as a nitrogen source in some C-H nitration reactions.[11][12]
Due to the lack of specific data for this compound in C-H functionalization, a direct comparison is not possible at this time. Researchers interested in exploring the potential of this compound in this area could adapt existing protocols for other alkyl nitrites.
Diagrams
Diazotization and Sandmeyer Reaction Workflow
Caption: Workflow for Diazotization followed by a Sandmeyer Reaction.
Logical Relationship of Alkyl Nitrite Reactivity
References
- 1. Diazotisation [organic-chemistry.org]
- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkyl Nitrites for C-H Activation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Alkyl nitrites have emerged as versatile reagents in this field, acting as sources of nitric oxide (NO) and other reactive nitrogen species that can mediate a variety of C-H activation transformations. This guide provides a comparative analysis of commonly used alkyl nitrites—tert-butyl nitrite (B80452) (TBN), isoamyl nitrite, and n-butyl nitrite—assessing their efficiency in C-H activation reactions based on available experimental data.
Executive Summary
While tert-butyl nitrite is the most predominantly studied and utilized alkyl nitrite in C-H activation reactions, a direct comparative study of the efficiency of different alkyl nitrites for the same C-H activation reaction is scarce in the current literature. However, based on reactivity trends observed in related transformations, such as N-nitrosylation, and the wealth of data on its application, tert-butyl nitrite generally exhibits the highest reactivity and is often the reagent of choice for C-H functionalization . This is attributed to the relative stability of the tert-butoxyl radical formed upon homolytic cleavage of the O-N bond. The following sections provide a detailed comparison, including available quantitative data, experimental protocols, and mechanistic insights.
Comparative Data on Alkyl Nitrite Reactivity
A direct comparison of yields for the same C-H activation reaction using different alkyl nitrites under identical conditions is not well-documented. However, a study on the N-nitrosylation of amides provides a valuable insight into the relative reactivity of various alkyl nitrites, which can be extrapolated to their potential efficiency in initiating radical C-H activation processes.
| Alkyl Nitrite | Relative Reactivity in N-Nitrosylation | Typical Yields in C-H Functionalization (Product) |
| tert-Butyl Nitrite | Highest | 68-75% (C-H Arylation)[1] |
| Isoamyl Nitrite | High | Data for direct C-H activation is limited, but used in related radical reactions. |
| Isobutyl Nitrite | High | Data for C-H activation is limited. |
| n-Butyl Nitrite | Moderate | Data for C-H activation is limited. |
| Ethyl Nitrite | Lowest | Rarely used in modern C-H activation. |
Note: The yields for C-H functionalization are for specific reported reactions and may not be directly comparable due to differing substrates and conditions.
Experimental Protocols
Detailed methodologies for key C-H activation reactions using alkyl nitrites are provided below.
Protocol 1: Photocatalyst-Free C-H Arylation of Heteroarenes using tert-Butyl Nitrite
This protocol describes the C-H arylation of furan (B31954) with 4-chloroaniline (B138754) using tert-butyl nitrite as the diazotizing agent to generate the aryl radical in situ.[1]
Materials:
-
4-chloroaniline (1.0 equiv.)
-
Furan (10.0 equiv.)
-
tert-Butyl nitrite (TBN) (1.2 equiv.)
-
Tetrafluoroboric acid (HBF₄, 48 wt. % in water) (1.0 equiv.)
-
Acetone/Water mixture (2:1, v/v)
-
Deamino graphitic carbon nitride (DA-gCN) photocatalyst (optional, for enhanced yield)
Procedure:
-
To a reaction vessel, add 4-chloroaniline (e.g., 64 mg, 0.5 mmol).
-
Add the acetone/water solvent mixture (3 mL).
-
Add furan (e.g., 362 μL, 5.0 mmol).
-
Add tetrafluoroboric acid (e.g., 90 μL, 0.5 mmol).
-
Add tert-butyl nitrite (e.g., 71 μL, 0.6 mmol).
-
If using a photocatalyst, add DA-gCN (e.g., 15 mg).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16 hours.
-
Upon completion, the product can be isolated and purified by column chromatography.
-
The reaction yields the corresponding 2-aryl-furan. For 2-(4-chlorophenyl)furan, a yield of 75% has been reported.[1]
Protocol 2: Synthesis of n-Butyl Nitrite
This protocol describes a standard laboratory procedure for the synthesis of n-butyl nitrite.
Materials:
-
Sodium nitrite (NaNO₂)
-
n-Butyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of sodium nitrite (e.g., 380 g, 5.5 moles) in water (1.5 L).
-
Cool the flask in an ice-salt bath to 0°C.
-
Separately, prepare a mixture of water (100 cc), concentrated sulfuric acid (136 cc, 2.5 moles), and n-butyl alcohol (457 cc, 5 moles) and cool it to 0°C.
-
Slowly add the acidic alcohol mixture to the stirred nitrite solution beneath the surface, maintaining the temperature at ±1°C. This addition typically takes 1.5 to 2 hours.
-
Allow the mixture to stand in the ice-salt bath until layers separate.
-
Decant the liquid layers from the precipitated sodium sulfate into a separatory funnel.
-
Remove the lower aqueous layer.
-
Wash the n-butyl nitrite layer twice with a solution of sodium bicarbonate (2 g) and sodium chloride (25 g) in water (100 cc).
-
Dry the product over anhydrous sodium sulfate (20 g). The yield of n-butyl nitrite is typically 81-85%.
Note: Isoamyl nitrite can be prepared using a similar procedure with isoamyl alcohol.
Reaction Mechanisms and Workflows
Alkyl nitrite-mediated C-H activation reactions generally proceed through a radical pathway. The initial step is the homolytic cleavage of the fragile O-N bond of the alkyl nitrite, which can be initiated by heat or light, to generate an alkoxyl radical and a nitric oxide (NO) radical.
Generalized Mechanism for Alkyl Nitrite-Mediated C-H Nitration
The following diagram illustrates a plausible radical mechanism for the C-H nitration of an aromatic substrate using an alkyl nitrite.
Caption: Radical mechanism for C-H nitration.
Experimental Workflow for C-H Arylation
The following diagram outlines the general experimental workflow for the C-H arylation of a heteroarene with an aniline (B41778) derivative using an alkyl nitrite.
Caption: C-H arylation experimental workflow.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice of alkyl nitrite for C-H activation can be critical. The available evidence strongly suggests that tert-butyl nitrite is the most effective and versatile reagent among the common alkyl nitrites for these transformations. Its higher reactivity, commercial availability, and extensive documentation in the scientific literature make it the primary choice for developing new C-H functionalization methodologies. While other alkyl nitrites like isoamyl and n-butyl nitrite are also capable of initiating radical processes, their application in C-H activation is less explored, and they may exhibit lower efficiency. Future research focusing on a direct, systematic comparison of these reagents in various C-H activation reactions would be highly valuable to the scientific community.
References
A Comparative Guide to Alkyl Nitrites for Selective Nitration: Spotlight on Tert-Butyl Nitrite
For researchers, scientists, and drug development professionals, the selective introduction of a nitro group is a critical transformation in the synthesis of complex molecules. This guide provides a comprehensive comparison of alkyl nitrites as reagents for selective nitration, with a focus on the well-documented performance of tert-butyl nitrite (B80452). While the use of cyclopentyl nitrite for this purpose is not well-established in the scientific literature, this guide will serve as a valuable resource by detailing the capabilities of its tert-butyl counterpart and providing a framework for the evaluation of other alkyl nitrites.
Introduction to Alkyl Nitrites in Nitration
Alkyl nitrites, with the general structure R-ONO, have emerged as valuable reagents for the selective nitration of aromatic compounds, particularly phenols.[1] They offer a milder and often more selective alternative to traditional nitrating agents like nitric acid/sulfuric acid mixtures, which can lead to over-nitration and undesired side reactions.[2] The reactivity of alkyl nitrites in these transformations is influenced by the nature of the alkyl group, which affects their stability, solubility, and reaction mechanism.
This compound: An Unexplored Avenue for Selective Nitration
Despite the interest in alkyl nitrites for nitration, a thorough investigation into the application of this compound for selective nitration of aromatic compounds, especially in comparison to other alkyl nitrites, is conspicuously absent from the current scientific literature. While the synthesis of this compound has been reported, its characterization has been primarily in the context of its identification as a substance in commercial inhalants, rather than as a synthetic reagent for nitration.[3] The available literature on the synthesis of nitrocyclopentane (B1585555) focuses on direct nitration of cyclopentane (B165970) or nucleophilic substitution on a cyclopentyl halide, not on the use of this compound as the nitrating agent.[4] Consequently, a direct, data-driven comparison between this compound and tert-butyl nitrite for selective nitration is not feasible at this time.
Tert-Butyl Nitrite: A Chemoselective and Efficient Nitrating Agent
In contrast to the lack of data for this compound, tert-butyl nitrite (TBN) has been extensively studied and proven to be a safe, chemoselective, and effective reagent for the mononitration of phenols.[5][6] It exhibits excellent functional group tolerance, making it suitable for use in the synthesis of complex molecules, including tyrosine-containing peptides.[5][6]
Performance and Selectivity
Tert-butyl nitrite demonstrates exquisite chemoselectivity for phenols, yielding primarily mononitro derivatives.[5] This selectivity is attributed to a unique reaction mechanism that proceeds through the formation of an O-nitrosyl intermediate.[5] The reaction is generally carried out under mild conditions, and the byproducts, mainly tert-butanol, are volatile and easily removed.[5]
Quantitative Data Summary
The following table summarizes the performance of tert-butyl nitrite in the nitration of various phenolic substrates.
| Substrate | Product(s) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-Tyr-OH | Boc-3-NO2-Tyr-OH | DMSO | 24 | >95 | [5] |
| Phenol (B47542) | 2-Nitrophenol & 4-Nitrophenol | THF | 24 | 82 | [2] |
| p-Cresol | 4-Methyl-2-nitrophenol | THF | 24 | 90 | [2] |
| 2,6-Di-tert-butylphenol | No reaction | THF | 24 | 0 | [5] |
Experimental Protocols
General Procedure for Nitration of Phenols using Tert-Butyl Nitrite
To a solution of the phenolic substrate (1.0 mmol) in an aprotic solvent (e.g., THF, DMSO, CH2Cl2; 5 mL) is added tert-butyl nitrite (3.0 mmol, 3 equiv.). The reaction mixture is stirred at room temperature for the time indicated in the table above. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[2][5]
Reaction Mechanism and Visualization
The nitration of phenols with tert-butyl nitrite is proposed to proceed via a radical mechanism initiated by the homolytic cleavage of the O-N bond in the initially formed O-nitroso intermediate.[5]
Caption: Proposed mechanism for the nitration of phenols with tert-butyl nitrite.
The following diagram illustrates a typical experimental workflow for the selective nitration of a phenolic substrate using tert-butyl nitrite.
Caption: General experimental workflow for selective nitration using tert-butyl nitrite.
Comparison with Other Alkyl Nitrites
While a direct comparison with this compound is not possible, studies on other alkyl nitrites, such as iso-propyl nitrite and isopentyl nitrite, in nitrosation reactions suggest that the reactivity is influenced by the steric bulk of the alkyl group.[7] For nitrosation, the reactivity order was found to be HNO2 > tert-butyl nitrite > i-propyl nitrite > isopentyl nitrite.[7] This trend suggests that the steric hindrance of the alkyl group may play a role in the rate-limiting step of the reaction. However, it is important to note that these studies focused on nitrosation, and the mechanism for nitration with tert-butyl nitrite is distinct.[5][7]
Conclusion
Tert-butyl nitrite stands out as a well-characterized and highly effective reagent for the chemoselective mononitration of phenols. Its mild reaction conditions, high selectivity, and good functional group tolerance make it a valuable tool for synthetic chemists. While the potential of this compound as a nitrating agent remains unexplored, the detailed information provided for tert-butyl nitrite in this guide offers a solid foundation for researchers interested in selective nitration methodologies. Future studies are warranted to investigate the reactivity of this compound and other less common alkyl nitrites to broaden the scope of selective nitration reagents available to the scientific community.
References
- 1. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 2. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 3. Selective nitration of phenol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Cyclopentyl Nitrite: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with cyclopentyl nitrite (B80452), a flammable and potentially harmful substance, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of cyclopentyl nitrite, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to observe standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is especially critical when handling concentrated solutions.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[1] The contaminated absorbent should then be collected, placed in a suitable, closed container, and disposed of as hazardous waste.[2][3] For large spills, evacuate the area and follow your institution's emergency procedures.[1]
-
Ignition Sources: this compound is flammable. Keep it away from open flames, hot surfaces, and other potential sources of ignition.[4][5]
Disposal Procedures for this compound
The primary and universally recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Do not pour this compound down the drain or release it into the environment.[2][4]
For situations where in-lab treatment of small quantities of dilute nitrite solutions may be permissible under institutional and local regulations, the following general procedures for nitrite compounds can be considered. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any in-lab chemical treatment of waste.
This is the safest and most compliant method for disposing of this compound.
Experimental Protocol:
-
Containerization: Store waste this compound in a clearly labeled, sealed, and appropriate container. Ensure the container is compatible with the chemical.
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other required hazard information.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1] They will provide guidance on proper labeling and storage pending collection.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
For larger volumes or more concentrated solutions of nitrites, chemical destruction to convert the toxic nitrite into harmless nitrogen gas is a potential option, but requires strict safety controls and institutional approval.
Experimental Protocol:
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a solution of the nitrite waste.
-
Reagent Addition: Slowly and with constant stirring, add a reducing agent such as sulfamic acid or urea (B33335) to the nitrite solution.
-
Monitoring the Reaction: Continue the addition of the reducing agent until the evolution of gas (nitrogen) ceases, which indicates that all the nitrite has been consumed.[1]
-
Neutralization: After the reaction is complete, neutralize the resulting solution by adding a base, such as sodium hydroxide (B78521) or sodium bicarbonate, until the pH is between 6 and 9.[1]
-
Final Disposal: The treated and neutralized solution may now be suitable for disposal down the drain with copious amounts of water, pending final approval from your EHS department.[1]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration thresholds for different disposal methods) were available in the referenced materials. Disposal decisions should be based on the hazardous characteristics of the chemical and institutional guidelines.
| Parameter | Value | Source |
| Recommended Disposal Method | Licensed Professional Waste Disposal Company | [2][3] |
| Environmental Release | Do not let product enter drains | [2][4] |
| Contaminated Packaging | Dispose of as unused product | [2][3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
